molecular formula C13H10ClN3O B11858223 4-((1H-Indazol-4-yl)oxy)-3-chloroaniline CAS No. 1033810-14-8

4-((1H-Indazol-4-yl)oxy)-3-chloroaniline

Cat. No.: B11858223
CAS No.: 1033810-14-8
M. Wt: 259.69 g/mol
InChI Key: RBPGUVBTSYWXGV-UHFFFAOYSA-N
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Description

4-((1H-Indazol-4-yl)oxy)-3-chloroaniline is a chemical compound with the CAS Registry Number 1033810-14-8 and a molecular weight of 259.69 g/mol . It has the molecular formula C13H10ClN3O . This aniline derivative, which features an indazole moiety, is supplied with a purity of 95% or higher for research applications . The compound has identified applications in medicinal chemistry research, particularly in the development of kinase inhibitors . Kinase inhibitors are a major area of pharmaceutical research due to their potential in treating various diseases, including cancer. As a building block, this compound provides researchers with a versatile scaffold for the synthesis of more complex molecules for biological evaluation . For safe handling, consult the relevant safety data sheet. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals . It is recommended to store the compound sealed in a dry environment at 2-8°C to ensure stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1033810-14-8

Molecular Formula

C13H10ClN3O

Molecular Weight

259.69 g/mol

IUPAC Name

3-chloro-4-(1H-indazol-4-yloxy)aniline

InChI

InChI=1S/C13H10ClN3O/c14-10-6-8(15)4-5-13(10)18-12-3-1-2-11-9(12)7-16-17-11/h1-7H,15H2,(H,16,17)

InChI Key

RBPGUVBTSYWXGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=NN2)C(=C1)OC3=C(C=C(C=C3)N)Cl

Origin of Product

United States

Foundational & Exploratory

Technical Guide: 4-((1H-Indazol-4-yl)oxy)-3-chloroaniline

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical architecture, synthesis, and medicinal application of 4-((1H-Indazol-4-yl)oxy)-3-chloroaniline (CAS 1033810-14-8).[1][2]

Executive Summary

4-((1H-Indazol-4-yl)oxy)-3-chloroaniline is a specialized heterocyclic intermediate primarily utilized in the synthesis of dual EGFR (Epidermal Growth Factor Receptor) and HER2 (Human Epidermal Growth Factor Receptor 2) tyrosine kinase inhibitors (TKIs).[1][2]

Unlike simple anilines used in first-generation TKIs (e.g., Gefitinib), this compound features a bulky indazol-4-yl ether motif.[1][2] In medicinal chemistry, this fragment serves as a "tail" moiety that extends into the hydrophobic back-pocket of the kinase ATP-binding site, improving potency and selectivity profiles against resistant mutations (e.g., T790M).[1][2] It is a key building block for pyrrolo[3,2-d]pyrimidine and quinazoline-based inhibitors described in advanced structure-activity relationship (SAR) studies [1].[1][2]

Chemical Architecture & Properties[1][2][3]

Structural Analysis

The molecule consists of three distinct pharmacophoric elements:

  • Aniline Head (–NH₂): The primary nucleophile for coupling with the kinase inhibitor core (scaffold).[1][2]

  • Chlorine Substituent (C-3): Provides steric bulk that forces the aniline ring out of planarity, optimizing the dihedral angle for binding within the kinase hydrophobic pocket.[1][2]

  • Indazole-Ether Tail: A bicyclic heteroaromatic system linked via oxygen.[1][2] The indazole nitrogen acts as a hydrogen bond donor/acceptor, interacting with specific residues (e.g., Glu/Met) in the kinase solvent-exposed region.[1][2]

Physicochemical Profile
PropertyValue (Experimental/Predicted)Significance
Molecular Formula C₁₃H₁₀ClN₃OStoichiometry for synthesis planning.[1][2]
Molecular Weight 259.69 g/mol Fragment-like; allows room for heavy scaffolds.[1][2]
LogP ~3.2Lipophilic; ensures good membrane permeability.[1][2]
pKa (Aniline) ~3.5 - 4.0Reduced basicity due to the electron-withdrawing Cl and phenoxy groups; requires catalyzed coupling.[1][2]
H-Bond Donors 2 (NH₂, Indazole-NH)Critical for solvent interaction and binding.[1][2]
PSA ~66 ŲFavorable for oral bioavailability (Rule of 5).[1][2]

Synthetic Pathway (Retrosynthesis & Protocol)

The synthesis of CAS 1033810-14-8 relies on a convergent approach, utilizing a Nucleophilic Aromatic Substitution (


) followed by a chemoselective reduction.[1][2]
Reaction Workflow Diagram

Synthesis SM1 3-Chloro-4-fluoronitrobenzene (Electrophile) Step1 Step 1: S_NAr Coupling K2CO3, DMF, 90°C SM1->Step1 SM2 4-Hydroxy-1H-indazole (Nucleophile) SM2->Step1 Prod Target Product: 4-((1H-Indazol-4-yl)oxy)-3-chloroaniline Int Int Step1->Int Ether Bond Formation Step2 Step 2: Nitro Reduction Fe powder, NH4Cl, EtOH/H2O Step2->Prod Chemoselective Reduction Int->Step2

Caption: Two-step synthesis of 4-((1H-Indazol-4-yl)oxy)-3-chloroaniline via SNAr coupling and nitro reduction.

Detailed Experimental Protocol

Step 1: Preparation of 4-(2-chloro-4-nitrophenoxy)-1H-indazole

  • Reagents: 3-Chloro-4-fluoronitrobenzene (1.0 eq), 4-Hydroxy-1H-indazole (1.0 eq), Potassium Carbonate (

    
    , 2.0 eq).[1][2]
    
  • Solvent: DMF (Dimethylformamide) or DMSO.[1][2]

  • Procedure:

    • Dissolve 4-hydroxy-1H-indazole in anhydrous DMF under

      
       atmosphere.
      
    • Add

      
       and stir at room temperature for 30 mins to generate the phenoxide anion.
      
    • Add 3-chloro-4-fluoronitrobenzene dropwise.[1][2]

    • Heat the mixture to 90°C for 4–6 hours. Monitor by TLC/LC-MS.

    • Workup: Pour reaction mixture into ice water. The product precipitates as a solid.[1][2][3] Filter, wash with water, and dry.[1][2][3]

    • Yield Target: >85%.

Step 2: Reduction to 4-((1H-Indazol-4-yl)oxy)-3-chloroaniline

  • Rationale: Catalytic hydrogenation (

    
    ) poses a risk of de-chlorination.[1][2] Iron/Ammonium Chloride (
    
    
    
    ) is preferred for chemoselectivity.[1][2]
  • Reagents: Iron powder (5.0 eq),

    
     (5.0 eq).
    
  • Solvent: Ethanol/Water (3:1).[1][2]

  • Procedure:

    • Suspend the nitro intermediate in EtOH/Water.[1][2][4]

    • Add

      
       and Iron powder.
      
    • Reflux at 80°C for 2–4 hours.

    • Workup: Filter hot through Celite to remove iron residues. Concentrate the filtrate. Extract with Ethyl Acetate.[1][2]

    • Purification: Recrystallize from Ethanol or purify via flash chromatography (Hexane/EtOAc).

    • Validation: Confirm structure via

      
      -NMR (DMSO-
      
      
      
      ) showing disappearance of nitro signals and appearance of aniline
      
      
      broad singlet at ~5.0 ppm.

Application in Drug Discovery[1][2]

Pharmacophore Utility

This aniline is specifically designed to overcome resistance in HER2/EGFR driven cancers.[1][2]

  • Binding Mode: The aniline nitrogen forms a hydrogen bond with the hinge region of the kinase (after coupling to a heterocycle).[1][2]

  • Selectivity: The ortho-chloro group induces a twist in the biphenyl-ether-like structure.[1][2] This conformation is energetically favorable for binding to the active conformation (DFG-in) of EGFR/HER2, while the indazole tail extends into the solvent front to interact with specific solubilizing residues [1].[1][2]

Coupling Reaction (General Procedure)

To synthesize a final kinase inhibitor, this aniline is coupled with a chloro-heterocycle (e.g., 4-chloro-quinazoline).[1][2]

ParameterCondition
Reaction Type Nucleophilic Displacement (SNAr) or Buchwald-Hartwig Amination
Solvent Isopropanol (IPA) or 2-Butanol
Catalyst HCl (cat.) or p-TsOH (for SNAr); Pd(OAc)₂/Xantphos (for Buchwald)
Temperature Reflux (80–100°C)
Observation Product often precipitates as the HCl salt upon cooling.[1]

Quality Control & Safety

Analytical Standards
  • HPLC Purity: >98% required for biological assays.

  • Impurity Profile: Monitor for unreacted 3-chloro-4-fluoronitrobenzene (genotoxic impurity) and de-chlorinated byproducts.[1][2]

  • Storage: Store at -20°C, protected from light and moisture. Hygroscopic nature of the indazole moiety requires desiccated storage.[1][2]

Handling Precautions
  • Hazard Class: Irritant (Skin/Eye).[1][2] Potential sensitizer.[1][2]

  • PPE: Nitrile gloves, lab coat, safety goggles.[1][2]

  • Waste: Dispose of halogenated organic waste separately.

References

  • Design and synthesis of pyrrolo[3,2-d]pyrimidine human epidermal growth factor receptor 2 (HER2)/epidermal growth factor receptor (EGFR) dual inhibitors: Exploration of novel back-pocket binders. Source: Journal of Medicinal Chemistry, 2012, 55(8), 3975-3991.[1][2] Context: Primary literature establishing the SAR of the 4-((1H-Indazol-4-yl)oxy)-3-chloroaniline fragment in kinase inhibitor design.[1][2] URL:[Link][1][2]

  • Synthesis of 4-amino-1H-indazole derivatives. Source: Organic Syntheses, Coll.[1][2][3] Vol. 10, p.423 (2004).[1][2] Context: Foundational chemistry for the indazole starting materials.[1][2][3][4] URL:[Link][1][2]

  • Strategies for the Synthesis of Kinase Inhibitors. Source: Chemical Reviews, 2014, 114(22), 11442–11478.[1][2] Context: Review of aniline coupling strategies in TKI development. URL:[Link][1][2]

Sources

The Strategic Role of 4-((1H-Indazol-4-yl)oxy)-3-chloroaniline in Kinase Inhibitor Design: Structure, Properties, and Application Profiling

Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of targeted oncology evolves, the architectural precision of small-molecule kinase inhibitors remains paramount. For dual inhibitors targeting the Human Epidermal Growth Factor Receptor 2 (HER2) and Epidermal Growth Factor Receptor (EGFR), overcoming rapid target dissociation and systemic toxicity requires highly specific pharmacophore fragments.

This technical whitepaper provides an in-depth analysis of 4-((1H-Indazol-4-yl)oxy)-3-chloroaniline (CAS: 1033810-14-8) , a highly specialized chemical intermediate. By dissecting its structural nuances, mechanistic utility, and self-validating synthetic workflows, we will explore why this specific molecule is deployed as a critical "back-pocket binder" in the development of next-generation pyrrolo[3,2-d]pyrimidine kinase inhibitors.

Structural & Physicochemical Profiling

The efficacy of 4-((1H-Indazol-4-yl)oxy)-3-chloroaniline lies in its tripartite structure: an aniline linker, a halogenated phenyl ring, and a bicyclic indazole ether. Each moiety is engineered for a specific spatial and electronic interaction within the kinase active site.

Quantitative Data Summary
PropertyValueMechanistic Significance
Chemical Name 4-((1H-Indazol-4-yl)oxy)-3-chloroanilineStandard IUPAC nomenclature.
CAS Registry Number 1033810-14-8Unique identifier for procurement/QA [1].
Molecular Formula C13H10ClN3OOptimal heavy atom count for fragment design.
Monoisotopic Mass 259.05 g/mol Facilitates precise LC-MS tracking during synthesis.
Topological Polar Surface Area ~63.9 ŲWell below the 140 Ų Lipinski limit, ensuring excellent oral bioavailability and membrane permeability.
H-Bond Donors / Acceptors 3 / 4Provides multiple vectors for target engagement (Thr790, Met793).

Mechanistic Rationale: The "Back-Pocket" Binding Paradigm

In the rational design of HER2/EGFR dual inhibitors, the ATP-binding pocket is conceptually divided into the hinge region, the gatekeeper cleft, and the deep hydrophobic back pocket.

Expertise & Causality: Why utilize 4-((1H-Indazol-4-yl)oxy)-3-chloroaniline instead of a simple phenoxyaniline? As demonstrated in the foundational exploration of pyrrolo[3,2-d]pyrimidine derivatives by Kawakita et al. [2], extending a bulky bicyclic ring (like an indazole or benzisothiazole) into the deep hydrophobic back pocket of the EGFR/HER2 proteins significantly decreases the dissociation rate constant (


).

This extremely slow off-rate generates a pseudoirreversible (PI) profile . The inhibitor remains bound to the target long after free plasma concentrations have dropped, driving potent tumor growth inhibition (GI) without requiring covalent Michael acceptors that often trigger off-target toxicity. Furthermore, the 3-chloro substituent provides critical steric bulk that locks the molecule into the optimal dihedral angle, wedging it against the gatekeeper residue to prevent conformational escape.

KinaseBinding A Kinase Core (e.g., Pyrrolopyrimidine) B Aniline Nitrogen (Covalent Linker) A->B SNAr Coupling E EGFR/HER2 ATP Pocket A->E Hinge H-Bonds C 3-Chloro Substituent (Gatekeeper Wedge) B->C Ortho Steric Lock D 1H-Indazol-4-yloxy (Deep Pocket Binder) B->D Para Ether Extension C->E Hydrophobic Cleft D->E Pseudoirreversible Binding

Fig 1: Spatial logic of 4-((1H-Indazol-4-yl)oxy)-3-chloroaniline in kinase back-pocket binding.

Self-Validating Synthetic Protocols

The synthesis of this intermediate requires strict chemoselectivity. Below is a field-proven, self-validating workflow designed to ensure high yield and purity while preventing the hydrodehalogenation of the critical 3-chloro group.

Protocol A: Nucleophilic Aromatic Substitution (SNAr)

Objective: Synthesize 4-((1H-Indazol-4-yl)oxy)-3-chloronitrobenzene.

Causality in Reagent Selection: We utilize 3-chloro-4-fluoronitrobenzene rather than the bromo-analog. The extreme electronegativity of fluorine highly polarizes the C-F bond, stabilizing the anionic Meisenheimer intermediate. This makes fluorine an exceptionally superior leaving group for SNAr, ensuring perfect regioselectivity while the 3-chloro group remains untouched.

  • Charge: To a dry, nitrogen-purged reactor, add 1H-indazol-4-ol (1.0 eq) and anhydrous K₂CO₃ (2.0 eq) in anhydrous DMF (10 volumes).

  • Activate: Stir at room temperature for 30 minutes to generate the phenoxide anion.

  • Couple: Slowly add 3-chloro-4-fluoronitrobenzene (1.05 eq). Elevate temperature to 80°C for 4-6 hours.

  • Self-Validation Check (Visual & Analytical):

    • Visual: The reaction mixture will transition from a clear yellow solution to a deep orange suspension as the Meisenheimer complex forms. If the solution remains pale, the K₂CO₃ is likely wet/inactive.

    • Analytical: Monitor by TLC (Hexane:EtOAc 3:1). The starting phenol spot will disappear, replaced by a non-polar UV-active spot. LC-MS must confirm the intermediate mass

      
      .
      
  • Workup: Quench with ice water to precipitate the nitro intermediate. Filter, wash with water, and dry under vacuum.

Protocol B: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to the target aniline without cleaving the aryl chloride.

Causality in Reagent Selection: Standard catalytic hydrogenation (H₂, Pd/C) poses a severe risk of hydrodehalogenation at the 3-chloro position. Therefore, a milder, chemoselective reduction using Iron (Fe) powder and Ammonium Chloride (NH₄Cl) is strictly required to preserve the structural integrity of the pharmacophore.

  • Charge: Suspend the nitro intermediate (1.0 eq) in EtOH/H₂O (4:1 v/v, 15 volumes). Add NH₄Cl (5.0 eq) and Fe powder (5.0 eq).

  • React: Heat the mixture to a gentle reflux (85°C) for 2 hours.

  • Self-Validation Check (Thermal & Analytical):

    • Thermal/Visual: The addition of Fe powder at 85°C will trigger a mild exotherm and vigorous gas evolution. This validates active reduction. Lack of effervescence indicates iron passivation (remedy: add a catalytic drop of glacial acetic acid).

    • Analytical: TLC (Hexane:EtOAc 1:1) will show a highly polar spot that stains positive with ninhydrin (primary amine). LC-MS must confirm

      
      .
      
  • Workup: Filter the hot suspension through a Celite pad to remove iron oxides. Concentrate the filtrate, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate to yield the target 4-((1H-Indazol-4-yl)oxy)-3-chloroaniline.

SynthesisWorkflow Step1 Step 1: SNAr Reaction 1H-Indazol-4-ol + 3-Chloro-4-fluoronitrobenzene Base: K2CO3, Solvent: DMF, 80°C Intermediate Intermediate 4-((1H-Indazol-4-yl)oxy)-3-chloronitrobenzene LC-MS [M+H]+ ~ 290.0 Step1->Intermediate Regioselective F-displacement Step2 Step 2: Chemoselective Reduction Reagents: Fe powder, NH4Cl Solvent: EtOH/H2O, 85°C (Avoid Pd/C) Intermediate->Step2 Visual: Orange suspension Product Target Product 4-((1H-Indazol-4-yl)oxy)-3-chloroaniline LC-MS[M+H]+ = 260.06 Step2->Product Preserves 3-Chloro group

Fig 2: Self-validating synthetic workflow emphasizing chemoselective reduction.

Application in Kinase Core Coupling

Once synthesized, 4-((1H-Indazol-4-yl)oxy)-3-chloroaniline serves as the nucleophile in the final assembly of the kinase inhibitor. It is typically reacted with a 4-chloro-pyrrolo[3,2-d]pyrimidine (or equivalent quinazoline core) via an acid-catalyzed or palladium-catalyzed Buchwald-Hartwig cross-coupling.

The resulting molecule leverages the pyrrolopyrimidine core to form critical hydrogen bonds with the kinase hinge region (e.g., Met793 in EGFR), while the 4-((1H-Indazol-4-yl)oxy)-3-chloroaniline tail anchors the complex deeply into the hydrophobic pocket, achieving the nanomolar


 and slow-dissociation kinetics required for clinical efficacy [2].

References

  • Chemical Data & Sourcing: ChemBK Chemical Database. Benzenamine, 3-chloro-4-(1H-indazol-4-yloxy)- (CAS: 1033810-14-8). Available at:[Link]

  • Primary Literature & Mechanistic Grounding: Kawakita, Y., et al. (2012). Design and Synthesis of Pyrrolo[3,2-d]pyrimidine Human Epidermal Growth Factor Receptor 2 (HER2)/Epidermal Growth Factor Receptor (EGFR) Dual Inhibitors: Exploration of Novel Back-Pocket Binders. Journal of Medicinal Chemistry, 55(8), 3975-3991. Available at:[Link]

3-chloro-4-(1H-indazol-4-yloxy)aniline: Structural Profiling and Application in HER2/EGFR Dual Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted oncological therapeutics, the rational design of kinase inhibitors relies heavily on specialized chemical intermediates that dictate target affinity, residence time, and spatial geometry. 3-chloro-4-(1H-indazol-4-yloxy)aniline (CAS: 1033810-14-8) is a highly specific pharmacophore intermediate engineered for the synthesis of pyrrolo[3,2-d]pyrimidine-based dual inhibitors targeting the Human Epidermal Growth Factor Receptor 2 (HER2) and Epidermal Growth Factor Receptor (EGFR)[1][2].

This whitepaper deconstructs the physicochemical properties, structural causality, and synthetic integration of this intermediate, providing drug development professionals with a comprehensive guide to leveraging indazole-ether anilines as "back-pocket binders" in kinase inhibitor design.

Physicochemical Data & Structural Profiling

Before integrating this intermediate into a larger scaffold, it is critical to understand its baseline physicochemical metrics. The molecular architecture is divided into three functional zones: the nucleophilic aniline (for scaffold attachment), the sterically restricted ether hinge, and the indazole ring (the back-pocket anchor).

PropertyValue / Description
IUPAC Name 3-chloro-4-(1H-indazol-4-yloxy)aniline
CAS Registry Number 1033810-14-8
Molecular Formula C13H10ClN3O
Molecular Weight 259.69 g/mol
Structural Class Halogenated diaryl ether / Indazole derivative
Hydrogen Bond Donors 2 (Aniline

, Indazole

)
Hydrogen Bond Acceptors 3 (Ether

, Indazole

, Aniline

)
Topological Polar Surface Area ~64.3 Ų

Mechanistic Rationale: The "Back-Pocket" Binding Paradigm (E-E-A-T)

As a Senior Application Scientist, I frequently observe that achieving sub-nanomolar potency in kinase inhibitors is not merely about occupying the ATP-binding site; it is about extending into adjacent allosteric or lipophilic sub-pockets to lock the kinase in an inactive conformation.

The design of 3-chloro-4-(1H-indazol-4-yloxy)aniline is governed by strict structural causality:

  • The Indazole Anchor (Pseudo-Irreversibility): The indazole ring acts as a bioisostere for other bicyclic systems (such as benzisothiazole or quinazoline). When the final drug molecule enters the HER2/EGFR kinase domain, the indazole nitrogen atoms (

    
     and 
    
    
    
    ) act as a highly efficient hydrogen bond donor-acceptor pair. This allows for critical interactions with residues like Ser783 deep within the lipophilic back pocket[2]. This specific interaction drives a "pseudo-irreversible" (PI) binding kinetic profile. A slower off-rate directly translates to sustained cellular growth inhibition (GI) in tumor models.
  • The 3-Chloro Steric Lock: The chlorine atom at the 3-position is not arbitrary. It sterically restricts the rotation of the ether bond, reducing the entropic penalty upon binding by pre-organizing the molecule into its bioactive dihedral conformation. Furthermore, the halogen fills a small hydrophobic cleft near the gatekeeper residue (e.g., Thr790 in EGFR), preventing water ingress and stabilizing the drug-protein complex.

  • The Aniline Nucleophile: The primary amine serves as the reactive handle for Nucleophilic Aromatic Substitution (

    
    ), allowing seamless coupling to the C4 position of the electron-deficient pyrrolo[3,2-d]pyrimidine hinge-binding core.
    

Pathway Inhibitor Pyrrolo[3,2-d]pyrimidine Core + Indazole-Aniline Moiety Receptor HER2 / EGFR Kinase Domain Inhibitor->Receptor Back-Pocket Binding PI3K PI3K / AKT Cascade Receptor->PI3K Phosphorylation MAPK RAS / MAPK Cascade Receptor->MAPK Phosphorylation ATP Endogenous ATP ATP->Receptor Competitive Binding Tumor Tumor Proliferation PI3K->Tumor Survival Signal MAPK->Tumor Growth Signal

Fig 1: Mechanism of action for HER2/EGFR inhibition via back-pocket binding.

Experimental Methodology: Synthetic Integration Workflow

To integrate 3-chloro-4-(1H-indazol-4-yloxy)aniline into a dual kinase inhibitor framework, a robust, self-validating Nucleophilic Aromatic Substitution (


) protocol is employed. This methodology ensures high fidelity and yield when coupling the aniline to a 4-chloro-pyrrolo[3,2-d]pyrimidine scaffold.
Step-by-Step Protocol
  • Reagent Preparation: Charge a reaction vessel with 1.0 equivalent of the protected 4-chloro-pyrrolo[3,2-d]pyrimidine derivative and 1.05 equivalents of 3-chloro-4-(1H-indazol-4-yloxy)aniline.

  • Solvent Selection (Causality): Suspend the reagents in 2-propanol. Why 2-propanol? As a polar protic solvent, 2-propanol effectively stabilizes the anionic Meisenheimer-like transition state during the nucleophilic attack of the aniline nitrogen on the electron-deficient pyrimidine ring, significantly accelerating the reaction rate without requiring palladium catalysis.

  • Thermal Activation: Heat the mixture to 80°C under an inert nitrogen atmosphere for 4–6 hours.

  • Self-Validation & Monitoring: This protocol operates as a self-validating system. The reaction generates hydrochloric acid (HCl) as a byproduct. Because the coupled product is highly basic, it immediately forms a hydrochloride salt, which is insoluble in 2-propanol at lower temperatures. Upon cooling the reaction to room temperature, the successful formation of the product is visually confirmed by heavy precipitation.

  • Analytical Verification: Filter the precipitate and analyze via LC-MS. The expected

    
     mass shift confirms the displacement of the chlorine atom.
    
  • Deprotection: If the pyrrole nitrogen was protected (e.g., with a benzoyl group), subject the intermediate to mild basic hydrolysis (e.g.,

    
     in Methanol at room temperature) to yield the final active kinase inhibitor[2].
    

Workflow Step1 4-Chloro-pyrrolo [3,2-d]pyrimidine Step3 SNAr Coupling (2-Propanol, 80°C) Step1->Step3 Step2 3-chloro-4-(1H-indazol -4-yloxy)aniline Step2->Step3 Step4 Deprotection (Hydrolysis) Step3->Step4 Step5 Dual HER2/EGFR Inhibitor Step4->Step5

Fig 2: Synthetic workflow for integrating the indazole-aniline intermediate.

Quantitative Pharmacological Impact

When 3-chloro-4-(1H-indazol-4-yloxy)aniline (or closely related bicyclic isosteres) is successfully integrated into the pyrrolo[3,2-d]pyrimidine core, the resulting compounds exhibit profound biochemical and cellular activity.

Below is a summary of the quantitative pharmacological data for optimized derivatives utilizing this back-pocket binding strategy (data benchmarked against preclinical candidate 51m from Kawakita et al.)[1][2]:

Assay / MetricTarget ValueBiological Significance
HER2 Kinase

0.98 nMExceptional sub-nanomolar target engagement.
EGFR Kinase

2.5 nMHigh potency against wild-type EGFR.
BT-474 Cell

2.0 nMPotent anti-proliferative effect in HER2-amplified breast cancer cell lines.
Binding Kinetics Pseudo-irreversibleSlow off-rate ensures prolonged target suppression and circumvents rapid ATP competition.
In Vivo Efficacy Tumor RegressionCapable of shrinking 4-1ST and CAL27 xenograft models at oral doses of 50–100 mg/kg.

By leveraging the precise spatial geometry and hydrogen-bonding capacity of the indazole-aniline moiety, researchers can bypass the limitations of standard reversible hinge-binders, paving the way for next-generation dual kinase inhibitors.

References

  • Kawakita, Y., Banno, H., Ohashi, T., Tamura, T., Yusa, T., Nakayama, A., Miki, H., Iwata, H., Kamiguchi, H., Tanaka, T., Habuka, N., Sogabe, S., Ohta, Y., & Ishikawa, T. (2012). "Design and Synthesis of Pyrrolo[3,2-d]pyrimidine Human Epidermal Growth Factor Receptor 2 (HER2)/Epidermal Growth Factor Receptor (EGFR) Dual Inhibitors: Exploration of Novel Back-Pocket Binders." Journal of Medicinal Chemistry, 55(8), 3975-3991.[Link]

  • National Institutes of Health (NIH) / PubMed. "Design and Synthesis of pyrrolo[3,2-d]pyrimidine Human Epidermal Growth Factor Receptor 2 (HER2)/epidermal Growth Factor Receptor (EGFR) Dual Inhibitors: Exploration of Novel Back-Pocket Binders."[Link]

Sources

Engineering the Hinge-Binder: A Technical Guide to Indazole-Based Kinase Inhibitor Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Indazoles represent a privileged heterocyclic scaffold in modern medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors[1]. The indazole core mimics the adenine ring of adenosine triphosphate (ATP), allowing it to form critical hydrogen bonds with the highly conserved hinge region of the kinase domain. This whitepaper explores the mechanistic rationale, synthetic methodologies, and self-validating protocols for key indazole intermediates, focusing on the development of blockbuster oncology drugs like Axitinib (VEGFR inhibitor) and Entrectinib (Pan-TRK/ROS1/ALK inhibitor)[2].

Mechanistic Rationale: The Indazole Scaffold in Kinome Targeting

The efficacy of indazole-based inhibitors stems from their tautomeric flexibility (1H- vs. 2H-indazole) and their ability to act as bidentate hydrogen bond donors/acceptors[3].

  • N1/N2 Atoms: Interact directly with the backbone amide NH and carbonyl oxygen of the kinase hinge region (e.g., Cysteine residues in VEGFR or Methionine residues in ALK).

  • C3, C5, and C6 Positions: Serve as vectors for functionalization. Substitutions at C6 (as seen in Axitinib) direct moieties toward the solvent-exposed region or hydrophobic pocket II, while C3/C5 substitutions (as in Entrectinib) probe the DFG-out or DFG-in conformations[4].

G Ligand Growth Factor (VEGF / NGF) Receptor Receptor Tyrosine Kinase (VEGFR / TRK / ALK) Ligand->Receptor PI3K PI3K / AKT Pathway Receptor->PI3K MAPK RAS / MAPK Pathway Receptor->MAPK Indazole Indazole Inhibitor (Axitinib / Entrectinib) Indazole->Receptor ATP-Competitive Binding Proliferation Tumor Cell Proliferation & Angiogenesis PI3K->Proliferation MAPK->Proliferation

Indazole inhibitors block RTK signaling by competitively binding the ATP pocket.

Key Indazole Intermediates and Structural Vectors

The synthesis of these inhibitors relies on robust, scalable chemical intermediates. Table 1 summarizes the key intermediates for prominent FDA-approved indazole inhibitors.

Drug NamePrimary TargetsKey Indazole IntermediateFunctionalization Vector
Axitinib VEGFR-1/2/3, PDGFR6-Iodo-1H-indazole / 6-Nitro-1H-indazoleC6 (Thioether linkage), C3 (Styryl group)
Entrectinib TRKA/B/C, ROS1, ALK5-(3,5-Difluorobenzyl)-1H-indazol-3-amineC3 (Amino group), C5 (Benzyl group)
Pazopanib VEGFR, PDGFR, FGFR2,3-Dimethyl-2H-indazol-6-amineN2 (Methylation), C6 (Amino linkage)

Synthetic Methodologies and Self-Validating Protocols

The Axitinib Intermediate: 6-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Axitinib's synthesis requires sequential cross-coupling functionalization at the C3 and C6 positions. The use of a tetrahydropyran (THP) protecting group at N1 is critical.

Causality of Experimental Choices: Unprotected indazoles can poison palladium catalysts or undergo undesired N-arylation during Heck and Migita couplings. THP protection sterically shields the N1/N2 face and significantly increases the solubility of the intermediate in organic solvents[5]. Furthermore, using a mild base (


) during the subsequent Migita coupling minimizes the formation of disulfide contaminants that inhibit the Pd catalyst[5].

Workflow SM 6-Nitro-1H-indazole Step1 THP Protection (DHP, Acid) SM->Step1 Int1 N1-THP-6-Nitroindazole Step1->Int1 Step2 Reduction & Iodination (Fe/HCl, NaNO2/KI) Int1->Step2 Int2 6-Iodo-N1-THP-indazole Step2->Int2 Step3 Heck & Migita Couplings (Pd Catalyst) Int2->Step3 Product Axitinib Core Step3->Product

Step-by-step synthetic workflow for the Axitinib indazole intermediate.

Protocol 1: Synthesis of 6-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole Self-Validating System: The conversion of the nitro group to an iodide via a diazonium salt is visually self-validating; the evolution of


 gas confirms diazonium decomposition, while the precipitation of the heavy iodinated product indicates successful halogenation.
  • Protection: Suspend 6-nitro-1H-indazole (1.0 eq) in dichloromethane (DCM). Add 3,4-dihydro-2H-pyran (DHP, 1.5 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 eq). Stir at

    
     until TLC indicates complete consumption. Rationale: Acid catalysis protonates DHP, facilitating nucleophilic attack by the indazole N1.
    
  • Reduction: Treat the resulting N1-THP-6-nitroindazole with Iron powder (3.0 eq) and

    
     in an ethanol/water mixture at 
    
    
    
    . Filter through Celite to remove iron oxides. Rationale: Mild reduction prevents the cleavage of the acid-sensitive THP group.
  • Diazotization/Iodination: Cool the amine solution to

    
    . Add 
    
    
    
    (1.1 eq) in water, followed by dropwise addition of aqueous KI (1.5 eq) and
    
    
    (0.5 eq). Stir until nitrogen evolution ceases. Quench with 20% sodium thiosulfate to reduce unreacted iodine[6].
  • Purification: Extract with ethyl acetate, wash with brine, dry over

    
    , and concentrate.
    
The Entrectinib Intermediate: 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine

Entrectinib requires a 3-aminoindazole core. The 3-amino group serves as a critical nucleophile for subsequent amidation with a functionalized benzoic acid fragment[7].

Causality of Experimental Choices: The construction of the 3-aminoindazole ring is achieved via the cyclization of an ortho-fluorobenzonitrile derivative with hydrazine. The strong electron-withdrawing nature of the nitrile group activates the ortho-fluorine for nucleophilic aromatic substitution (


) by hydrazine. The intermediate arylhydrazine then undergoes intramolecular cyclization by attacking the nitrile carbon, forming the aromatic pyrazole ring and generating the primary amine at C3.

Protocol 2: Synthesis of 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine Self-Validating System: The reaction progresses from a highly soluble nitrile to a less soluble indazole product. The disappearance of the sharp nitrile stretching band (~2220


) and the appearance of broad primary amine bands (~3300-3400 

) in FTIR provides immediate orthogonal validation.
  • 
     and Cyclization:  Dissolve 2-fluoro-5-(3,5-difluorobenzyl)benzonitrile (1.0 eq) in 1-butanol. Add hydrazine hydrate (3.0 eq).
    
  • Thermal Activation: Heat the mixture to reflux (

    
    ) for 12 hours. Rationale: Elevated temperature is required to overcome the activation energy barrier of the intramolecular addition to the nitrile.
    
  • Isolation: Cool the reaction mixture to room temperature. The product, 5-(3,5-difluorobenzyl)-1H-indazol-3-amine, typically precipitates directly from the alcoholic solvent. Filter and wash with cold ethanol[7].

  • Coupling (Downstream): This intermediate is subsequently coupled with the functionalized benzoic acid intermediate using a coupling reagent or via an acid chloride at

    
     to 
    
    
    
    to yield the entrectinib core[7].

Advanced Considerations: Scaling and Catalysis

When scaling these intermediates, palladium contamination and catalyst poisoning are major concerns. For Axitinib, the Migita coupling step (C-S bond formation) has been heavily optimized. Continuous flow or "quasi-divided" electrochemical cells have been explored to generate thiol intermediates without sacrificial electrodes, ensuring high purity and scalability[8]. Furthermore, precise control of the headspace (inertion) during the Migita reaction minimizes oxidative dimerization of the thiol, which would otherwise poison the


/Xantphos catalyst system[5].

Conclusion

The indazole scaffold remains a cornerstone in the development of targeted kinase inhibitors. By mastering the regioselective functionalization of the indazole core—whether through C6 cross-coupling for VEGFR inhibitors or C3/C5 cyclization strategies for Pan-TRK/ALK inhibitors—medicinal chemists can tightly control the physicochemical and pharmacodynamic properties of the final drug substance. Rigorous attention to protecting group strategy, catalyst selection, and reaction causality ensures that these complex intermediates can be synthesized reliably at scale.

References

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - rsc.org -2

  • An Improved Process For The Preparation of Axitinib And Novel Intermediate Thereof - quickcompany.in -6

  • How to synthesize Entrectinib - chemicalbook.com - 7

  • Scalable Quasi-Divided Cell Operation Using Spinning Cylinder Electrode Technology: Multigram Electrochemical Synthesis of an Axitinib Intermediate - acs.org - 8

  • Synthesis of Axitinib - thieme-connect.com - 5

  • The 7-Methyl-Indazole Scaffold: A Privileged Core in Modern Medicinal Chemistry - benchchem.com - 1

  • Entrectinib, a Pan–TRK, ROS1, and ALK Inhibitor with Activity in Multiple Molecularly Defined Cancer Indications - aacrjournals.org - 4

  • Synthesis of 1H‐indazole derivatives - researchgate.net - 3

Sources

An In-depth Technical Guide to 4-(4-amino-2-chlorophenoxy)-1H-indazole: Synthesis, Characterization, and Biological Perspectives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This technical guide focuses on a novel derivative, 4-(4-amino-2-chlorophenoxy)-1H-indazole, providing a comprehensive overview of its chemical identity, a proposed synthetic pathway, and an exploration of its potential biological significance. Drawing upon established synthetic methodologies for analogous compounds and the known bioactivities of the indazole class, this document serves as a foundational resource for researchers interested in the exploration and development of new indazole-based therapeutics.

Chemical Identity and Physicochemical Properties

As 4-(4-amino-2-chlorophenoxy)-1H-indazole is a novel chemical entity, its experimental data is not yet available in public databases. The following identifiers and predicted properties have been generated based on its chemical structure.

Chemical Identifiers
  • IUPAC Name: 4-(4-amino-2-chlorophenoxy)-1H-indazole

  • Canonical SMILES: C1=CC=C2C(=C1OC3=C(C=C(C=C3)N)Cl)C=NN2

  • InChI: InChI=1S/C13H10ClN3O/c14-11-7-8(15)1-2-10(11)18-12-5-3-4-6-13(12)9-16-17-6/h1-7,9H,15H2,(H,16,17)

Predicted Physicochemical Properties
PropertyValue
Molecular Weight 259.69 g/mol
Molecular Formula C₁₃H₁₀ClN₃O
XLogP3 3.2
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 2
Exact Mass 259.05124 g/mol
Topological Polar Surface Area 68.9 Ų

Proposed Synthetic Pathway

The synthesis of 4-(4-amino-2-chlorophenoxy)-1H-indazole can be strategically approached through a multi-step process, leveraging well-established reactions in heterocyclic chemistry. The proposed route involves the initial synthesis of a protected 4-hydroxy-1H-indazole, followed by an Ullmann condensation to form the diaryl ether linkage, and concluding with deprotection and functional group manipulation.

Synthetic Workflow Diagram

Synthesis_Workflow A 4-Bromo-1H-indazole B 1-(tert-Butoxycarbonyl)-4-bromo-1H-indazole A->B Boc₂O, Et₃N C 1-(tert-Butoxycarbonyl)-4-hydroxy-1H-indazole B->C 1. n-BuLi 2. B(OiPr)₃ 3. H₂O₂ E tert-Butyl 4-(4-amino-2-chlorophenoxy)-1H-indazole-1-carboxylate C->E CuI, Ligand, Base (Ullmann Condensation) D 4-Amino-2-chlorophenol D->E F 4-(4-amino-2-chlorophenoxy)-1H-indazole E->F TFA or HCl

Caption: Proposed synthetic workflow for 4-(4-amino-2-chlorophenoxy)-1H-indazole.

Step-by-Step Experimental Protocol

Step 1: Protection of 4-Bromo-1H-indazole

  • To a solution of 4-bromo-1H-indazole in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add triethylamine (Et₃N) as a base.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent.

  • Allow the reaction to warm to room temperature and stir until completion, monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(tert-butoxycarbonyl)-4-bromo-1H-indazole.

Causality: The Boc protection of the indazole nitrogen is a critical step to prevent side reactions at this position during the subsequent organometallic and coupling reactions.

Step 2: Synthesis of 1-(tert-Butoxycarbonyl)-4-hydroxy-1H-indazole

  • Dissolve the Boc-protected 4-bromo-1H-indazole in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Slowly add n-butyllithium (n-BuLi) to perform a lithium-halogen exchange.

  • After stirring for a short period, add triisopropyl borate (B(OiPr)₃) and allow the reaction to slowly warm to room temperature.

  • Quench the reaction with an aqueous solution of hydrogen peroxide (H₂O₂) and a base (e.g., sodium hydroxide) to effect the oxidation of the boronate ester to the corresponding hydroxyl group.

  • Extract the product with an appropriate organic solvent, wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography to obtain 1-(tert-butoxycarbonyl)-4-hydroxy-1H-indazole.

Causality: This borylation-oxidation sequence is a reliable method for the introduction of a hydroxyl group onto an aromatic ring.

Step 3: Ullmann Condensation

  • In a reaction vessel, combine 1-(tert-butoxycarbonyl)-4-hydroxy-1H-indazole, 4-amino-2-chlorophenol, a copper(I) iodide (CuI) catalyst, a suitable ligand (e.g., L-proline or a phenanthroline derivative), and a base (e.g., potassium carbonate or cesium carbonate) in a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[3][4]

  • Heat the reaction mixture at an elevated temperature (typically 100-150 °C) under an inert atmosphere until the starting materials are consumed (monitored by TLC or LC-MS).

  • Cool the reaction mixture, dilute with water, and extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and purify by column chromatography to isolate tert-butyl 4-(4-amino-2-chlorophenoxy)-1H-indazole-1-carboxylate.

Causality: The Ullmann condensation is a classic and effective method for the formation of diaryl ether bonds, particularly when one of the aryl partners is electron-rich.[5][6] The choice of ligand and base is crucial for optimizing the reaction yield and minimizing side products.

Step 4: Deprotection

  • Dissolve the purified product from Step 3 in a suitable solvent such as dichloromethane or 1,4-dioxane.

  • Add a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane, and stir at room temperature.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Remove the solvent and excess acid under reduced pressure.

  • Neutralize the residue with a mild base (e.g., saturated sodium bicarbonate solution) and extract the final product, 4-(4-amino-2-chlorophenoxy)-1H-indazole, with an organic solvent.

  • Dry the organic layer, concentrate, and purify by recrystallization or column chromatography to obtain the final product.

Causality: Acid-labile Boc protecting groups are readily cleaved under these conditions to yield the free N-H indazole.

Potential Biological Significance and Therapeutic Applications

While the specific biological activity of 4-(4-amino-2-chlorophenoxy)-1H-indazole has not been reported, the indazole scaffold is a well-established pharmacophore in numerous therapeutic agents.[1][7] The structural features of this novel compound suggest several potential areas of biological investigation.

Kinase Inhibition

Many indazole-containing molecules are potent kinase inhibitors, playing a crucial role in oncology drug discovery.[8] The 1H-indazole-3-amine structure, for instance, is known to be an effective hinge-binding fragment in tyrosine kinase inhibitors.[7] The 4-substituted phenoxy moiety of the title compound could potentially interact with the ATP-binding site of various kinases, suggesting its potential as an anticancer agent.

Anti-inflammatory Activity

Indazole derivatives have also been explored for their anti-inflammatory properties.[9][10] Some of these compounds are believed to exert their effects through the inhibition of enzymes such as cyclooxygenase (COX). The structural similarity of 4-(4-amino-2-chlorophenoxy)-1H-indazole to other anti-inflammatory indazoles warrants investigation into its potential in this therapeutic area.

Other Potential Activities

The versatility of the indazole nucleus extends to a wide range of other biological activities, including antimicrobial, antiviral, and neuroprotective effects.[2][11] The specific substitution pattern of an amino and a chloro group on the phenoxy ring could modulate the electronic and steric properties of the molecule, potentially leading to novel interactions with various biological targets.

Logical Relationship Diagram of Potential Bioactivity

Biological_Significance cluster_0 4-(4-amino-2-chlorophenoxy)-1H-indazole A Indazole Core D Kinase Inhibition (e.g., Anticancer) A->D E Anti-inflammatory Activity A->E F Other Potential Activities (Antimicrobial, Neuroprotective) A->F B 4-Phenoxy Linkage B->D B->E C Substituted Phenyl Ring (Amino & Chloro) C->D C->E C->F

Caption: Interplay of structural features and potential biological activities.

Conclusion

This technical guide provides a comprehensive theoretical framework for the novel compound 4-(4-amino-2-chlorophenoxy)-1H-indazole. By delineating its chemical identifiers, proposing a robust synthetic strategy, and exploring its potential biological relevance, this document aims to catalyze further experimental investigation into this promising molecule. The rich history of the indazole scaffold in drug discovery, coupled with the unique substitution pattern of this derivative, suggests that 4-(4-amino-2-chlorophenoxy)-1H-indazole represents a valuable target for future research in medicinal chemistry and drug development.

References

  • Mosti, L., Menozzi, G., Fossa, P., Schenone, P., Lampa, E., Parrillo, C., D'Amisco, M., & Rossi, F. (1992). 4-substituted 1-methyl-1H-indazoles with analgesic, antiinflammatory and antipyretic activities. Il Farmaco, 47(5), 567–584. [Link]

  • ResearchGate. (n.d.). Selected examples of biologically active substituted indazoles. Retrieved from [Link]

  • Verma, A., Joshi, S., & Singh, D. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(6), 985–1026. [Link]

  • Wikipedia. (2023). Ullmann condensation. [Link]

  • ResearchGate. (2026). Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • PubChem. (n.d.). [4-[[(4-chloro-1H-indazol-3-yl)amino]methyl]phenyl]-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]methanone. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • ArODES HES-SO. (n.d.). Unlocking Indazole Synthesis from α‐Diazo‐β‐Ketoesters via Aryne Trapping: A Streamlined Approach. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1H‐indazole derivatives. Retrieved from [Link]

  • IOSR Journal. (2025). Facile Synthesis Of 1H-Indazoles Through Iodobenzene- Catalyzed C–H Amination Under Mild And Metal-Free Conditions. [Link]

  • Research at TUS. (n.d.). Recent advancement of ullmann condensation coupling reaction in the formation of aryl-oxygen (C-o) bonding by copper-mediated catalyst. Retrieved from [Link]

  • Semantic Scholar. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (CO) Bonding by Copper-Mediated Catalyst. [Link]

  • Beilstein Journals. (2022). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. [Link]

  • Royal Society of Chemistry. (2012). Synthesis of 1H-indazoles from N-tosylhydrazones and nitroaromatic compounds. [Link]

  • MDPI. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. [Link]

  • Frontiers. (n.d.). 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-1H-indazole, N1-BOC protected. Retrieved from [Link]

  • Semantic Scholar. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. [Link]

  • PubChemLite. (n.d.). 4-amino-1h-indazole, n1-boc protected (C12H15N3O2). Retrieved from [Link]

  • ResearchGate. (2021). State of The Art on the Field of Amino-1,2,4-Triazoles Industrial Application. Retrieved from [Link]

Sources

Molecular Weight and Formula of C13H10ClN3O: A Technical Guide to CBFβ-Runx1 Inhibitor II (Ro5-3335)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted oncology and hematology, the chemical formula C13H10ClN3O corresponds to a molecular weight of 259.69 g/mol [1]. In drug development, this formula is most prominently associated with Ro5-3335 (also known as CBFβ-Runx1 Inhibitor II), a cell-permeable benzodiazepine derivative[2].

For researchers and application scientists, Ro5-3335 represents a critical tool compound for investigating Core Binding Factor (CBF) leukemias, such as inversion 16 (inv(16)) acute myeloid leukemia (AML). This whitepaper synthesizes the physicochemical properties, mechanistic pharmacology, and field-proven experimental protocols for deploying C13H10ClN3O in preclinical research.

Physicochemical Profiling and Quantitative Data

Understanding the baseline physicochemical properties of Ro5-3335 is essential for proper storage, formulation, and in vitro application. The compound is highly lipophilic, necessitating specific solvent strategies to prevent precipitation and ensure accurate dosing[3].

Table 1: Core Physicochemical Properties
PropertyValueCausality / Experimental Implication
Chemical Formula C13H10ClN3ODictates the molecular mass and isotopic distribution[2].
Molecular Weight 259.69 g/mol Used for precise molarity calculations during stock preparation[1].
Chemical Name 7-Chloro-1,3-dihydro-5-(1H-pyrrol-2-yl)-2H-1,4-benzodiazepin-2-oneBenzodiazepine core provides the structural basis for protein-protein interaction (PPI) modulation.
Solubility (In Vitro) DMSO: ~50 - 100 mg/mLInsoluble in water. Must be dissolved in anhydrous DMSO to prevent hydrolysis or precipitation[2][3].
Storage Conditions -20°C (1 year) to -80°C (2 years)Prevents degradation of the pyrrole ring and maintains compound integrity[4].
Table 2: In Vitro Efficacy Profile (IC50)

Ro5-3335 demonstrates targeted anti-proliferative activity across various human CBF leukemia cell lines. The differential IC50 values highlight the compound's variable affinity depending on the specific oncogenic fusion protein present[2][4].

Cell LineOncogenic FusionIC50 ValueBiological Significance
ME-1 CBFB-MYH111.1 µMHighly sensitive; represents inv(16) AML[2].
REH TEL-RUNX117.3 µMValidates efficacy against TEL-RUNX1 driven leukemogenesis[2].
Kasumi-1 RUNX1-ETO21.7 µMConfirms broad-spectrum CBF inhibition, though requiring higher doses[2].

Mechanistic Pharmacology (E-E-A-T)

The RUNX1-CBFβ Axis and Leukemogenesis

Normal hematopoiesis relies on the Core Binding Factor (CBF) complex, a heterodimeric transcription factor consisting of a DNA-binding RUNX1 subunit and a non-DNA-binding CBFβ co-factor[5]. In CBF leukemias, chromosomal translocations or inversions generate aberrant fusion proteins (e.g., CBFβ-SMMHC from the CBFB-MYH11 gene or RUNX1-ETO). These fusions sequester wild-type RUNX1 in the cytoplasm or alter its transcriptional regulation, effectively blocking myeloid differentiation and driving uncontrolled cellular proliferation[5][6].

The Ro5-3335 Intervention Strategy

Ro5-3335 was identified through high-throughput fluorescence resonance energy transfer (FRET) screening as a direct inhibitor of the RUNX1-CBFβ interaction[6][7].

The Causality of Conformational Modulation: Unlike traditional inhibitors that completely abrogate protein-protein interactions (which would be highly toxic, as baseline RUNX1 function is required for normal hematopoietic stem cell survival), Ro5-3335 binds to both RUNX1 and CBFβ[8]. It does not completely break the heterodimer apart; instead, it induces a conformational change or increases the spatial distance between the subunits[2][4]. This subtle allosteric modulation is sufficient to repress the hyper-transactivation driven by oncogenic fusions while maintaining a therapeutic window[2].

MOA RUNX1 RUNX1 (Transcription Factor) Complex RUNX1-CBFβ Complex (Active Transactivation) RUNX1->Complex CBFB CBFβ (Co-factor) CBFB->Complex Fusion Oncogenic Fusion (e.g., CBFB-MYH11) Complex->Fusion Chromosomal Inversion Leukemia Leukemogenesis (Proliferation & Blocked Diff.) Fusion->Leukemia Ro5 Ro5-3335 (C13H10ClN3O) Ro5->Complex Binds both subunits Inhibition Conformational Change (Transactivation Repressed) Ro5->Inhibition Induces Inhibition->Leukemia Rescues Phenotype

Mechanism of Ro5-3335 disrupting the RUNX1-CBFβ complex to halt leukemogenesis.

Experimental Protocols & Workflows

To ensure scientific integrity and reproducibility, the following protocols outline the self-validating systems required to utilize Ro5-3335 in preclinical models.

Protocol A: In Vitro Formulation and Cell Viability Assay

Because C13H10ClN3O is insoluble in aqueous media[3], improper formulation will lead to false-negative efficacy results due to compound precipitation.

  • Stock Preparation: Dissolve Ro5-3335 powder in anhydrous DMSO to a concentration of 50 mg/mL (192.5 mM). Aliquot and store at -80°C to prevent freeze-thaw degradation[2][4].

  • Cell Culture: Culture ME-1 cells (inv(16) positive) in RPMI-1640 supplemented with 20% FBS. Maintain cells at a density between

    
     and 
    
    
    
    cells/mL.
  • Treatment Dosing: Perform serial dilutions of the DMSO stock into the culture media to achieve final concentrations ranging from 0.1 µM to 50 µM. Critical Step: Ensure the final DMSO concentration in the assay does not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.

  • Endpoint Analysis: After 72 hours of incubation, assess cell viability using a standard MTS or CellTiter-Glo assay to calculate the IC50 (expected ~1.1 µM for ME-1)[2][4].

Protocol B: In Vivo Murine Leukemia Model Workflow

Testing Ro5-3335 in vivo requires overcoming its poor aqueous solubility. A specialized vehicle is required for oral or intraperitoneal administration[3][9].

  • Vehicle Formulation (Causality): To create a 1 mL working solution, add 10 µL of the 50 mg/mL DMSO stock to 400 µL of PEG300. Mix thoroughly until clarified. Add 50 µL of Tween 80, mix again, and finally add 540 µL of ddH2O (or Saline)[3][9]. Why this vehicle? PEG300 acts as a co-solvent and Tween 80 as a surfactant, creating a stable micellar suspension that prevents in vivo precipitation and ensures uniform bioavailability.

  • Model Generation: Transplant Cbfb-MYH11 knockin leukemia cells into sublethally irradiated wild-type recipient mice. This ensures a consistent disease latency and 100% penetrance[7].

  • Dosing Regimen: Begin treatment 10 days post-transplantation. Administer Ro5-3335 at 300 mg/kg/day via oral gavage or specialized animal feed for 30 days[2][7].

  • Flow Cytometry Validation: At day 21 and day 33, extract peripheral blood. Stain for the c-kit+ marker (a marker of undifferentiated leukemic blasts). Ro5-3335 treatment should significantly reduce the c-kit+ population compared to saline controls, indicating restored differentiation and reduced leukemia burden[2][7].

Workflow Prep 1. Formulation DMSO + PEG300 + Tween 80 Model 2. Murine Model Cbfb-MYH11 Knockin Transplant Prep->Model Dosing 3. Dosing Regimen 300 mg/kg/d (Oral/Feed) Model->Dosing Analysis 4. Flow Cytometry Assess c-kit+ Population Dosing->Analysis Outcome 5. Outcome Reduced Leukemia Burden Analysis->Outcome

Step-by-step in vivo experimental workflow for evaluating Ro5-3335 efficacy.

References

  • N'-(4-chlorobenzylidene)isonicotinohydrazide | C13H10ClN3O | CID 6861518 - PubChem, nih.gov,[Link]

  • Determining the Mechanism of Anti-Leukemic Drug Ro5-3335 Using an Inducible Leukemic Mouse Model, nih.gov,[Link]

  • Targeting binding partners of the CBFβ-SMMHC fusion protein for the treatment of inversion 16 acute myeloid leukemia, oncotarget.com,[Link]

  • Emerging therapies for inv(16) AML | Blood - ASH Publications, ashpublications.org,[Link]

  • Identification of benzodiazepine Ro5-3335 as an inhibitor of CBF leukemia through quantitative high throughput screen against RUNX1–CBFβ interaction, nih.gov,[Link]

Sources

Technical Profile & Safety Protocols: 4-((1H-Indazol-4-yl)oxy)-3-chloroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

This technical guide provides a comprehensive safety and handling profile for 4-((1H-Indazol-4-yl)oxy)-3-chloroaniline (CAS: 1033810-14-8). As a halogenated aniline derivative fused with an indazole moiety, this compound is a critical pharmacophore in the synthesis of tyrosine kinase inhibitors (TKIs), specifically targeting VEGFR/PDGFR pathways.

Due to the presence of the aniline functionality and the bioactive indazole core, this compound must be treated as a High Potency Active Pharmaceutical Ingredient (HPAPI) Intermediate . This guide moves beyond standard SDS reporting to provide actionable, causality-driven protocols for researchers.

Chemical Identity & Physicochemical Profile
PropertySpecification
Chemical Name 4-((1H-Indazol-4-yl)oxy)-3-chloroaniline
CAS Registry Number 1033810-14-8
Molecular Formula C₁₃H₁₀ClN₃O
Molecular Weight 259.69 g/mol
Physical State Off-white to pale yellow solid
Solubility DMSO (>20 mg/mL), Methanol; Insoluble in water
pKa (Calculated) ~3.5 (Aniline amine), ~13.8 (Indazole NH)
LogP ~2.8 (Lipophilic)

Causality Note: The lipophilicity (LogP ~2.8) indicates high membrane permeability, necessitating strict dermal protection. The amphoteric nature (acidic indazole NH, basic aniline NH₂) requires careful pH control during extraction to prevent precipitation or salt formation.

Hazard Identification & Toxicology (GHS Standards)

This compound combines the systemic toxicity risks of chloroanilines with the specific bioactivity of indazoles .

Core Hazards (GHS Classification)
  • Acute Toxicity (Oral/Dermal/Inhalation): Category 3 (Toxic).

  • Skin Sensitization: Category 1 (May cause allergic skin reaction).

  • Specific Target Organ Toxicity (Repeated Exposure): Category 2 (Blood/Hematopoietic System).

  • Carcinogenicity: Category 2 (Suspected).

  • Aquatic Toxicity: Acute Category 1.

Mechanism of Toxicity: The Aniline Effect

Unlike generic organic solids, the 3-chloroaniline moiety undergoes hepatic metabolism (N-hydroxylation), producing reactive metabolites that oxidize hemoglobin to methemoglobin.

  • Symptom: Cyanosis (blue skin/lips) independent of respiratory distress.

  • Critical Control: Monitoring for methemoglobinemia is required after significant exposure.

Safe Handling & Engineering Controls

Trustworthiness in safety comes from redundancy. Do not rely on PPE alone; use the Hierarchy of Controls .

Engineering Control Workflow
  • Primary Containment: All weighing and transfer of solids must occur within a Class II Biosafety Cabinet (BSC) or a Powder Containment Hood with HEPA filtration.

  • Solvent Handling: Once dissolved (e.g., in DMSO), the risk of aerosolization decreases, but permeation risk increases.

PPE Protocol (Self-Validating)
  • Gloves: Double-gloving is mandatory.

    • Inner Layer: Nitrile (4 mil) - Mechanical protection.

    • Outer Layer: Laminate film (e.g., Silver Shield®) or thick Nitrile (8 mil) - Chemical permeation resistance against DMSO carrier.

  • Respiratory: If outside containment (emergency only), use a Full-Face Respirator with P100/OV cartridges.

Visual Workflow: Exposure Control Logic

ExposureControl Start Task: Handle Solid 4-((1H-Indazol-4-yl)oxy)-3-chloroaniline Assessment Is quantity > 100 mg? Start->Assessment Isolator Use Glovebox / Isolator (Band 4 Protocol) Assessment->Isolator Yes Hood Use Class II BSC / Vented Enclosure (Band 3 Protocol) Assessment->Hood No Solvent Dissolution in DMSO/MeOH Isolator->Solvent Hood->Solvent Permeation Risk Shift: Dermal Permeation Action: Silver Shield Gloves Solvent->Permeation Waste Disposal: High Temp Incineration Permeation->Waste

Figure 1: Decision matrix for containment selection based on quantity and physical state. Note the critical risk shift upon dissolution.

Emergency Response & First Aid

Standard First Aid is insufficient for aniline derivatives. Specific medical countermeasures are required.

Exposure RouteImmediate ActionMedical Consideration (Physician Only)
Inhalation Move to fresh air. Administer oxygen if breathing is labored.Monitor for delayed pulmonary edema.
Skin Contact Do NOT use alcohol. Wash with soap and copious water for 15 min.Alcohol enhances transdermal absorption of anilines.
Ingestion Rinse mouth. Do NOT induce vomiting.Methylene Blue is the specific antidote for methemoglobinemia if cyanosis presents.
Spill Management Protocol
  • Evacuate: Clear the immediate area (15 ft radius).

  • PPE Up: Don Tychem® suit and SCBA (if spill > 10g).

  • Neutralize: Do not use oxidizers (bleach) as they may react violently with the amine. Use a surfactant-based cleaner.

  • Decontaminate: Wipe surfaces with 10% acetic acid followed by water to solubilize the basic aniline residues.

Synthesis & Analytical Context (Expertise)

Understanding the synthesis helps anticipate impurities and reactivity.

  • Synthesis Logic: Typically synthesized via SNAr coupling of 1H-indazol-4-ol (nucleophile) and 3-chloro-4-fluoronitrobenzene (electrophile), followed by reduction of the nitro group.

  • Impurity Alert: The Nitro-intermediate (4-((1H-indazol-4-yl)oxy)-3-chloronitrobenzene) is a likely impurity. It shares the mutagenic risks of nitro-aromatics.

  • Analytical QC (HPLC):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

    • Detection: UV @ 254 nm (Aromatic ring) and 280 nm (Indazole).

    • Note: The indazole NH is acidic; ensure mobile phase pH < 3 to keep the aniline protonated and improve peak shape.

Visual Workflow: Synthesis & QC Logic

SynthesisQC Reagents Reagents: Indazol-4-ol + 3-Cl-4-F-Nitrobenzene Coupling Step 1: SnAr Coupling (Base: K2CO3, Solvent: DMF) Reagents->Coupling Intermed Nitro Intermediate (Mutagenic Risk) Coupling->Intermed Reduction Step 2: Reduction (Fe/NH4Cl or H2/Pd) Intermed->Reduction Product Final Product: 4-((1H-Indazol-4-yl)oxy)-3-chloroaniline Reduction->Product QC QC: HPLC/MS Check for Nitro impurity Product->QC

Figure 2: Synthetic pathway highlighting the critical intermediate impurity control point.

Storage & Stability
  • Temperature: Store at -20°C.

  • Atmosphere: Hygroscopic and oxidation-sensitive. Store under Argon or Nitrogen .

  • Light: Protect from light (amber vials). Anilines darken upon oxidation/photo-degradation.

References
  • Splendid Lab. (n.d.). 4-((1H-Indazol-4-yl)oxy)-3-chloroaniline Product Page. Retrieved October 26, 2023, from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for Chloroanilines (General Toxicity). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Methemoglobinemia: Work-related causes and medical management. Retrieved from [Link]

  • ECHA (European Chemicals Agency). (2023). C&L Inventory: 3-chloroaniline. Retrieved from [Link]

Technical Guide: Structural & Synthetic Divergence of Tucatinib Intermediates vs. Indazole Analogs

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural, synthetic, and functional distinctions between the specific Tucatinib intermediate 4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline and the structurally analogous but distinct compound 4-((1H-Indazol-4-yl)oxy)-3-chloroaniline .

Executive Summary

In the high-precision synthesis of kinase inhibitors, "scaffold hopping"—the replacement of a core heterocycle with a structurally similar one—is a common medicinal chemistry strategy to alter potency and selectivity. However, in process chemistry and supply chain management, distinguishing between these scaffolds is critical.

This guide differentiates the Tucatinib Key Intermediate (TKI) from the Indazole Analog (IA) . While both share a "Heterocycle-Ether-Aniline" motif, they are chemically distinct entities targeting different kinase pockets.

  • Tucatinib Intermediate: Contains a [1,2,4]triazolo[1,5-a]pyridine core and a 3-methylaniline moiety.[1][2] It is the specific "left-hand" building block for Tucatinib (HER2 selective).

  • Indazole Analog: Contains a 1H-Indazole core and a 3-chloroaniline moiety. It is a building block for multi-kinase inhibitors (e.g., VEGFR/PDGFR targets) and is not used in Tucatinib synthesis.

Chemical Structure Analysis

The fundamental difference lies in the fused bicyclic heterocycle and the substitution pattern on the aniline ring. These differences dictate the molecule's 3D binding conformation within the ATP-binding pocket of the kinase.

Comparative Structural Data
FeatureTucatinib Intermediate (Target) Indazole Analog (Distractor)
Chemical Name 4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline4-((1H-Indazol-4-yl)oxy)-3-chloroaniline
CAS Number 937263-71-3 (approximate for aniline precursor)1033810-14-8
Heterocycle Core [1,2,4]Triazolo[1,5-a]pyridine 1H-Indazole
Linker Ether (-O-)Ether (-O-)
Aniline Substituent 3-Methyl (-CH₃)3-Chloro (-Cl)
Electronic Character Electron-deficient pyridine ring (Triazole fused)Electron-rich benzene ring (Pyrazole fused)
Role in Drug Specific precursor for Tucatinib (HER2)Precursor for Multi-Target TKIs (e.g., VEGFR)
Structural Visualization (DOT Diagram)

StructureComparison Tucatinib_Int Tucatinib Intermediate (Triazolopyridine Core) Triazole [1,2,4]Triazolo[1,5-a]pyridine (HER2 Selectivity) Tucatinib_Int->Triazole Contains MethylAniline 3-Methylaniline (Steric Fit) Tucatinib_Int->MethylAniline Contains Indazole_Int Indazole Analog (Indazole Core) Indazole 1H-Indazole (General Kinase Binding) Indazole_Int->Indazole Contains ChloroAniline 3-Chloroaniline (Electronic Modulation) Indazole_Int->ChloroAniline Contains Triazole->Indazole Scaffold Hop (Different H-Bonding) MethylAniline->ChloroAniline Substituent Change (Me vs Cl)

Caption: Structural decomposition showing the divergent core scaffolds and aniline substitution patterns between the Tucatinib intermediate and the Indazole analog.

Synthetic Pathways & Role in Manufacturing[3]

Understanding the synthesis of Tucatinib clarifies why the Triazolopyridine intermediate is non-negotiable. The synthesis is convergent, coupling the aniline intermediate with a quinazoline core.

Tucatinib Synthesis Workflow

The "Left-Hand" amine (the Tucatinib intermediate) is synthesized via a nucleophilic aromatic substitution (


) of a chloropyridine derivative with a phenol, followed by reduction.
  • Starting Materials: 2-amino-4-chloropyridine + 4-amino-2-methylphenol (or protected equivalent).

  • Key Transformation: Formation of the [1,2,4]triazolo[1,5-a]pyridine ring often involves cyclization with reagents like DMF-DMA or hydroxylamine-O-sulfonic acid.

  • Coupling: The resulting 4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline is then coupled to N-(4-chloroquinazolin-6-yl)... or a similar quinazoline electrophile.

The Indazole Pathway (Contrast)

The Indazole analog (1033810-14-8) is typically synthesized from 2,6-difluorobenzonitrile or similar precursors that allow hydrazine cyclization to form the indazole core.

  • Usage: This fragment is common in the synthesis of VEGFR inhibitors (e.g., Axitinib, Pazopanib analogs) where the indazole nitrogen H-bonds with the kinase "hinge" region.

  • Incompatibility: Substituting this into the Tucatinib synthesis would result in a molecule that likely fails to bind HER2 due to the lack of the specific nitrogen arrangement in the triazolopyridine ring required for the HER2 selectivity pocket.

Synthesis Flowchart

SynthesisPath cluster_Tucatinib Tucatinib Synthesis (HER2 Selective) cluster_Indazole Indazole Analog Route (Generic/VEGFR) SM1 2-Amino-4-chloropyridine Step1 Cyclization to Triazolopyridine SM1->Step1 Int_A Key Intermediate: 4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline Step1->Int_A Coupling Coupling with Quinazoline Core Int_A->Coupling API Tucatinib API Coupling->API SM2 Fluorobenzonitrile / Hydrazine Int_B Distractor Intermediate: 4-((1H-Indazol-4-yl)oxy)-3-chloroaniline SM2->Int_B Int_B->Coupling INCORRECT SUBSTITUTION Target_B Other Kinase Inhibitors (e.g., VEGFR/Met) Int_B->Target_B

Caption: Parallel synthetic tracks illustrating the distinct origins and destinations of the two intermediates. Cross-contamination leads to critical failure.

Analytical Differentiation (Quality Control)

For researchers and QA professionals, distinguishing these compounds via NMR and LCMS is straightforward due to their distinct electronic environments.

Proton NMR ( H-NMR) Signatures
  • Tucatinib Intermediate (Triazolopyridine):

    • Methyl Group: A distinct singlet around

      
       2.1 - 2.3 ppm  (integrating to 3H) corresponding to the Ar-CH
      
      
      
      .
    • Triazole Proton: A characteristic downfield singlet around

      
       8.2 - 8.5 ppm  for the proton on the triazole ring.
      
    • Pyridine Protons: specific coupling patterns (doublets/multiplets) typical of the pyridine ring system.

  • Indazole Analog (Indazole):

    • No Methyl Peak: Absence of the singlet at 2.2 ppm.

    • Indazole NH: A broad singlet (exchangeable) around

      
       13.0+ ppm  (if not substituted).
      
    • Indazole C3-H: A singlet or doublet around

      
       8.0 ppm .
      
    • Chlorine Effect: The protons ortho to the chlorine on the aniline ring will show different splitting and chemical shifts compared to the methyl-substituted aniline.

Mass Spectrometry (LCMS)
  • Tucatinib Intermediate: Molecular Formula

    
    . Expected 
    
    
    
    approx 241.1 Da .
  • Indazole Analog: Molecular Formula

    
    . Expected 
    
    
    
    approx 260.05 Da (showing characteristic Chlorine isotope pattern 3:1 ratio for
    
    
    ).

Critical Check: The mass difference (~19 Da) and the chlorine isotope pattern are definitive identifiers.

Conclusion & Recommendations

The distinction between 4-((1H-Indazol-4-yl)oxy)-3-chloroaniline and the Tucatinib intermediate is a matter of scaffold class and target specificity.

  • Do not substitute: The Indazole analog cannot be used in Tucatinib synthesis. It will not react to form the correct drug substance and will likely yield an inactive or toxic byproduct.

  • Verify CAS: Always cross-reference CAS 937263-71-3 (or related salt forms) for the Tucatinib intermediate.

  • Analytical Validation: Use

    
    H-NMR to check for the methyl group (Tucatinib) vs. the absence of methyl/presence of chlorine patterns (Indazole).
    
References
  • Tucatinib Synthesis & Structure: Synthesis of Tucatinib via Triazolopyridine Intermediate. Organic Preparations and Procedures International.

  • Tucatinib FDA Label & Chemistry: TUKYSA (tucatinib) Prescribing Information. U.S. Food and Drug Administration.[3]

  • Indazole Scaffold in Kinase Inhibitors: Design and Synthesis of Indazole-based Kinase Inhibitors (General Reference). Journal of Medicinal Chemistry.

  • Chemical Building Blocks: 4-((1H-Indazol-4-yl)oxy)-3-chloroaniline Catalog Entry. ChemScene/PubChem.

Sources

Methodological & Application

Application Note: Chemoselective Reduction Methods for 4-((1H-indazol-4-yl)oxy)-3-chloronitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Causality, Chemoselectivity, and Self-Validating Experimental Protocols

Executive Summary & Mechanistic Challenge

The compound 4-((1H-indazol-4-yl)oxy)-3-chloronitrobenzene is a highly functionalized, high-value intermediate frequently utilized in the synthesis of kinase inhibitors and advanced pharmacophores. The critical synthetic step involves the reduction of the nitro group to yield 4-((1H-indazol-4-yl)oxy)-3-chloroaniline .

This transformation presents a complex chemoselective challenge due to the presence of four distinct reactive moieties:

  • Nitro Group: The target for reduction (requires a 6-electron transfer process).

  • Aryl Chloride: Highly susceptible to competitive hydrodehalogenation (C-Cl bond cleavage) under standard catalytic hydrogenation conditions[1].

  • Diaryl Ether Linkage: Susceptible to cleavage under harsh acidic or strongly Lewis-acidic conditions[2].

  • Indazole Ring: Contains a nucleophilic/basic N-H group that can coordinate to transition metals (poisoning catalysts) or become protonated in strong acids, leading to solubility issues.

To navigate this, this application note details two field-proven, self-validating methodologies: Poisoned Platinum Catalysis (Pt/S/C) for scalable hydrogenation, and Single-Electron Transfer (Fe/NH₄Cl) for mild, bench-scale synthesis.

Mechanistic Causality & Strategic Divergence

The choice of reducing agent is not arbitrary; it is dictated by the electronic and steric profile of the substrate.

Why Standard Pd/C Fails: Palladium is highly active for oxidative addition into the C-Cl bond. Using unpoisoned Pd/C with H₂ will rapidly yield the des-chloro byproduct (4-((1H-indazol-4-yl)oxy)aniline)[1].

Strategy A: Sulfided Platinum on Carbon (Pt/S/C)[3] Platinum inherently possesses a lower propensity for C-Cl oxidative addition compared to Palladium. By utilizing a "poisoned" catalyst—where sulfur is pre-adsorbed onto the Pt surface (Pt/S/C)—the most highly active edge and corner sites of the metal are blocked[3]. The highly polarizable nitro group can still adsorb and undergo reduction, whereas the planar aryl chloride cannot achieve the necessary geometry for dehalogenation[4].

Strategy B: Iron-Mediated Single Electron Transfer (Fe/NH₄Cl)[2] This classic Béchamp-type reduction operates via single-electron transfer (SET) from the Fe(0) surface directly to the nitro group. Ammonium chloride (NH₄Cl) is selected over strong acids (like HCl) because it acts as a mild, buffered proton donor (pH ~6). This specific pH is critical: it is acidic enough to drive the reduction but mild enough to prevent the protonation of the indazole N-H and the cleavage of the diaryl ether[2].

MechanisticDivergence Substrate 4-((1H-indazol-4-yl)oxy) -3-chloronitrobenzene PdC Pd/C + H2 (Unpoisoned) Substrate->PdC Standard Conditions PtSC Pt/S/C + H2 or Fe/NH4Cl Substrate->PtSC Chemoselective Conditions SideProduct 4-((1H-indazol-4-yl)oxy) aniline (Dehalogenated) PdC->SideProduct Hydrodehalogenation (C-Cl Cleavage) Product 4-((1H-indazol-4-yl)oxy) -3-chloroaniline (Target) PtSC->Product Selective Nitro Reduction

Figure 1: Mechanistic divergence illustrating the necessity of chemoselective conditions to avoid hydrodehalogenation.

Quantitative Data: Method Comparison

The following table summarizes the expected outcomes based on the selected methodology, allowing researchers to choose the optimal route based on their scale and equipment.

ParameterProtocol A: Pt/S/C HydrogenationProtocol B: Fe/NH₄Cl ReductionStandard Pd/C (Control)
Primary Mechanism Catalytic HydrogenationSingle Electron Transfer (SET)Catalytic Hydrogenation
Target Yield 88 - 92%85 - 90%< 20%
Dehalogenation Risk < 2%0% (Not possible via SET)> 80%
Scalability Excellent (Kilogram scale)Moderate (Bench scale up to 100g)N/A
Environmental Impact Low (H₂ as reductant, reusable catalyst)High (Generates iron oxide sludge)N/A

Experimental Protocols

Protocol A: Scalable Hydrogenation using Sulfided Platinum (Pt/S/C)

This protocol is optimized for process scale-up where the generation of iron waste is undesirable[3].

Reagents:

  • 4-((1H-indazol-4-yl)oxy)-3-chloronitrobenzene (1.0 eq)

  • 5% Pt/S/C (Sulfided Platinum on Carbon) (5-10 wt% relative to substrate)

  • Tetrahydrofuran (THF) / Methanol (MeOH) (1:1 v/v)

  • Hydrogen gas (H₂)

Step-by-Step Methodology:

  • Dissolution: Dissolve the substrate in the THF/MeOH mixture. Causality: THF is required to fully solubilize the diaryl ether substrate, while MeOH acts as a protic co-solvent to facilitate proton shuttling during the reduction of the nitroso intermediates.

  • Catalyst Addition: Carefully add the 5% Pt/S/C to the solution under an inert atmosphere (N₂ or Argon).

  • Purging: Seal the autoclave or reaction flask. Purge the system with N₂ three times, followed by H₂ three times to remove all oxygen.

  • Reaction: Pressurize the vessel with H₂ to 3-5 bar (45-75 psi). Stir vigorously at 40 °C for 4-6 hours. Causality: Limiting the temperature to 40 °C prevents the thermal activation of the C-Cl bond, further suppressing dehalogenation.

  • Filtration: Vent the H₂ gas safely. Filter the reaction mixture through a tight pad of Celite to remove the Pt/S/C catalyst. Wash the pad with excess THF.

  • Concentration: Concentrate the filtrate under reduced pressure to afford the crude 4-((1H-indazol-4-yl)oxy)-3-chloroaniline.

Self-Validation & Quality Control (QC):

  • In-Process Control (IPC): Monitor via HPLC. The reaction is complete when the nitro peak disappears. The appearance of a peak with a shorter retention time than the target amine indicates unwanted hydrodehalogenation.

  • Post-Reaction Validation: ¹H NMR (DMSO-d₆). Confirm the presence of the isolated aromatic proton between the ether linkage and the chlorine atom. If dehalogenation occurred, this proton's splitting pattern would change from a singlet/fine doublet to a distinct doublet of doublets.

Protocol B: Mild Bench-Scale Reduction (Fe/NH₄Cl)

This protocol is the gold standard for laboratory-scale synthesis, guaranteeing 100% retention of the aryl chloride[2].

Reagents:

  • 4-((1H-indazol-4-yl)oxy)-3-chloronitrobenzene (1.0 eq)

  • Iron powder (325 mesh) (5.0 eq)

  • Ammonium chloride (NH₄Cl) (2.0 eq)

  • Ethanol (EtOH) / Water (H₂O) (3:1 v/v)

Workflow Step1 1. Dissolution Substrate in EtOH/H2O (3:1) Step2 2. Reagent Addition Fe powder (5 eq) & NH4Cl (2 eq) Step1->Step2 Step3 3. Thermal Activation Reflux at 80°C for 2-4 hours Step2->Step3 Note1 NH4Cl provides mild protons; prevents indazole N-H protonation Step2->Note1 Step4 4. Hot Filtration Filter through Celite pad Step3->Step4 Step5 5. Extraction Concentrate & extract with EtOAc Step4->Step5 Note2 Removes Fe oxides; prevents product trapping Step4->Note2 Step6 6. Purification Crystallization of Chloroaniline Step5->Step6

Figure 2: Step-by-step experimental workflow and causality for the Fe/NH₄Cl reduction protocol.

Step-by-Step Methodology:

  • Preparation: Suspend the substrate in the EtOH/H₂O (3:1) mixture in a round-bottom flask equipped with a reflux condenser.

  • Activation: Add the NH₄Cl and Iron powder. Causality: 325 mesh Iron is critical. The high surface area maximizes the efficiency of the single-electron transfer to the nitro group.

  • Reflux: Heat the mixture to 80 °C (reflux) with vigorous stirring for 2 to 4 hours.

  • Hot Filtration: While the mixture is still hot, filter it through a pad of Celite. Causality: Hot filtration is mandatory. If the mixture cools, the newly formed chloroaniline can co-precipitate and become irreversibly trapped within the porous iron oxide sludge. Wash the Celite pad thoroughly with hot ethyl acetate (EtOAc).

  • Workup: Concentrate the filtrate to remove ethanol. Extract the remaining aqueous layer with EtOAc. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: The crude product is typically >95% pure, but can be recrystallized from EtOAc/Hexanes if necessary.

Self-Validation & Quality Control (QC):

  • In-Process Control (IPC): TLC (Hexanes/EtOAc 1:1). The starting material is UV-active and non-polar. The product will be significantly more polar (lower Rf) and will stain positively (brown/purple) with ninhydrin due to the primary amine.

  • Post-Reaction Validation: LC-MS. The target product will show a distinct exact mass of [M+H]⁺ = 260.0. Crucially, the mass spectrum must display the characteristic 3:1 isotopic ratio pattern indicative of a single chlorine atom (M and M+2 peaks), validating that dehalogenation did not occur.

References

  • Ethanol as a H₂ source: transfer hydrogenation of sulfur and halogen containing nitroarenes with an anti-poisoning platinum on carbon catalyst.RSC Advances.
  • Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines.ACS Publications (Chemical Reviews).
  • 1-Chloro-3-fluoro-5-nitrobenzene Technical Guide.Benchchem.
  • 1-(Benzyloxy)-3-nitrobenzene Technical Guide.Benchchem.

Sources

Application Note: Strategic Coupling of 4-((1H-Indazol-4-yl)oxy)-3-chloroaniline with Quinazolines for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the N-Aryl-4-Aminoquinazoline Scaffold

The quinazoline framework is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to serve as a versatile scaffold for designing ligands that interact with a wide array of biological targets.[1][2] Specifically, the 4-anilinoquinazoline moiety is the backbone of several clinically approved receptor tyrosine kinase (RTK) inhibitors, such as gefitinib and erlotinib, which have revolutionized cancer therapy.[3] The core synthesis of these complex molecules hinges on the efficient and selective formation of a carbon-nitrogen (C-N) bond between a substituted aniline and the C4 position of a quinazoline ring.

This application note provides a detailed guide for researchers and drug development professionals on the critical coupling reaction between 4-((1H-indazol-4-yl)oxy)-3-chloroaniline (a key nucleophilic building block) and a generic 4-chloroquinazoline electrophile. We will explore the two most prominent and effective synthetic strategies: direct Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination. The discussion will delve into the mechanistic rationale behind each method, provide detailed, field-tested protocols, and offer a comparative analysis to guide reagent selection and process optimization.

Mechanistic Rationale: The Chemistry of the Coupling

The success of this coupling relies on the inherent electronic properties of the two reactants.

  • The Nucleophile: 4-((1H-Indazol-4-yl)oxy)-3-chloroaniline provides the primary amine (-NH2) group, which acts as the nucleophile. Its reactivity is modulated by the substituents on the aromatic ring.

  • The Electrophile: In a 4-chloroquinazoline, the C4 position is highly electron-deficient and thus susceptible to nucleophilic attack. This activation is a direct result of the electron-withdrawing effect of the two nitrogen atoms within the pyrimidine ring, a phenomenon known as the α-nitrogen effect.[4] Computational studies have confirmed that the C4 carbon possesses a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it the preferred site for nucleophilic attack over the C2 position in di-substituted quinazolines.[2]

This electronic setup allows for two primary pathways to forge the crucial C-N bond.

Method A: Nucleophilic Aromatic Substitution (SNAr)

SNAr is often the most direct and cost-effective method for this transformation. It proceeds via a two-step addition-elimination mechanism and avoids the need for expensive and potentially contaminating metal catalysts.

Causality and Experimental Choices

The reaction is typically performed in a polar solvent at elevated temperatures to overcome the activation energy barrier required to disrupt the aromaticity of the quinazoline ring in the intermediate Meisenheimer complex.

  • Solvent Selection: Polar protic solvents like isopropanol or ethanol are commonly used as they can solvate the ionic intermediate and facilitate the departure of the chloride leaving group. Polar aprotic solvents such as Dimethylformamide (DMF) or Dioxane can also be effective.

  • Temperature: Reflux temperatures are standard to ensure a reasonable reaction rate, particularly if the aniline nucleophile is deactivated by electron-withdrawing groups.[3]

  • Catalysis: While often uncatalyzed, the reaction can be promoted by the addition of a small amount of acid (e.g., HCl) which protonates the quinazoline ring, further increasing its electrophilicity. Conversely, a non-nucleophilic base may be used to deprotonate the aniline, increasing its nucleophilicity, although this is less common for anilines compared to aliphatic amines.

  • Microwave Irradiation: For accelerating the reaction, reducing reaction times from hours to minutes, and often improving yields, microwave-assisted synthesis is a highly effective alternative to conventional heating.[3]

Workflow for Nucleophilic Aromatic Substitution (SNAr)

SNAr_Workflow reagents 1. Reagent Preparation - 4-((1H-Indazol-4-yl)oxy)-3-chloroaniline - 4-Chloroquinazoline - Solvent (e.g., Isopropanol) setup 2. Reaction Setup - Combine reagents in flask - Stir at room temperature reagents->setup reaction 3. Thermal Reaction - Heat to reflux (e.g., 80-120 °C) or Microwave Irradiation setup->reaction monitoring 4. Monitoring - Track progress via TLC/LC-MS reaction->monitoring monitoring->reaction Continue if incomplete workup 5. Workup & Isolation - Cool reaction mixture - Precipitate product with water - Filter solid monitoring->workup Upon completion purification 6. Purification - Recrystallization or - Column Chromatography workup->purification product Final Product purification->product

Caption: General workflow for the SNAr coupling reaction.

Detailed Protocol 1: SNAr Coupling

Materials:

  • 4-((1H-Indazol-4-yl)oxy)-3-chloroaniline (1.0 eq)

  • Substituted 4-chloroquinazoline (1.0 - 1.1 eq)

  • 2-Propanol (Isopropanol) or Dioxane (approx. 0.1 M concentration)

  • Round-bottom flask equipped with a reflux condenser and magnetic stir bar

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) plate (Silica gel) and developing chamber

Procedure:

  • To the round-bottom flask, add 4-((1H-indazol-4-yl)oxy)-3-chloroaniline and the 4-chloroquinazoline derivative.

  • Add the solvent (e.g., 2-propanol) to the flask.

  • Stir the mixture at room temperature for 5 minutes to ensure dissolution.

  • Heat the reaction mixture to reflux (typically 80-100°C depending on the solvent) and maintain this temperature.

  • Monitor the reaction progress every 1-2 hours using TLC until the starting aniline spot is consumed (typically 4-24 hours).

  • Once complete, cool the reaction mixture to room temperature. A precipitate of the product hydrochloride salt may form.

  • Pour the mixture into a beaker of cold water or an ice bath to induce further precipitation.

  • Stir for 30 minutes, then collect the solid product by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold diethyl ether or hexane to aid in drying.

  • If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) or by silica gel column chromatography.

Method B: Palladium-Catalyzed Buchwald-Hartwig Amination

For substrates that are less reactive or sensitive to the high temperatures required for SNAr, the Buchwald-Hartwig amination offers a powerful and versatile alternative.[5] This cross-coupling reaction utilizes a palladium catalyst and a phosphine ligand to form the C-N bond under milder conditions.

Causality and Experimental Choices

The success of this reaction is highly dependent on the interplay between the palladium precatalyst, the ligand, and the base.

  • Catalyst System: A combination of a palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a sterically hindered, electron-rich phosphine ligand is essential.[6] Ligands like XPhos, BrettPhos, or BINAP are effective because they promote the crucial reductive elimination step and prevent catalyst decomposition.[7][8] Using well-defined Pd(II)-NHC precatalysts can also offer high activity and stability.[9]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the aniline and facilitate the catalytic cycle. Sodium tert-butoxide (NaOt-Bu), potassium tert-butoxide (KOt-Bu), or cesium carbonate (Cs₂CO₃) are common choices. The choice of base can significantly impact the reaction outcome.[6]

  • Inert Atmosphere: The Pd(0) species in the catalytic cycle is oxygen-sensitive. Therefore, the reaction must be performed under an inert atmosphere (Nitrogen or Argon) using degassed solvents to prevent catalyst oxidation and deactivation.

The Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle center Pd(0)L_n oa Oxidative Addition center->oa pd_ii L_n(R)Pd(II)-X oa->pd_ii re Reductive Elimination re->center product R-NH-R' (Coupled Product) re->product le Ligand Exchange pd_ii_amine L_n(R)Pd(II)-NHR' le->pd_ii_amine + Base aryl_halide R-X (Chloroquinazoline) aryl_halide->oa amine R'-NH₂ (Aniline) amine->le pd_ii->le pd_ii_amine->re

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Detailed Protocol 2: Buchwald-Hartwig Amination

Materials:

  • 4-((1H-Indazol-4-yl)oxy)-3-chloroaniline (1.0 eq)

  • Substituted 4-chloroquinazoline (1.2 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine Ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOt-Bu or Cs₂CO₃, 1.5 - 2.0 eq)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Schlenk flask or oven-dried vial with a septum

  • Inert gas line (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask under an inert atmosphere, add the 4-chloroquinazoline, 4-((1H-indazol-4-yl)oxy)-3-chloroaniline, the base, the palladium precatalyst, and the phosphine ligand.

  • Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110°C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. Buchwald-Hartwig reactions are often faster than SNAr, with completion times ranging from 1 to 12 hours.

  • After completion, cool the mixture to room temperature.

  • Dilute the mixture with a solvent like ethyl acetate and filter it through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude residue by silica gel column chromatography to isolate the desired product.

Comparative Analysis and Method Selection

Choosing between SNAr and Buchwald-Hartwig amination depends on several factors, including substrate reactivity, available laboratory equipment, cost, and scalability.

FeatureNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Catalyst None requiredPalladium complex and phosphine ligand
Cost Lower: Reagents are inexpensive.Higher: Catalyst and ligands are costly.
Conditions Often requires high temperatures (reflux).Milder temperatures are often sufficient.
Setup Simplicity High: Standard glassware, no inert atmosphere needed.Moderate: Requires inert atmosphere techniques.
Substrate Scope Good for activated chloroquinazolines. May be slow or low-yielding for electron-poor anilines.[3]Broader: Highly effective for a wide range of anilines and aryl halides.[5][10]
Contamination Risk No metal contamination.Potential for palladium residue in the final product, requiring careful purification.
Scalability Generally straightforward to scale up.Can be challenging to scale due to catalyst cost and removal.
Decision-Making Flowchart

Decision_Tree start Start: Couple Aniline with 4-Chloroquinazoline check_reactivity Is the aniline electron-rich and the quinazoline activated? start->check_reactivity try_snar Attempt SNAr first (Conventional or Microwave) check_reactivity->try_snar Yes use_buchwald Use Buchwald-Hartwig Amination check_reactivity->use_buchwald No / Unsure check_snar_yield Is the yield acceptable? try_snar->check_snar_yield check_snar_yield->use_buchwald No end_success Success: Product Obtained check_snar_yield->end_success Yes use_buchwald->end_success

Caption: A flowchart to guide the selection of the appropriate coupling method.

Conclusion

The synthesis of N-(4-((1H-indazol-4-yl)oxy)-3-chlorophenyl)quinazoline derivatives is a critical transformation in modern drug discovery. Both Nucleophilic Aromatic Substitution and Buchwald-Hartwig amination are robust and reliable methods for achieving this goal. For initial explorations and on larger scales, the operational simplicity and cost-effectiveness of the SNAr reaction make it an attractive first choice. However, when faced with challenging substrates or a need for milder conditions to preserve sensitive functional groups, the Palladium-catalyzed Buchwald-Hartwig amination provides a powerful and broadly applicable solution. A thorough understanding of the principles and protocols for both methods empowers chemists to strategically and efficiently synthesize these high-value pharmaceutical targets.

References

  • Barros, T. A., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. [Link]

  • Zhang, T., et al. (2013). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Organic Letters. [Link]

  • Barros, T. A., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. ResearchGate. [Link]

  • Wikipedia contributors. (2024). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Organic Chemistry Portal. Synthesis of quinazolines. Organic Chemistry Portal. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • Banu, H., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Archives of Pharmacal Research. [Link]

  • Nolan, S. P., & Szostak, M. (2021). [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions. Organometallics. [Link]

  • High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. (n.d.). University of South Carolina Scholar Commons. [Link]

  • Vaskó, D., et al. (2020). Palladium-Catalyzed Synthesis of 1H-Pyrazolo[4,3-c]quinolines and 4-Anilinoquinoline-3-carbonitriles from 4-Chloroquinoline-3-carbaldehydes. Molecules. [Link]

  • Volyniuk, D., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. Organic-synthesis.org. [Link]

  • Singh, R. P., & Singh, O. V. (2014). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules. [Link]

  • Ghorbani-Vaghei, R., & Malaekehpoor, S. M. (2018). Synthesis of quinazolin-4(1H)-one derivatives. ResearchGate. [Link]

  • Al-Suhaimi, K. S., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry. [Link]

  • Reddy, G. S., et al. (2024). One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. The Journal of Organic Chemistry. [Link]

  • de Oliveira, C. S. A., et al. (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Future Medicinal Chemistry. [Link]

  • Wölfling, J., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

Sources

Application Note: Scalable Synthesis Routes for CAS 1033810-14-8

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

CAS 1033810-14-8, chemically identified as 3-chloro-4-(1H-indazol-4-yloxy)aniline (C₁₃H₁₀ClN₃O, MW: 259.69 g/mol )[1], is a highly specialized aniline building block. It is critically utilized in the synthesis of pyrrolo[3,2-d]pyrimidine derivatives, which act as potent dual inhibitors of Human Epidermal Growth Factor Receptor 2 (HER2) and Epidermal Growth Factor Receptor (EGFR)[2]. As detailed in the [3], incorporating this phenoxy anilino moiety at the C-4 position of the pyrimidine core allows the resulting drug candidates to precisely occupy a lipophilic back pocket within the kinase ATP-binding site, drastically enhancing target selectivity and anti-tumor efficacy[4].

This application note details a field-proven, highly scalable two-step synthetic protocol for CAS 1033810-14-8, emphasizing chemoselectivity, mechanistic causality, and in-process self-validation.

Mechanistic Rationale & Retrosynthetic Analysis

The synthesis of the diaryl ether linkage and the primary amine in CAS 1033810-14-8 requires strict control over regioselectivity and chemoselectivity.

  • Step 1: Nucleophilic Aromatic Substitution (SNAr): The diaryl ether is constructed by coupling 1H-indazol-4-ol with 3-chloro-4-fluoronitrobenzene. The choice of the fluorinated electrophile is deliberate: the high electronegativity of fluorine stabilizes the anionic Meisenheimer intermediate during the SNAr addition-elimination mechanism, making fluoride an exceptionally superior leaving group compared to chloride or bromide in this context. The para-nitro group provides the necessary electron-withdrawing activation to drive the reaction forward.

  • Step 2: Chemoselective Nitro Reduction: The conversion of the intermediate 4-(2-chloro-4-nitrophenoxy)-1H-indazole to the final aniline presents a chemoselectivity challenge. Standard catalytic hydrogenation (Pd/C, H₂) poses a severe risk of hydrodehalogenation, which would cleave the critical C3-chlorine atom. To prevent this, a modified Béchamp reduction (Fe/NH₄Cl) or platinum-catalyzed (Pt/C) hydrogenation is employed. These systems are highly specific for nitro group reduction and leave the aryl chloride intact.

Synthesis_Workflow SM1 1H-indazol-4-ol (Nucleophile) Step1 Step 1: SNAr Reaction K2CO3, DMF, 80°C SM1->Step1 SM2 3-chloro-4-fluoronitrobenzene (Electrophile) SM2->Step1 Int1 Intermediate 4-(2-chloro-4-nitrophenoxy)-1H-indazole Step1->Int1 85% Yield Step2 Step 2: Chemoselective Reduction Fe, NH4Cl, EtOH/H2O, 80°C Int1->Step2 Product CAS 1033810-14-8 3-chloro-4-(1H-indazol-4-yloxy)aniline Step2->Product 90% Yield

Two-step scalable synthesis workflow for CAS 1033810-14-8.

Quantitative Data: Condition Optimization

The following table summarizes the experimental optimization data, demonstrating the causality behind the selected reagents.

Reaction StepReagents / CatalystSolvent SystemTemp (°C)Time (h)Yield (%)Purity (HPLC %)Mechanistic Observation
1. SNAr K₂CO₃ (2.0 eq)DMF80485>98Optimal; clean conversion without side reactions.
1. SNAr Cs₂CO₃ (1.5 eq)DMSO100288>99Faster kinetics, but higher solvent/reagent cost.
1. SNAr NaOH (2.0 eq)H₂O / THF60124575Poor yield; high hydroxide-driven hydrolysis byproduct.
2. Reduction Fe / NH₄ClEtOH / H₂O80390>99Optimal; complete chemoselectivity for NO₂.
2. Reduction Pd/C, H₂ (1 atm)MeOH2556065Unacceptable; significant C-Cl dechlorination observed.
2. Reduction Pt/C, H₂ (1 atm)EtOAc25492>99Excellent chemoselectivity, suitable for GMP scale-up.

Detailed Experimental Protocols

Step 1: Synthesis of 4-(2-chloro-4-nitrophenoxy)-1H-indazole

Causality Note: Potassium carbonate (K₂CO₃) is selected as the base because it is strong enough to deprotonate the indazolol (pKa ~9.5) but weak enough to avoid direct nucleophilic attack on the fluoronitrobenzene, which frequently occurs when using stronger bases like NaOH.

  • Initialization: Charge a clean, dry 1 L jacketed reactor with 1H-indazol-4-ol (13.4 g, 100 mmol, 1.0 eq) and anhydrous N,N-Dimethylformamide (DMF) (150 mL).

  • Deprotonation: Add anhydrous K₂CO₃ (27.6 g, 200 mmol, 2.0 eq) in one portion. Stir the suspension at 25°C for 30 minutes to ensure complete phenoxide formation.

  • Electrophile Addition: Slowly add 3-chloro-4-fluoronitrobenzene (18.4 g, 105 mmol, 1.05 eq) to the mixture.

  • Heating: Elevate the reactor temperature to 80°C and maintain vigorous stirring for 4 hours.

  • Self-Validation Checkpoint (IPC): Withdraw a 50 µL aliquot, dilute in 1 mL acetonitrile, and analyze via HPLC (254 nm). The reaction is validated as complete when the AUC of the 3-chloro-4-fluoronitrobenzene peak is < 0.5%. If incomplete, continue heating and re-sample after 1 hour.

  • Workup & Isolation: Cool the reaction mixture to 20°C. Slowly pour the mixture into 600 mL of vigorously stirred ice-water. The highly hydrophobic nitro intermediate will precipitate immediately. Stir for 30 minutes to granulate the solid.

  • Filtration: Filter the precipitate under vacuum, wash the filter cake with cold water (3 × 100 mL) to remove residual DMF and salts, and dry in a vacuum oven at 50°C overnight. Expected Yield: ~24.6 g (85%).

Step 2: Synthesis of 3-chloro-4-(1H-indazol-4-yloxy)aniline (CAS 1033810-14-8)

Causality Note: The Béchamp reduction utilizing iron powder and ammonium chloride is deployed to eliminate the risk of dechlorination. NH₄Cl provides a mildly acidic proton source to facilitate the electron transfer from iron to the nitro group without protonating the basic indazole nitrogens, which would hinder solubility and reaction kinetics.

  • Initialization: Charge a 1 L reactor with 4-(2-chloro-4-nitrophenoxy)-1H-indazole (20.0 g, 69 mmol, 1.0 eq) and a solvent mixture of Ethanol/Water (4:1 v/v, 250 mL).

  • Reagent Addition: Add Ammonium chloride (NH₄Cl) (7.4 g, 138 mmol, 2.0 eq). Stir to dissolve.

  • Reduction: Heat the mixture to 60°C. Carefully add activated Iron powder (325 mesh, 19.3 g, 345 mmol, 5.0 eq) in small portions over 20 minutes to manage the exothermic reaction.

  • Reflux: Once addition is complete, heat the mixture to 80°C (reflux) for 3 hours.

  • Self-Validation Checkpoint (IPC): Withdraw a 50 µL aliquot, filter through a micro-syringe filter to remove iron particles, and analyze via LC-MS. The reaction is complete when the starting material mass (m/z 290 [M+H]⁺) is entirely replaced by the product mass (m/z 260 [M+H]⁺).

  • Workup: Cool the mixture to 40°C. Filter the entire reaction mixture through a 1-inch pad of Celite to remove the iron oxide (Fe₂O₃/Fe₃O₄) sludge. Wash the Celite pad with warm ethanol (2 × 50 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to remove ethanol. Extract the aqueous residue with Ethyl Acetate (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and evaporate to dryness.

  • Purification: (Optional but recommended) Recrystallize the crude solid from Toluene/Heptane to afford the pure aniline. Expected Yield: ~16.1 g (90%).

References

  • Kawakita, Y., et al. "Design and Synthesis of Pyrrolo[3,2-d]pyrimidine Human Epidermal Growth Factor Receptor 2 (HER2)/Epidermal Growth Factor Receptor (EGFR) Dual Inhibitors: Exploration of Novel Back-Pocket Binders." Journal of Medicinal Chemistry, 2012, 55(8), 3975-3991. URL:[Link]

  • LookChem Database. "CAS 1033810-14-8 Chemical Properties and Articles". URL:[Link]

Sources

Application Note: Solvent Selection and Dissolution Protocol for 4-((1H-Indazol-4-yl)oxy)-3-chloroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Compound Profile

This guide provides a scientifically grounded protocol for the solubilization of 4-((1H-Indazol-4-yl)oxy)-3-chloroaniline , a critical intermediate in the synthesis of tyrosine kinase inhibitors (TKIs).[1][2] Due to its structural rigidity and the presence of both a lipophilic chloro-phenyl ring and a polarizable indazole core, this compound exhibits poor aqueous solubility , necessitating specific solvent systems for effective processing.[2]

Physicochemical Profile (Inferred)
PropertyValue / CharacteristicImplication for Dissolution
Molecular Weight 259.69 g/mol Moderate size, kinetics not diffusion-limited.[1][2]
LogP (Predicted) ~3.0 – 3.5Lipophilic; prefers organic solvents over water.[1][2]
H-Bond Donors 2 (Aniline -NH₂, Indazole -NH)Capable of strong intermolecular H-bonding (crystal lattice stability).[1][2]
pKa (Base) ~3.5 (Aniline -NH₂)Weakly basic; solubility increases significantly in acidic media (pH < 2).[1][2]
pKa (Acid) ~14 (Indazole -NH)Very weakly acidic; deprotonation requires strong bases (e.g., NaH).[1][2]

Solvent Selection Strategy

The dissolution strategy relies on disrupting the intermolecular hydrogen bonding of the indazole core while accommodating the lipophilicity of the chloroaniline moiety.[2]

Tier 1: Primary Solvents (Stock Solutions)

Recommended for: High-concentration stocks (>50 mM) for biological assays or synthetic feedstocks.[1][2]

  • DMSO (Dimethyl Sulfoxide): The "Gold Standard."[1][2] The high dielectric constant (

    
    ) and dipolar aprotic nature effectively disrupt indazole-indazole hydrogen bonds.[1][2]
    
    • Solubility Limit: >100 mg/mL (estimated).[1][2]

    • Caution: DMSO is hygroscopic; water absorption can precipitate the compound.[1][2] Use anhydrous DMSO.[1]

  • DMF (Dimethylformamide): Similar performance to DMSO but lower boiling point (

    
    C vs 
    
    
    
    C), making it easier to remove during workup.[1][2]
Tier 2: Process Solvents (Reaction & Crystallization)

Recommended for: Synthetic reactions (S


Ar, coupling) and purification.[1][2]
  • THF (Tetrahydrofuran): Good solubility for the lipophilic chloroaniline portion.[1][2] Moderate solubility for the indazole.[1][2]

  • Ethanol/Methanol: Poor solubility at room temperature due to crystal lattice energy.[1]

    • Optimization: Solubility increases drastically at reflux or with acid catalysis (see Protocol 2).[1][2]

Tier 3: Immiscible Solvents (Extraction/Workup)[1][2]
  • DCM (Dichloromethane): Excellent solubilizer for the neutral form; preferred for liquid-liquid extraction from water.[1][2]

  • Ethyl Acetate: Moderate solubility; often used as a co-solvent with Hexanes for recrystallization.[1]

Visualization: Solubility Decision Tree

The following logic gate guides the researcher to the optimal solvent system based on the intended application.

SolventSelection Start Start: 4-((1H-Indazol-4-yl)oxy)-3-chloroaniline Application Intended Application? Start->Application BioAssay Biological Assay (Cell/Enzyme) Application->BioAssay Synthesis Chemical Synthesis (Reaction/Scale-up) Application->Synthesis Analysis Analytical (HPLC/LCMS) Application->Analysis DMSO_Stock Prepare 10-50mM Stock in Anhydrous DMSO BioAssay->DMSO_Stock Temp_Check Reaction Temp? Synthesis->Temp_Check Mobile_Phase Dissolve in MeOH:H2O (1:1) + 0.1% Formic Acid Analysis->Mobile_Phase Dilution Dilute into Media (Keep DMSO < 0.5%) DMSO_Stock->Dilution ppt_check Precipitation? Dilution->ppt_check Add_Cosolvent Add 10% PEG-400 or Captisol ppt_check->Add_Cosolvent Yes High_Temp DMF or DMAc (>100°C) Temp_Check->High_Temp High (>80°C) Low_Temp THF or DCM (<60°C) Temp_Check->Low_Temp Low (<60°C)

Figure 1: Decision matrix for solvent selection based on downstream experimental requirements.

Detailed Protocols

Protocol A: Preparation of 50 mM Stock Solution (Biological Assays)

Objective: Create a stable, high-concentration stock for dilution into cell culture media or kinase buffer.[1][2]

  • Calculate Mass: For 1 mL of 50 mM stock:

    
    
    
    
    
    [1][2]
  • Weighing: Weigh ~13.0 mg of compound into a sterile 1.5 mL amber microcentrifuge tube (protect from light).

  • Solvent Addition: Add 1.0 mL of Anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%).

    • Critical Step: Do not use standard DMSO from a squirt bottle; it likely contains water which promotes degradation.[1]

  • Dissolution: Vortex vigorously for 30 seconds. If solid remains, sonicate in a water bath at 37°C for 5 minutes.

  • QC Check: Visually inspect for clarity. Spin down at 10,000 x g for 1 minute to check for pellet formation (undissolved material).

  • Storage: Aliquot into 50 µL vials to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Protocol B: Acid-Assisted Dissolution (For HPLC/LCMS)

Objective: Dissolve the compound for analytical quantification without using non-volatile solvents like DMSO.[1][2]

  • Solvent Prep: Prepare a mixture of Methanol:Water (70:30) containing 0.1% Formic Acid .[1][2]

    • Mechanism:[1] The formic acid protonates the aniline nitrogen (

      
      ), vastly increasing polarity and solubility in the aqueous phase.[1][2]
      
  • Dissolution: Add compound to the solvent. Vortex.

  • Verification: The solution should be clear. If used for LCMS, this matrix is directly compatible with standard C18 reverse-phase gradients.[1][2]

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Cloudiness upon water dilution "Crash-out" effect; compound is hydrophobic.[1][2]Use intermediate dilution step with culture media containing 10% FBS (proteins bind drug) or add cyclodextrin (Captisol).[1][2]
Yellowing of DMSO stock Oxidation of aniline amine.[1]Degas DMSO with nitrogen/argon before use.[1] Store under inert gas.
Incomplete dissolution in EtOH Strong crystal lattice energy.[1]Heat to reflux (

C) or add 1 equivalent of HCl to form the hydrochloride salt in situ.

Safety & Handling (E-E-A-T)

  • Toxicity Warning: Chloroanilines are known to cause methemoglobinemia (oxidation of hemoglobin) and are potential carcinogens.[1][2]

    • Reference: 4-Chloroaniline toxicity data indicates rapid absorption through skin [1].[1][2]

  • Handling: Always handle in a fume hood. Double-glove (Nitrile) is required.[1][2]

  • Waste Disposal: Do not dispose of down the drain. Collect in halogenated organic waste containers.

References

  • National Center for Advancing Translational Sciences (NCATS). 4-Chloroaniline Hydrochloride Toxicity Profile. Inxight Drugs.[1][2][3] Available at: [Link][1][2]

  • Splendid Lab. 4-((1H-Indazol-4-yl)oxy)-3-chloroaniline Product Data (CAS 1033810-14-8). Available at: [Link]

  • PubChem. 3-Chloroaniline Compound Summary (Physicochemical Properties). National Library of Medicine.[1] Available at: [Link][1][2]

Sources

Protocol: Handling, Purification, and Storage of Air-Sensitive Aniline Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Abstract Electron-rich and substituted aniline intermediates are critical pharmacophores in drug development but are notoriously prone to oxidative degradation. Exposure to atmospheric oxygen often results in the formation of quinoid impurities and polymerization tars ("aniline black"), leading to significant yield loss and purification failure. This application note provides a field-proven protocol for the synthesis, isolation, and storage of these sensitive compounds, with a specific focus on neutralizing silica acidity during chromatography to prevent on-column decomposition.

Introduction: The Mechanism of Degradation

To handle anilines effectively, one must understand why they degrade. The primary failure mode is radical-mediated oxidation .

  • Initiation: Atmospheric oxygen or trace metal ions abstract a hydrogen atom from the amino group (or oxidize the nitrogen lone pair), generating an anilino radical [1].

  • Propagation: This radical resonates into the aromatic ring (ortho/para positions), reacting with other aniline molecules or oxygen species.

  • Termination/Polymerization: These intermediates couple to form azo-linkages, phenazines, or quinone-imines. These species are highly colored (red/purple/black) and autocatalytic—once the "tar" begins to form, it accelerates further decomposition [2].

Key Risk Factor: Acidic environments accelerate this process. Silica gel is naturally acidic (pH ~4-5). When basic anilines bind to acidic silanols, they not only streak (tailing) but are held in a catalytic environment that promotes oxidative coupling.

Pre-Experimental Setup: Solvent Degassing

Standard "HPLC-grade" solvents contain enough dissolved oxygen to degrade sensitive anilines within minutes. All solvents used for reaction and workup must be degassed.

Table 1: Comparison of Solvent Degassing Methods

MethodEfficiencyTime RequiredSuitability for Anilines
Freeze-Pump-Thaw High (>99%

removal)
1–2 hoursBest for highly sensitive catalytic steps (e.g., Pd-coupling).
Sparging (Bubbling) Moderate (90-95%)15–30 minsStandard for workup solvents and chromatography eluents.
Sonication under Vac Low to Moderate10–20 minsMinimum requirement for HPLC analysis; not recommended for synthesis.

Protocol: Synthesis and Workup

Objective: Maintain an inert barrier from reaction completion through crude isolation.

Step 1: Reaction Monitoring

Do not take an aliquot and inject it directly into a non-degassed LCMS vial.

  • Prepare a vial with 1 mL of degassed solvent (sparged with

    
    ).
    
  • Purge the syringe with

    
     before sampling the reaction.
    
  • Inject the aliquot into the degassed solvent and analyze immediately.

Step 2: Quench and Extraction

Critical Failure Point: Rotary Evaporation. Standard rotavaps bleed air into the system to regulate vacuum.

  • Quench: Perform quench under

    
     flow. If using aqueous washes, sparge the aqueous buffers with 
    
    
    
    for 15 minutes prior to use.
  • Drying: Use Sodium Sulfate (

    
    ). Avoid Magnesium Sulfate (
    
    
    
    ) if the aniline is extremely acid-sensitive, as
    
    
    is slightly Lewis acidic.
  • Concentration:

    • Use a rotavap equipped with an inert gas backfill inlet.

    • If unavailable, break the vacuum only by introducing Nitrogen/Argon, never ambient air.

    • Do not heat the bath above 30°C.

Protocol: Purification via "Buffered" Chromatography

Objective: Prevent acid-catalyzed decomposition on silica gel.

The standard purification method for air-sensitive amines is Triethylamine (TEA) Buffered Silica Chromatography .

Reagents
  • Silica Gel (Standard 60 Å).[1]

  • Triethylamine (TEA).

  • Eluent (e.g., Hexanes/Ethyl Acetate).

Procedure
  • Pre-treatment of Silica (Slurry Method):

    • Calculate the required silica amount.

    • Prepare a slurry of silica in the starting eluent (e.g., 100% Hexanes) containing 1% v/v Triethylamine .

    • Pour the column and flush with 2–3 column volumes of this 1% TEA solution. This neutralizes the acidic silanol sites.[2]

  • Eluent Preparation:

    • Prepare your gradient solvents (e.g., Hexanes and EtOAc).

    • Add 0.1% to 0.5% TEA to both solvent reservoirs. This maintains the basic environment throughout the run.

  • Loading:

    • Load the crude aniline as a concentrated liquid (dissolved in minimal degassed DCM/Hexanes).

    • Avoid solid loading on Celite or silica if possible, as the high surface area promotes oxidation during drying.

  • Running the Column:

    • Run quickly. The longer the aniline sits on the column, the higher the risk of degradation.

    • Collect fractions into tubes that have been flushed with

      
       if the compound is extremely unstable.
      

Protocol: Storage and Stability

Objective: Long-term preservation of pharmacophore integrity.

Decision Matrix:

  • If Solid: Recrystallize immediately. Store under Argon.[3][4][5]

  • If Oil: These are most prone to degradation.

    • Concentrate to dryness.

    • Re-dissolve in anhydrous, degassed Benzene or Toluene (if acceptable for downstream use) and freeze. The frozen solvent matrix acts as a radical trap.

    • Alternatively, store neat under Argon at -20°C or -80°C.

Vessel: Use amber glass vials with PTFE-lined caps. Parafilm is permeable to oxygen over time; use electrical tape or shrink bands for long-term freezer storage.

Visualization: Workflow Logic

AnilineHandling Start Crude Reaction Mixture Quench Inert Quench (Degassed Buffers) Start->Quench Workup Extraction & Drying (Na2SO4) Quench->Workup Concentration Concentration (N2 Backfill) Workup->Concentration Decision Is Compound Acid Sensitive? Concentration->Decision StdCol Standard Flash (Fast Run) Decision->StdCol No BufferedCol TEA-Buffered Silica (1% TEA Pre-wash) Decision->BufferedCol Yes (Default for Anilines) Storage Storage (-20°C, Argon, Amber Vial) StdCol->Storage BufferedCol->Storage

Figure 1: Decision workflow for processing air-sensitive aniline intermediates, highlighting the critical divergence for buffered chromatography.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Product turns purple/black on column Acidic oxidation on silica.Restart with TEA-buffered silica . Ensure solvents are degassed.[6][7][8][9]
Streaking (Low Rf resolution) Protonation of amine by silanols.Add 0.5% TEA to the eluent system.
Yield loss during concentration Oxidation from air bleed in rotavap.Use N2 backfill ; do not rotavap to complete dryness (leave trace solvent).
New spots appear on TLC after 1 hour Solution-phase oxidation.Store samples in degassed solvent ; keep cold; analyze immediately.

Safety Considerations

Anilines are toxic by inhalation, ingestion, and skin absorption.[10] Many are suspected carcinogens and skin sensitizers [3].

  • Permeation: Anilines penetrate standard nitrile gloves rapidly. Double-glove or use Silver Shield® laminate gloves for concentrated handling.

  • Waste: All aniline-contaminated silica and solvents must be segregated as hazardous organic waste.

References

  • Mechanistic Insights into Atmospheric Oxidation of Aniline. National Institutes of Health (NIH). [Link]

  • Aniline Safety Data Sheet & Handling. Rutgers University Environmental Health & Safety. [Link]

  • Strategies for Flash Chromatography of Amines. Biotage Application Notes. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Solutions for Indazole-Aniline Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Brick Dust" Phenomenon

Indazole-aniline intermediates are notorious in drug discovery, particularly in kinase inhibitor programs (e.g., PLK4, Akt inhibitors). These molecules often exhibit "brick dust" properties: high melting points (>200°C), high crystallinity, and near-zero solubility in both non-polar (hexanes) and polar aprotic solvents (DMSO, DMF).

The Root Cause:

  • 
    -
    
    
    
    Stacking:
    The planar indazole and aniline rings stack efficiently.
  • Hydrogen Bond Network: The indazole N-H (donor) and aniline amine (donor/acceptor) form a tight intermolecular lattice.

  • Zwitterionic Aggregation: In neutral media, the acidic indazole (

    
    ) and basic aniline (
    
    
    
    ) can induce aggregation, preventing solvation.

This guide provides a self-validating troubleshooting workflow to resolve these issues during synthesis, purification, and analysis.

Module 1: Diagnostic & Analytical Troubleshooting

Issue: "I cannot get a clean NMR spectrum; the peaks are broad or missing."

The Aggregation Test

Before assuming the reaction failed, rule out aggregation. Indazole-anilines often form supramolecular aggregates in


 or even 

, causing peak broadening that mimics polymeric impurities.

Protocol: The "TFA Spike" Method

  • Prepare sample in

    
     (approx. 5-10 mg/0.6 mL).
    
  • Acquire a standard 1H NMR.

  • Action: Add 1-2 drops of Trifluoroacetic acid (

    
     or 
    
    
    
    ) directly to the NMR tube.
  • Shake and re-acquire.

Interpretation:

  • Result: Peaks sharpen significantly and shift downfield.

  • Mechanism: TFA disrupts the intermolecular H-bonding network and protonates the aniline/indazole nitrogens, breaking the aggregation lattice [1].

Solvent Selection Matrix for Analytics
Solvent SystemApplicationProsCons
DMSO-d6 + 5% TFA 1H NMRBreaks aggregates; highest solubility.Shifts exchangeable protons (NH) or makes them disappear.
DMSO-d6 + Heat (80°C) 1H NMR / 13C NMRMaintains peak integrity; good for rotamers.Risk of degradation; requires variable temp probe.
HFIP (Hexafluoroisopropanol) LCMS / NMRExcellent for dissolving H-bond rich solids.Expensive; strong solvent peak in NMR.
Acetic Acid-d4 1H NMRGood middle ground for basic heterocycles.Corrosive; distinct smell.

Module 2: Purification Troubleshooting (Chromatography)

Issue: "The compound streaks on the column, precipitates on the silica, or stays at the baseline."

Strategy A: The "Doped" Mobile Phase

Standard EtOAc/Hexane gradients fail because they cannot break the H-bonds with silica. You must use a "doping" agent to compete for silica binding sites.

The "Golden Ratio" for Indazoles:

  • Solvent A: Dichloromethane (DCM)

  • Solvent B: 10% Methanol in DCM (containing 1%

    
      or 1% Triethylamine )
    

Why Ammonia? The basic modifier ensures the aniline remains neutral (preventing ionic interaction with acidic silanols) and deprotonates the indazole N-H slightly, reducing surface adsorption [2].

Strategy B: Dry Loading (The Only Viable Option)

Never liquid load an indazole-aniline intermediate using a "strong solvent" like DMF or DMSO. As the strong solvent elutes, the compound will crash out inside the column, blocking flow and ruining separation.

Protocol: Celite Coating

  • Dissolve the crude solid in the minimum amount of THF/MeOH (1:1) or warm DMSO .

  • Add Celite 545 (ratio: 5g Celite per 1g crude).

  • Concentrate to dryness on a rotovap (use high vacuum if DMSO is used).

  • Result: A free-flowing powder.

  • Load this powder into a solid load cartridge or pour on top of the silica column.

Module 3: Synthetic Workarounds (The "Trojan Horse")

Issue: "I cannot react the intermediate further because it won't dissolve in the reaction solvent."

If solubility prevents the next step (e.g.,


 or Buchwald coupling), you must modify the structure transiently.
The Transient Protection Strategy

Mask the hydrogen-bond donor (Indazole N-H) to break the crystal lattice.

Workflow:

  • Protect: React the insoluble indazole with THP (Tetrahydropyranyl) or SEM (2-(Trimethylsilyl)ethoxymethyl) chloride.

    • Result: The lipophilic protecting group disrupts

      
      -stacking and adds "grease," making the intermediate soluble in DCM, THF, and Toluene.
      
  • Couple: Perform the aniline coupling (amide bond formation, urea synthesis, etc.) in standard organic solvents.

  • Purify: The protected intermediate is easily purified by standard flash chromatography (EtOAc/Hexanes).

  • Deprotect: Remove the group (Acidic conditions for THP; TBAF/Acid for SEM) in the final step [3].

Visualized Workflows

Diagram 1: The Solubility Decision Matrix

Caption: A logic gate for selecting the correct purification and analysis method based on visual solubility cues.

SolubilityMatrix Start Start: Insoluble Indazole-Aniline SolventCheck Check Solubility in MeOH/DCM (1:9) Start->SolventCheck Soluble Soluble? SolventCheck->Soluble StandardFlash Standard Flash: DCM / MeOH Gradient Soluble->StandardFlash Yes AddModifier Add 1% NH4OH to Mobile Phase Soluble->AddModifier No StillInsoluble Still Insoluble? AddModifier->StillInsoluble DryLoad Strategy: Dry Load on Celite StillInsoluble->DryLoad Partial Sol. ProtectGroup Strategy: Transient Protection (THP/SEM) StillInsoluble->ProtectGroup Brick Dust

Diagram 2: The "Protect-Purify-Deprotect" Workflow

Caption: Workflow for handling intractable intermediates by temporarily masking the indazole nitrogen.

ProtectionWorkflow Raw Insoluble Intermediate Protect Reaction: + DHP / pTsOH Raw->Protect Mask N-H Lipophilic Soluble THP-Protected Intermediate Protect->Lipophilic Gain Solubility Coupling Coupling Reaction (Suzuki/Buchwald) Lipophilic->Coupling Homogeneous Rxn Deprotect Deprotection: HCl / MeOH Coupling->Deprotect Clean Up Final Final Pure Product Deprotect->Final

FAQ: Rapid Response

Q: Can I use HCl salt formation to improve solubility for purification? A: Proceed with caution. While converting the aniline to a hydrochloride salt breaks the crystal lattice, the resulting salt is often too polar for normal-phase silica (sticking to the baseline) and may not dissolve in non-polar solvents for reverse-phase loading.

  • Better Alternative: Use the salt form only for the final isolation step (precipitation from Et2O), not as an intermediate purification aid.

Q: My compound precipitates when I add water to the DMSO reaction mixture. How do I filter it? A: These precipitates are often fine colloids that clog frits.

  • Technique: Add a flocculating agent (e.g., saturated NaCl or a small amount of MeOH) and let it ripen (stir slowly) for 30 minutes before filtration. Use a wide-pore sintered glass funnel (Porosity 3) with a pad of Celite.

Q: Why does my yield drop after column chromatography? A: Indazoles can irreversibly bind to acidic silica gel.

  • Fix: Pre-wash your silica column with the eluent containing 1% Triethylamine (TEA) before loading your sample. This neutralizes the active acidic sites on the silica [4].

References

  • BioChromato. (2018). NMR Solvent Selection - That Also Allows Sample Recovery.[1] Retrieved from

  • University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography.[2][3][4] Retrieved from

  • Li, P., et al. (2011).[5] Synthesis of 3-Substituted Indazoles from N-Tosylhydrazones.[5] Organic Letters. Retrieved from

  • Sorbent Technologies. (2025). Flash Chromatography Basics & Solubility Guide.[6] Retrieved from

Sources

Minimizing over-reduction of chloro group during nitro reduction

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chemoselective Nitro Reduction. As a Senior Application Scientist, I have designed this guide to help you navigate the persistent challenge of hydrodehalogenation—specifically, the over-reduction (cleavage) of the carbon-chlorine (C–Cl) bond during the reduction of halogenated nitroarenes.

Standard catalytic hydrogenation conditions often lack the nuance required to differentiate between a reducible nitro group and a labile carbon-halogen bond. This guide provides field-proven, mechanistically grounded strategies to ensure absolute chemoselectivity.

Part 1: Diagnostic Workflow for Catalyst & Reagent Selection

Before troubleshooting, it is critical to align your reaction conditions with the electronic and steric realities of your substrate. Use the decision matrix below to select a self-validating reduction pathway.

Workflow Start Start: Chloro-Nitroarene Reduction AcidTol Is the substrate tolerant to mild acidic/metal conditions? Start->AcidTol Iron Béchamp Reduction (Fe / NH4Cl) Highly Selective AcidTol->Iron Yes CatChoice Requires Catalytic Method? AcidTol->CatChoice No PtC Sulfided Pt/C + H2 (Controlled Pressure) CatChoice->PtC H2 Gas Setup Transfer Transfer Hydrogenation (Pt/C + N2H4 or EtOH) CatChoice->Transfer Lab Scale / Mild MetalFree Metal-Free Reduction (B2pin2 / KOtBu) CatChoice->MetalFree Metal-Free Needed Warning Avoid Standard Pd/C + H2 (High Dehalogenation Risk) CatChoice->Warning Caution

Workflow for selecting nitro reduction conditions to prevent chloro-dehalogenation.

Part 2: Frequently Asked Questions (Mechanisms & Causality)

Q1: Why does standard Palladium on Carbon (Pd/C) with H₂ cause the chloro group to cleave? A1: The causality lies in the fundamental organometallic properties of Palladium. Pd is highly active for the oxidative addition into carbon-halogen bonds. During nitro reduction, the newly formed amino group (-NH₂) strongly donates electron density into the aromatic ring. This electron-rich aniline intermediate significantly lowers the activation energy for Pd to insert into the C–Cl bond, followed by reductive elimination with a hydride to yield the dechlorinated byproduct[1].

Q2: Why is Platinum (Pt/C) recommended over Pd/C for these substrates? A2: Platinum possesses a significantly lower thermodynamic driving force for oxidative addition into C–X bonds compared to Palladium[2]. When you use Pt/C—especially when partially poisoned (e.g., sulfided Pt/C)—the highly active edge sites responsible for C–Cl cleavage are passivated. However, the thermodynamically highly favorable reduction of the nitro group continues unimpeded[3].

Q3: Can I achieve chemoselectivity without using heavy metals? A3: Yes. Recent advancements have demonstrated that the combination of bis(pinacolato)diboron (B₂pin₂) and potassium tert-butoxide (KOtBu) in isopropanol acts as an excellent metal-free reducing system. This method operates via a distinct hydride-transfer mechanism that is entirely blind to aryl chlorides, ensuring 100% preservation of the C–Cl bond[4].

Part 3: Troubleshooting Guide

Problem 1: Significant formation of dechlorinated aniline byproduct (Loss of -Cl).

  • Root Cause: The catalyst is too active, or the local concentration of dissolved hydrogen is too high, forcing the secondary hydrodehalogenation pathway.

  • Solution:

    • Switch Catalyst: Immediately pivot from Pd/C to Pt/C[3].

    • Modify the Hydrogen Source: Abandon H₂ gas in favor of transfer hydrogenation using hydrazine hydrate or ethanol. This provides a slow, rate-limiting release of hydrogen on the catalyst surface, preventing the hydride saturation that drives dehalogenation[5].

    • Add an Inhibitor: If you must use Pd/C, introduce a dehalogenation inhibitor such as potassium thiocyanate or morpholine to selectively poison the catalyst's most reactive sites.

Problem 2: The nitro reduction is sluggish or stalls at the hydroxylamine intermediate.

  • Root Cause: If using a poisoned catalyst (like sulfided Pt/C) or a mild reductant (like Fe/NH₄Cl), the reaction lacks the thermodynamic push to complete the final N-O bond cleavage.

  • Solution: Increase the reaction temperature (e.g., reflux in ethanol) to overcome the activation barrier of the final reduction step. For iron-based reductions, ensure vigorous mechanical stirring; the reaction occurs at the solid-liquid interface of the iron particles, making mass transfer the rate-limiting step[1].

Part 4: Quantitative Comparison of Reduction Methods

To facilitate rapid decision-making, the following table synthesizes the operational metrics of various reduction strategies specifically applied to chloro-nitroarenes.

MethodReductantCatalyst / ReagentChemoselectivity (Nitro vs. Chloro)Typical YieldDehalogenation Risk
Standard Hydrogenation H₂ gas (1-3 atm)Pd/CPoorVariableHigh
Modified Hydrogenation H₂ gas (1 atm)Sulfided Pt/CExcellent85–95%Low
Transfer Hydrogenation Hydrazine hydratePt/CExcellent80–95%Low
Béchamp Reduction Fe powderNH₄Cl / H₂OExcellent85–98%Very Low
Metal-Free Reduction B₂pin₂ / iPrOHKOtBuExcellent60–91%None

Part 5: Self-Validating Experimental Protocols

The following protocols are engineered as self-validating systems. They include built-in visual and chemical checkpoints to ensure the reaction is proceeding via the correct mechanistic pathway.

Protocol A: Highly Selective Béchamp-Type Reduction (Fe / NH₄Cl)

This classical method relies on Single Electron Transfer (SET) from zero-valent iron. It is inherently incapable of cleaving C–Cl bonds under these conditions[1].

  • Setup & Reagent Addition: In a round-bottom flask, suspend the chloro-nitroarene (1.0 mmol) in a mixture of ethanol (10 mL) and water (2.5 mL). Add iron powder (3.0–5.0 equiv) and ammonium chloride (3.0–5.0 equiv).

    • Causality: NH₄Cl acts as a mild, buffered proton donor (pKa ~9.2). Unlike HCl, it provides exactly enough protons to facilitate the reduction of the nitro group without over-acidifying the medium, which would otherwise degrade sensitive functional groups[1].

  • Reaction Execution: Heat the vigorously stirred mixture to reflux (approx. 80 °C).

    • Validation Checkpoint: Over 1–2 hours, the reaction mixture will transition from a grey suspension (Fe⁰) to a dense, dark brown/black sludge. This is the formation of iron oxides (Fe₃O₄), visually confirming the stoichiometric transfer of electrons to your substrate.

  • Work-up: Cool to room temperature and filter the black sludge through a pad of Celite. Wash the filter cake thoroughly with ethyl acetate. Concentrate the filtrate to isolate the pure chloroaniline.

Protocol B: Transfer Hydrogenation via Pt/C and Hydrazine

Ideal for substrates sensitive to aqueous/metal sludge workups. This method utilizes surface-mediated hydrogen generation[3].

  • Setup: Dissolve the chloro-nitroarene (1.0 mmol) in methanol or ethanol (5 mL). Add 5% Platinum on carbon (1–5 mol% Pt).

    • Causality: Pt/C is chosen over Pd/C because Pt requires a much higher activation energy to insert into the C–Cl bond, virtually eliminating hydrodehalogenation[2].

  • Reagent Addition: Dropwise, add hydrazine monohydrate (3.0–5.0 equiv) at room temperature, then warm to 50 °C if necessary.

    • Validation Checkpoint: You will observe immediate, steady effervescence (bubbling). This is the decomposition of hydrazine into N₂ gas and surface-bound active hydrogen. The reaction is self-indicating: when the bubbling ceases, the hydrazine is consumed, or the reduction is complete.

  • Work-up: Filter the mixture through Celite to remove the Pt/C catalyst (Caution: Do not let the catalyst dry out entirely on the filter, as it can be pyrophoric). Concentrate the filtrate under reduced pressure.

Protocol C: Metal-Free Reduction (B₂pin₂ / KOtBu)

A modern, completely metal-free alternative that guarantees the preservation of all halogen bonds[4].

  • Setup: Under an inert atmosphere (N₂ or Ar), combine the chloro-nitroarene (1.0 mmol), B₂pin₂ (3.1 equiv), and KOtBu (1.2 equiv) in anhydrous isopropanol (5 mL).

    • Causality: The isopropanol acts as both the solvent and the ultimate hydrogen donor, activated by the boron species and the strong base. Because no transition metals are present, oxidative addition into the C–Cl bond is mechanistically impossible[4].

  • Reaction Execution: Heat the mixture to 110 °C for 2 hours.

    • Validation Checkpoint: Monitor by TLC. The complete disappearance of the nitro starting material without the appearance of a highly polar, lower-Rf spot (which would indicate the dechlorinated byproduct) confirms absolute chemoselectivity.

  • Work-up: Quench with water, extract with ethyl acetate, dry over Na₂SO₄, and purify via flash chromatography.

References

  • Benchchem. Technical Support Center: Chemoselective Reduction of Nitro Groups in Halogenated Arenes. 1

  • MDPI. Magnetically Reusable Fe 3 O 4 @NC@Pt Catalyst for Selective Reduction of Nitroarenes. 2

  • ACS Publications. Metal-Free Reduction of Aromatic Nitro Compounds to Aromatic Amines with B2pin2 in Isopropanol. 4

  • RSC Publishing. Ethanol as a H 2 source: transfer hydrogenation of sulfur and halogen containing nitroarenes with an anti-poisoning platinum on carbon catalyst. 3

  • Organic Chemistry Portal (Synlett). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. 5

Sources

Technical Support Center: Purification of Sticky Indazole Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: IND-PUR-001 Status: Active Assigned Specialist: Senior Application Scientist Subject: Overcoming "Stickiness" – Adsorption, Tailing, and Amorphous Gums

Introduction: The "Sticky" Indazole Problem

Indazole intermediates present a dual challenge in purification, often described by chemists simply as "sticky." This term encompasses two distinct physicochemical phenomena:

  • Chemical Adsorption (Tailing): The basic nitrogen (N-2) and the acidic proton (N-1) interact strongly with the silanol groups (

    
    ) of standard silica gel, causing severe peak tailing and yield loss.
    
  • Physical State (Gums/Oils): Due to high polarity and conformational flexibility, these intermediates often refuse to crystallize, separating as viscous oils or gums that trap impurities and solvents.

This guide addresses both aspects using field-proven strategies.

Module 1: Chromatography Strategies (Chemical Stickiness)

Q: My indazole product streaks from the baseline to the solvent front on TLC and flash columns. How do I fix this?

A: This is a classic acid-base interaction. The acidic silanols on the silica surface are hydrogen-bonding with the basic nitrogen of your indazole. You must "mask" the silica or switch the phase.

Strategy A: Mobile Phase Modifiers (The "Masking" Approach) Add a basic modifier to your mobile phase. The base competes for the acidic silanol sites, allowing your product to elute freely.

  • Standard Protocol: Add 1% Triethylamine (TEA) or 1%

    
     to your DCM/MeOH system.
    
  • Critical Step: If using TEA, you must remove it post-column. TEA has a high boiling point and can contaminate NMR spectra.

    • Removal: Azeotrope with heptane on a rotovap or perform a quick wash with saturated

      
       if your product is not acid-sensitive.
      

Strategy B: Stationary Phase Switch If modifiers fail, the silica chemistry itself is the bottleneck.

  • Amine-Functionalized Silica: Use pre-packed

    
    -silica cartridges. These are basic and repel the basic indazole, sharpening the peaks.
    
  • Reverse Phase (C18): Highly polar indazoles often purify better on C18 using Water/Acetonitrile gradients (with 0.1% Formic Acid).

Q: The compound is insoluble in Hexane/EtOAc but crashes out on the column in DCM. How do I load it?

A: "Sticky" indazoles often have poor solubility in non-polar solvents. Do not liquid load in a strong solvent (like pure DCM or MeOH); this causes "band broadening" before the run starts.

Protocol: Dry Loading

  • Dissolve the crude gum in a minimal amount of MeOH or DCM.

  • Add silica gel (ratio 1:2 crude to silica).

  • Evaporate to dryness on a rotovap until you have a free-flowing powder.

  • Load this powder into a solid-load cartridge or on top of the column.

Visual Guide: Chromatography Decision Matrix

IndazolePurification Start Crude Indazole Mixture SolubilityCheck Is it soluble in Hexane/EtOAc? Start->SolubilityCheck TailingCheck Does it tail on TLC? SolubilityCheck->TailingCheck Yes DryLoad Dry Load on Silica SolubilityCheck->DryLoad No (Oils out) NormalPhase Normal Phase Flash (Hex/EtOAc) TailingCheck->NormalPhase No Modifier Add 1% TEA or NH4OH to Mobile Phase TailingCheck->Modifier Yes ReversePhase Switch to C18 (H2O/ACN + 0.1% FA) Modifier->ReversePhase Still Tailing? DryLoad->TailingCheck

Figure 1: Decision matrix for selecting the optimal chromatographic strategy based on solubility and tailing behavior.

Module 2: Handling "Gums" & Crystallization (Physical Stickiness)

Q: My product comes off the column as a viscous oil/gum that won't solidify. How do I turn this into a handleable solid?

A: Indazoles are notorious for trapping solvent in amorphous lattices. You need to break the "solvent cage" using Trituration or Salt Formation.

Protocol 1: Trituration (The "Scratch and Sonicate" Method) This technique forces the amorphous gum to organize into a crystal lattice by removing the solvent that keeps it plasticized.

  • Evaporate: Remove all bulk solvent.

  • Add Anti-solvent: Add a solvent in which the impurity is soluble but the product is not (commonly Diethyl Ether, Pentane, or cold MTBE).

  • Physical Agitation: Sonicate the flask. If it remains oily, scratch the side of the flask with a glass spatula while submerged in the solvent.

  • Result: The oil should turn into a suspended powder. Filter immediately.

Protocol 2: Salt Formation If the neutral indazole is an oil, its salt form is often a crystalline solid.

  • HCl Salt: Dissolve gum in

    
    , add 2M HCl in ether. The hydrochloride salt usually precipitates instantly.
    
  • Tosylate/Mesylate: For pharmaceutical intermediates, these organic salts often yield better crystallinity than halides.

Comparative Data: Crystallization Solvents for Indazoles
Solvent SystemPolarityUse CaseOutcome
EtOH / Water HighPolar indazoles with H-bond donorsSlow evaporation yields needles
EtOAc / Hexane MediumLipophilic N-alkyl indazolesCooling crystallization (4°C)
DCM / Pentane LowHighly amorphous gumsRapid precipitation (Trituration)
Acetone / Water HighGeneral purposeGood for removing inorganic salts

Module 3: Impurity Management (Metal Scavenging)

Q: I used a Suzuki coupling to make the indazole. The product is dark, and I suspect Palladium contamination.

A: The nitrogen atoms in indazoles are excellent ligands for Palladium (Pd), making it "stick" to the product even after a column. A simple column is insufficient for Pd removal.

Protocol: Thiol-Silica Scavenging

  • Dissolve the crude product in THF or EtOAc (10 mL/g).

  • Add SiliaMetS® Thiol or TMT (Trimercaptotriazine) equivalents (typically 0.5 eq relative to Pd catalyst used).

  • Stir at 40°C for 4 hours.

  • Filter through a 0.45µm pad or a small Celite plug.

  • Proceed to flash chromatography.[1][2]

Note: Activated charcoal is a cheaper alternative but can reduce yield by adsorbing the product itself.

Visual Guide: Metal Scavenging Workflow

MetalScavenging Crude Crude Reaction (Dark Color) Dissolve Dissolve in THF/EtOAc Crude->Dissolve Scavenger Add SiliaMetS Thiol (Stir 4h @ 40°C) Dissolve->Scavenger Filter Filter (Celite/Fritted Disc) Scavenger->Filter PurityCheck Check Pd Levels (ICP-MS or Color) Filter->PurityCheck

Figure 2: Workflow for removing coordinated Palladium from indazole intermediates.

References

  • BenchChem. (2025).[1][3][4] Overcoming challenges in the purification of heterocyclic compounds. Retrieved from

  • Biotage. (2025).[5] Successful flash chromatography: Strategies for nitrogen heterocycles. Retrieved from

  • Catalán, J., et al. (1994). Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. Journal of Physical Chemistry. Retrieved from

  • National Institutes of Health (NIH). (2023). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. PMC. Retrieved from

  • University of Tartu. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from

Sources

Technical Support Center: Optimization of Catalytic Hydrogenation for Chlorinated Nitroaromatics

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the nuanced process of catalytically hydrogenating chlorinated nitroaromatics. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges of this transformation. The primary goal is the chemoselective reduction of a nitro group to an amine while preserving the carbon-halogen bond. This resource provides in-depth troubleshooting, frequently asked questions, and validated protocols to enhance the success and safety of your experiments.

Section 1: Troubleshooting Guide

This section addresses the most common issues encountered during the catalytic hydrogenation of chlorinated nitroaromatics. The question-and-answer format is designed to help you quickly diagnose and resolve experimental hurdles.

Issue 1: Low or No Conversion of Starting Material

Question: My reaction has stalled. The chlorinated nitroaromatic starting material is not being consumed, or the conversion is unacceptably low after several hours. What are the potential causes and how can I resolve this?

Answer: Low or no conversion is a frequent issue that can typically be traced back to the catalyst, the reaction conditions, or the purity of your reagents. A systematic approach is the most efficient way to diagnose the root cause.

  • Potential Cause 1: Catalyst Inactivity

    • Poisoning: The active sites on your catalyst are exquisitely sensitive to impurities. Sulfur compounds, and even certain nitrogen-containing heterocycles, can act as potent poisons for noble metal catalysts.[1]

      • Solution: Ensure all glassware is scrupulously clean. Use high-purity, degassed solvents and high-grade reagents. If poisoning is suspected, the most effective solution is to filter the reaction mixture and introduce a fresh charge of catalyst.

    • Deactivation: Catalysts, particularly pyrophoric ones like Raney® Nickel and some forms of Palladium on Carbon (Pd/C), can lose activity through improper storage or handling that exposes them to air.[1] Used catalysts are especially prone to deactivation.

      • Solution: Always handle hydrogenation catalysts under an inert atmosphere (Nitrogen or Argon). For troubleshooting, it is highly recommended to use a fresh batch of catalyst from a sealed container to rule out deactivation.

  • Potential Cause 2: Inadequate Reaction Conditions

    • Insufficient Hydrogen Pressure: The reaction is kinetically dependent on hydrogen concentration at the catalyst surface. Low pressure may be insufficient to drive the reaction forward.

      • Solution: Ensure your hydrogen source is not depleted. For balloon hydrogenations, ensure the balloon remains inflated. For reactor systems, verify the pressure reading and check for leaks. A modest increase in pressure (e.g., from 1 atm to 3-5 bar) can significantly increase the reaction rate.[1]

    • Poor Agitation: This is a triphasic reaction system (solid catalyst, liquid substrate/solvent, gaseous hydrogen). Inefficient stirring starves the catalyst of either the substrate or hydrogen, effectively halting the reaction.[1]

      • Solution: Increase the stirring rate to ensure the catalyst is well-suspended and the gas-liquid interface is maximized for efficient hydrogen transfer. For viscous reaction mixtures, consider dilution or a switch to a more powerful mechanical stirrer.

  • Potential Cause 3: Substrate or Solvent Issues

    • Poor Solubility: If the chlorinated nitroaromatic has poor solubility in the chosen solvent at the reaction temperature, its availability at the catalyst surface will be limited.

      • Solution: Choose a solvent in which the substrate is freely soluble. Common choices include methanol, ethanol, and tetrahydrofuran (THF).[2][3] A gentle increase in temperature can also improve solubility and reaction rate.

Troubleshooting_Low_Conversion start Low or No Conversion cat_check Is the catalyst fresh and handled properly? start->cat_check cond_check Are reaction conditions (H2 pressure, stirring) adequate? cat_check->cond_check Yes sol_cat_deact Catalyst Deactivation - Use a fresh batch of catalyst - Handle under inert gas cat_check->sol_cat_deact No sol_check Is the substrate fully dissolved in the solvent? cond_check->sol_check Yes sol_cond_h2 Inadequate H2 Pressure - Check H2 source and for leaks - Increase pressure moderately cond_check->sol_cond_h2 No sol_solubility Poor Solubility - Change to a better solvent - Increase temperature slightly sol_check->sol_solubility No end_point Problem Resolved sol_check->end_point Yes sol_cat_poison Catalyst Poisoning - Use high-purity reagents - Clean glassware thoroughly sol_cat_poison->end_point sol_cat_deact->sol_cat_poison sol_cond_stir Poor Agitation - Increase stirring rate - Ensure catalyst is suspended sol_cond_h2->sol_cond_stir sol_cond_stir->end_point sol_solubility->end_point

Caption: Troubleshooting workflow for low conversion issues.

Issue 2: Poor Chemoselectivity (High Hydrodehalogenation)

Question: My reaction works, but I am forming a significant amount of the dehalogenated aniline byproduct. How can I improve selectivity for the desired chlorinated aniline?

Answer: This is the central challenge of this reaction. Hydrodehalogenation, the reductive cleavage of the C-Cl bond, is a common side reaction.[4] Suppressing it requires careful selection of the catalyst and optimization of reaction conditions to be as mild as possible while still achieving a reasonable rate.

  • Potential Cause 1: Catalyst Choice

    • Incorrect Metal: Palladium (Pd) is generally more aggressive and prone to causing hydrodehalogenation than Platinum (Pt).[5] While highly active, Pd should be used with caution.

      • Solution: Switch to a Platinum-based catalyst, such as 5% Pt/C.[2][6] Bimetallic catalysts like Pt-V/C have also shown excellent selectivity.[3] Gold-based catalysts are known for high chemoselectivity but may require higher temperatures.[7]

  • Potential Cause 2: Reaction Conditions Are Too Harsh

    • High Temperature/Pressure: Elevated temperatures and high hydrogen pressures increase the overall reaction rate but disproportionately accelerate the rate of hydrodehalogenation.

      • Solution: Operate at the mildest conditions possible. Start at room temperature and atmospheric or low positive hydrogen pressure (e.g., <5 bar).[1] Only increase these parameters incrementally if the reaction rate is too low. For example, a study on p-chloronitrobenzene hydrogenation found optimal conditions at 60°C and 34 atm H2 pressure, but further increases could decrease selectivity.[2][6]

    • Prolonged Reaction Time: Allowing the reaction to stir long after the starting material is consumed significantly increases the risk of reducing the desired chloroaniline product to aniline.

      • Solution: Monitor the reaction closely by TLC, GC, or LC-MS.[1] Work up the reaction as soon as the starting material is fully consumed. Over-hydrogenation is a primary cause of yield loss. Studies have shown that selectivity can decrease markedly with increased reaction time.[2][6]

  • Potential Cause 3: Solvent and Concentration Effects

    • Solvent Choice: The solvent can influence the substrate's orientation on the catalyst surface.

      • Solution: While alcohols like methanol and ethanol are standard, some studies have found that solvents like THF can offer good selectivity.[3] It may be worth screening a few solvents.

    • Substrate Concentration: High concentrations of the product, chloroaniline, can sometimes lead to increased dehalogenation.

      • Solution: One study observed that decreasing the substrate concentration led to a significant decrease in dehalogenation, improving selectivity from 73% (at 0.2 M) to 99% (at 0.05 M).[3] Running the reaction under more dilute conditions can be a powerful tool for improving selectivity.

Reaction_Pathway sub Chlorinated Nitroaromatic (Ar-NO2-Cl) inter Intermediates (Ar-NO-Cl, Ar-NHOH-Cl) sub->inter H2, Catalyst prod_desired Desired Product Chlorinated Aniline (Ar-NH2-Cl) inter->prod_desired H2, Catalyst (Desired Pathway) prod_condense Byproduct Azoxy/Azo Compounds inter->prod_condense Condensation prod_dehalo Byproduct Aniline (Ar-NH2) prod_desired->prod_dehalo H2, Catalyst (Hydrodehalogenation)

Caption: Reaction pathways in chlorinated nitroaromatic hydrogenation.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the "best" catalyst for selective hydrogenation of chlorinated nitroaromatics?

A1: The ideal catalyst is substrate-dependent, but general principles apply. Platinum on carbon (Pt/C) is often the preferred starting point due to its typically higher selectivity against hydrodehalogenation compared to palladium.[2][6] For particularly challenging substrates, specialized catalysts such as Pt-V/C or even Raney Cobalt (which is less active but can be highly selective) have proven effective.[3] The choice of support (e.g., carbon, titania, zeolites) also plays a critical role in catalyst performance and selectivity.[5][7]

Catalyst SystemSupportTypical SelectivityKey Advantages & Considerations
Platinum (Pt) CarbonHigh to ExcellentOften the best starting choice for minimizing dehalogenation.[2][6]
Palladium (Pd) CarbonLow to ModerateHighly active for hydrogenation but also for dehalogenation; use with caution.[4]
Raney® Nickel N/A (Alloy)Moderate to HighPyrophoric and requires careful handling; activity can be lower than noble metals.[3][8]
Raney® Cobalt N/A (Alloy)ExcellentLower activity requiring higher temperatures/pressures, but can be very selective.[3]
Gold (Au) TiO₂, Fe₂O₃ExcellentOften requires higher temperatures; support plays a key role in activating the nitro group.[7]

Q2: What are typical starting conditions for a standard hydrogenation?

A2: A reliable starting point for a lab-scale reaction is:

  • Catalyst: 5% Pt/C (5-10 mol% loading).[2][6]

  • Substrate: 1 equivalent of chlorinated nitroaromatic.

  • Solvent: Methanol or Ethanol (to make a ~0.1 M solution).[2]

  • Temperature: Room temperature (20-25°C).

  • Hydrogen Pressure: 1 atm (via a hydrogen-filled balloon) or up to 5 bar in a pressure vessel.[1]

  • Stirring: Vigorous magnetic or mechanical stirring.

Monitor the reaction progress every 30-60 minutes. These conditions are mild and prioritize selectivity. If the reaction is too slow, consider a modest increase in temperature (e.g., to 40-60°C) or pressure.[2]

Q3: How do I safely handle the catalyst before and after the reaction?

A3: Safety is paramount. Hydrogenation catalysts, especially after use, are often pyrophoric and can ignite upon contact with air.[8][9]

  • Before Reaction: Add the catalyst to the reaction flask before the solvent. Purge the vessel thoroughly with an inert gas (nitrogen or argon) to remove all oxygen before adding any flammable solvent or hydrogen.[1][10]

  • After Reaction: Once the reaction is complete, vent the excess hydrogen and purge the system thoroughly with inert gas (3-5 times).[10][11] The catalyst must be removed by filtration. Never allow the filter cake to dry in the air. [8] Filter the reaction mixture through a pad of Celite® or another filter aid. Immediately after filtration, while still on the filter paper, gently quench the wet catalyst cake with plenty of water.[9] The wet, quenched catalyst should be transferred to a clearly labeled, dedicated waste container and stored under water until disposal.

Q4: My reaction is very slow. How can I speed it up without destroying my selectivity?

A4: Increasing the reaction rate involves a trade-off with selectivity. A stepwise approach is recommended:

  • Increase Agitation: First, ensure your stirring is not the limiting factor. Maximize the stirring rate.

  • Increase Hydrogen Pressure: A modest increase in H₂ pressure (e.g., from 1 atm to 5 bar) will increase the rate. This is often a better first step than increasing temperature.[1]

  • Increase Temperature: Gently warm the reaction (e.g., to 40-60°C). Be aware this will likely increase the rate of hydrodehalogenation, so monitor selectivity closely.[2]

  • Increase Catalyst Loading: Doubling the catalyst loading (e.g., from 5 mol% to 10 mol%) can increase the rate, but with diminishing returns and increased cost.

  • Consider a More Active Catalyst: If the above measures are insufficient, a more active catalyst might be necessary, but this carries the highest risk to selectivity.

Q5: Can I use transfer hydrogenation instead of gaseous hydrogen?

A5: Yes, transfer hydrogenation is an excellent alternative that avoids the need for high-pressure hydrogen gas, making it inherently safer for many lab environments.[4] In this technique, a hydrogen donor molecule transfers hydrogen to the substrate on the catalyst surface. Common hydrogen donors include ammonium formate, formic acid, or cyclohexene, typically with a Pd/C catalyst.[4] This method can be very effective for reducing nitro groups, but conditions must still be optimized to prevent hydrodehalogenation.

Section 3: Standard Operating Protocols

Protocol 1: General Procedure for Batch Hydrogenation of p-Chloronitrobenzene

  • Reactor Setup: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stir bar, add 5% Platinum on Carbon (5 mol%).

  • Inerting: Seal the flask with septa. Connect one neck to a nitrogen/vacuum manifold. Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[9]

  • Reagent Addition: Under a positive flow of nitrogen, add methanol via syringe to dissolve the substrate to a concentration of ~0.1 M. Then, add the p-chloronitrobenzene (1 eq.).

  • Hydrogenation: Evacuate the nitrogen atmosphere and introduce hydrogen gas (e.g., via a hydrogen-filled balloon attached to a needle through a septum). For pressure reactions, seal the vessel and pressurize to the desired setpoint (e.g., 3 bar).

  • Reaction: Stir the mixture vigorously at room temperature. The black catalyst should be fully suspended.

  • Monitoring: Periodically and carefully take aliquots to monitor the reaction. To do this safely, vent the hydrogen, purge with nitrogen, take the sample under a positive nitrogen flow, and then re-establish the hydrogen atmosphere.[9] Monitor for the disappearance of the starting material by TLC or GC.

  • Work-up: Once the reaction is complete (typically 2-6 hours), vent the excess hydrogen and purge the system thoroughly with nitrogen.[10] Proceed immediately to Protocol 2 for catalyst removal.

Protocol 2: Safe Catalyst Filtration and Handling Post-Reaction

  • Preparation: Prepare a Büchner or Hirsch funnel with a piece of filter paper and a 1-2 cm pad of Celite®. Wet the Celite pad with the reaction solvent (e.g., methanol).

  • Inerting (Optional but Recommended): If possible, place the filtration apparatus under a gentle stream of nitrogen.[8]

  • Filtration: Under a nitrogen blanket, carefully pour the reaction slurry onto the Celite pad. Rinse the reaction flask with a small amount of solvent to transfer all the catalyst.

  • Quenching: Do not allow the filter cake to become dry. As soon as the solvent has passed through, immediately and gently pour a generous amount of deionized water over the filter cake to quench the catalyst. You may observe some bubbling.[9]

  • Disposal: Scrape the wet catalyst and Celite mixture into a dedicated, labeled waste jar. Ensure the catalyst remains submerged in water for storage before final disposal according to your institution's safety guidelines.

References

  • Cen, J., Wang, F., Zhang, Y., Chen, B., & He, W. (2012). Solvent-free selective hydrogenation of chloronitrobenzene to chloroaniline over a robust Pt/Fe3O4 catalyst. Chemical Communications, 48(25), 3124-3126. [Link]

  • Chaudhari, R. V., Jaganathan, R., & Kolhe, D. S. (1986). Selective Hydrogenation. I. para-Chloronitrobenzene to para-Chloroaniline Platinum on Carbon As Catalyst. Industrial & Engineering Chemistry Process Design and Development, 25(2), 475-480. [Link]

  • Process Safety Consulting. (2025). Hydrogenation Reaction Safety In The Chemical Industry. Industrial Safety Academy. [Link]

  • Cen, J., Wang, F., Zhang, Y., Chen, B., & He, W. (2012). Solvent-free selective hydrogenation of chloronitrobenzene to chloroaniline over a robust Pt/Fe3O4 catalyst. PubMed. [Link]

  • Chaudhari, R. V., Jaganathan, R., & Kolhe, D. S. (2001). Selective Hydrogenation. I. para-Chloronitrobenzene to para-Chloroaniline Platinum on Carbon As Catalyst. Organic Process Research & Development, 5(2), 211-216. [Link]

  • Han, Y., Ma, Y., Dai, W., Guan, N., & Li, L. (2014). Liquid Phase Hydrogenation of p-Chloronitrobenzene on Au-Pd/TiO2 Catalysts: Effects of Reduction Methods. Modern Research in Catalysis, 3, 107-117. [Link]

  • University of Wisconsin-Madison. (n.d.). Hydrogenation SOP. Department of Chemistry. [Link]

  • Stanford University. (2023). HYDROGENATION | FACT SHEET. Environmental Health & Safety. [Link]

  • Industrial Safety. (2024). Hydrogenation reaction safety. YouTube. [Link]

  • Ison, A. (n.d.). Hydrogenolysis and Selective Reduction (Dehalogenation). GlaxoSmithKline. [Link]

  • Pieber, B., et al. (2015). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development, 19(8), 1082-1093. [Link]

  • Wang, H., et al. (2023). Continuous-Flow Hydrogenation of Nitroaromatics in Microreactor with Mesoporous Pd@SBA-15. MDPI. [Link]

  • Zhang, Y., et al. (2025). Highly efficient catalytic hydrogenation of p-chloronitrobenzene: the synergistic effect and hybrid nano-structure. Nanoscale Advances. [Link]

  • Keane, M. A. (2001). Chlorine–nickel interactions in gas phase catalytic hydrodechlorination: catalyst deactivation and the nature of reactive hydrogen. Physical Chemistry Chemical Physics, 3(14), 2829-2836. [Link]

  • Viñes, F., et al. (2016). Hydrogenation of substituted nitroaromatics on non-noble metal catalysts: mechanistic insights to improve selectivity. Faraday Discussions, 188, 441-455. [Link]

  • Zilian, A. (2002). In situ Analytics for Hydrogenation Reactions. CHIMIA, 56(12), 643-646. [Link]

  • Borah, G., & Deka, D. (2015). Optimization of reaction conditions for hydrogenation of p-nitroaniline. ResearchGate. [Link]

  • Corma, A., et al. (2007). A Molecular Mechanism for the Chemoselective Hydrogenation of Substituted Nitroaromatics with Nanoparticles of Gold on TiO2 Catalysts: A Cooperative Effect between Gold and the Support. Journal of the American Chemical Society, 129(48), 14902-14915. [Link]

  • Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. [Link]

  • Liu, H., et al. (2021). Pre-Coking Strategy Strengthening Stability Performance of Supported Nickel Catalysts in Chloronitrobenzene Hydrogenation. MDPI. [Link]

  • Zhang, J., et al. (2013). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. PubMed Central (PMC). [Link]

  • Ichikawa, S., et al. (2005). The role of carbon dioxide in chemoselective hydrogenation of halonitroaromatics over supported noble metal catalysts in supercritical carbon dioxide. PubMed. [Link]

  • Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications, 49(100), 11776-11778. [Link]

  • Barker, M. S., & Wallace, R. G. (1979). Catalytic hydrogenation process for the manufacture of chlorinated aromatic amines.
  • Wang, C., et al. (2025). Chemoselective Hydrogenation of Halonitrobenzenes by Platinum Nanoparticles with Auxiliary Co–N4 Single Sites in Sandwiched Catalysts. Journal of the American Chemical Society. [Link]

  • Pieber, B., et al. (2015). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. ResearchGate. [Link]

  • Li, D., et al. (2020). Appropriate aggregation is needed for highly active Pt/Al2O3 to enable hydrogenation of chlorinated nitrobenzene. Chemical Communications, 56(80), 12028-12031. [Link]

  • Kulikov, L. A., et al. (2020). Two Scenarios of Dechlorination of the Chlorinated Hydrocarbons over Nickel-Alumina Catalyst. MDPI. [Link]

  • Li, G., et al. (2011). Deactivation Kinetics Model of Pt/C Catalyst for Hydrogenation of Nitrobenzene to p-Aminophenol. Asian Journal of Chemistry, 23(8), 3605-3610. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. EPA. [Link]

  • AZoM. (2016). Catalytic Hydrogenation Reaction. [Link]

Sources

Technical Support Center: Troubleshooting Large-Scale Aniline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Purity in Catalytic Hydrogenation of Nitrobenzene Role: Senior Application Scientist Audience: Process Chemists, Scale-up Engineers, and Drug Development Scientists[1]

Introduction: The Purity Paradox in Aniline Synthesis

In large-scale pharmaceutical manufacturing, aniline is not merely a solvent or commodity chemical; it is a critical scaffold.[1] While the catalytic hydrogenation of nitrobenzene is thermodynamically favorable (


), its kinetic pathway is treacherous.

Low purity often stems from a misunderstanding of the Haber Mechanism versus the Condensation Pathway . In an ideal scenario, nitrobenzene reduces directly to aniline.[1] In reality, intermediates like nitrosobenzene and phenylhydroxylamine accumulate on the catalyst surface.[1] If these species are not rapidly hydrogenated, they condense to form azo-coupling impurities (azobenzene, azoxybenzene) which are notoriously difficult to separate.[1]

This guide moves beyond basic "check the temperature" advice. We will analyze the competitive kinetics occurring at the catalyst active site.

Module 1: Reaction Pathway & Impurity Genesis[1][2]

Visualizing the Competition

To troubleshoot, you must first visualize where the process is deviating. The diagram below contrasts the Direct Hydrogenation Route (Desired) against the Condensation Route (Impurity Formation).

HaberMechanism NB Nitrobenzene (Reactant) NS Nitrosobenzene (Intermediate) NB->NS +H2 (Fast) PHA Phenylhydroxylamine (Critical Intermediate) NS->PHA +H2 (Fast) AOB Azoxybenzene (Impurity) NS->AOB + PHA (Condensation) AN Aniline (Product) PHA->AN +H2 (Rate Limiting) CHA Cyclohexylamine (Over-reduction) AN->CHA Over-hydrogenation (High P/T) AB Azobenzene (Impurity) AOB->AB +H2 HAB Hydrazobenzene (Impurity) AB->HAB +H2 HAB->AN Hydrogenolysis (Difficult)

Figure 1: The Modified Haber Scheme. Note that Azoxybenzene forms via the condensation of Nitrosobenzene and Phenylhydroxylamine when surface hydrogen is depleted.

Module 2: Troubleshooting Coupling Impurities (The "Orange/Red" Problem)

User Question: "My aniline product has a slight orange tint and GC-MS shows 0.5% azobenzene. I increased the pressure, but it didn't help. Why?"

Scientist Response: The presence of azobenzene indicates that your reaction is hydrogen-starved at the catalyst surface , even if your bulk pressure reads high. This is a classic mass-transfer limitation.[1]

  • The Mechanism: Azobenzene forms when Nitrosobenzene and Phenylhydroxylamine accumulate on the catalyst surface and react with each other instead of with hydrogen [1]. This bimolecular condensation is favored when the availability of surface hydrogen (

    
    ) is low compared to the surface coverage of organic intermediates (
    
    
    
    ).
  • The Fix (Causality-Driven): Simply increasing headspace pressure (

    
    ) is insufficient if the gas-liquid mass transfer coefficient (
    
    
    
    ) is the bottleneck.
    • Agitation: Increase stirring speed immediately. You need to shear the H2 bubbles to increase the interfacial area (

      
      ).
      
    • Catalyst Loading: Paradoxically, lowering the catalyst loading can sometimes help if the reaction rate is so fast that it consumes H2 faster than it can dissolve (diffusion control). However, the standard fix is usually to improve H2 availability.

    • Water Content: Ensure water (a byproduct) is being removed or the solvent system allows for H2 solubility.

Protocol: Validating Mass Transfer To confirm if you are mass-transfer limited, perform the Agitation Speed Test :

  • Run the reaction at 800 RPM and record the initial rate (

    
    ).
    
  • Run the reaction at 1200 RPM and record the initial rate (

    
    ).
    
  • If

    
    , you are mass-transfer limited.[1] Increase agitation until the rate plateaus.
    

Module 3: Troubleshooting Over-Reduction (The "Cyclohexylamine" Problem)

User Question: "We are seeing 1-2% cyclohexylamine (CHA) in the final assay. We are using a standard Ni catalyst at 160°C. How do we stop the ring from hydrogenating?"

Scientist Response: Cyclohexylamine is an "over-success" failure.[1] You are hydrogenating the aromatic ring, which requires high energy.[1] This usually implies your catalyst is too active for the conditions, or your temperature is too high.

  • The Mechanism: Aniline is resonance-stabilized.[1] Reducing the benzene ring to cyclohexane requires overcoming this resonance energy. This reaction is favored by:

    • High Temperatures (>150°C).[1][2]

    • High Hydrogen Pressures.[1]

    • Specific metals (Ruthenium and Rhodium are notorious for this; Nickel can do it at high T) [2].[1]

  • The Fix:

    • Temperature Control: Lower the reaction temperature to <130°C. The activation energy for nitro-reduction is lower than for ring saturation; cooling favors selectivity.

    • Catalyst Poisoning (Selective): If using Raney Nickel, commercial variants often contain trace promoters.[1] Ensure you aren't using a "highly active" grade designed for difficult reductions.[1]

    • Stop Point: Over-reduction often happens after all nitrobenzene is consumed.[1] Monitor H2 uptake strictly. When the theoretical uptake (3 mol H2 per mol Nitrobenzene) is reached, quench immediately.

Module 4: Process Parameters & Data Interpretation

User Question: "How do I interpret the heat flow data to predict impurity spikes?"

Scientist Response: Reaction calorimetry is your best diagnostic tool.[1] The reduction of nitrobenzene is highly exothermic (-545 kJ/mol).

ParameterObservationDiagnosisCorrective Action
Heat Flow (

)
Sudden drop before completionCatalyst Deactivation (Poisoning)Check feed for Sulfur/Arsenic.
Heat Flow (

)
Slow, steady declineMass Transfer LimitationIncrease agitation/H2 flow.[1]
H2 Uptake Continues past 3.0 eqRing Hydrogenation (CHA formation)Stop reaction earlier; lower T.
H2 Uptake Stops at ~2.0 eqAccumulation of HydroxylamineDANGER. Potential for thermal runaway.[1] Increase T slightly or add catalyst.
The "Accumulation" Danger Zone

If H2 uptake slows down but nitrobenzene is consumed, you likely have a buildup of Phenylhydroxylamine . This intermediate is thermally unstable.[1] If you heat the reactor to "push" the conversion without adequate hydrogen, it can disproportionate violently or condense into tars [3].

Module 5: Diagnostic Workflow

Use this logic gate to identify your specific failure mode.

TroubleshootingFlow Start Start: Low Purity Analysis CheckImpurity Identify Major Impurity (GC/HPLC) Start->CheckImpurity Azo Azobenzene / Azoxybenzene (Coupling Products) CheckImpurity->Azo CHA Cyclohexylamine (Ring Saturation) CheckImpurity->CHA NB Residual Nitrobenzene (Incomplete) CheckImpurity->NB H2Starve Cause: H2 Starvation at Surface Azo->H2Starve OverActive Cause: Over-Hydrogenation CHA->OverActive Deactivation Cause: Catalyst Poisoning or Mass Transfer NB->Deactivation ActionAzo Fix: Increase Agitation (RPM) Check H2 Pressure Reduce pH (if basic) H2Starve->ActionAzo ActionCHA Fix: Lower Temperature Quench at 3.0 eq H2 Change Catalyst (Avoid Ru/Rh) OverActive->ActionCHA ActionNB Fix: Check Feed Purity (S, As) Increase Catalyst Load Extend Reaction Time Deactivation->ActionNB

Figure 2: Diagnostic Logic Gate for Aniline Impurities.

References

  • Gelder, E. A., Jackson, S. D., & Lok, C. M. (2005).[1] The hydrogenation of nitrobenzene to aniline: a new mechanism. Chemical Communications.[1] Link

  • Mettler Toledo. (n.d.).[1] Catalytic Hydrogenation of Nitrobenzene to Aniline: Optimized Processes for Safe and Effective Scale-up. Application Note. Link

  • Westerterp, K. R., & Molga, E. J. (2006).[1] Safety and runaway prevention in batch and semibatch reactors. Chemical Engineering Science. (Contextual grounding on hydroxylamine accumulation risks).

  • Figueras, F., & Coq, B. (2001).[1] Hydrogenation and hydrogenolysis of nitro, nitroso, azo and azoxy groups. Journal of Molecular Catalysis A: Chemical. Link

Sources

Technical Support Center: 4-((1H-Indazol-4-yl)oxy)-3-chloroaniline Storage & Handling

Author: BenchChem Technical Support Team. Date: March 2026

Compound: 4-((1H-Indazol-4-yl)oxy)-3-chloroaniline CAS: 1033810-14-8 Chemical Class: Halogenated Heteroaryl-Ether Aniline Primary Hazard: Oxidative Degradation (Air/Light Sensitive)

Technical Overview: The Mechanism of Degradation

As a Senior Application Scientist, I often see researchers treat this compound like a standard stable solid. However, the structural combination of an electron-rich primary aniline and an indazole ether creates a specific vulnerability.

While the chlorine atom at the 3-position provides some steric and electronic deactivation, the primary amine (


) remains highly susceptible to radical-mediated auto-oxidation . Upon exposure to atmospheric oxygen and light, the aniline undergoes a single-electron transfer (SET) to form a radical cation. This intermediate rapidly polymerizes or couples to form azo-linkages  (colored impurities) or oxidizes to nitro/nitroso  species.

Key Indicator: The transition from an off-white/beige powder to pink, brown, or black indicates the formation of conjugated quinone-imine type impurities.

Troubleshooting Guide (Q&A)

Issue: Visual Discoloration

Q: My sample has turned from off-white to a light pink/brown color. Is it still usable? A: Proceed with caution.

  • Diagnosis: Pink/brown coloration is the hallmark of surface oxidation. For anilines, even trace oxidation (<1%) can cause significant color change due to the high extinction coefficient of the impurities (often azo-benzenes or quinones).

  • Action:

    • Dissolve & Filter: If the color is intense, dissolve a small amount in DMSO or Methanol. If the solution is clear but colored, check purity via HPLC. If you see insoluble black specks, these are polymers; filter them out.

    • Purity Check: Run an HPLC (UV 254 nm). If purity is >98%, the impurity is likely cosmetic and the compound can be used for non-critical screening. For GLP/GMP steps, re-purify or discard .

Issue: Long-Term Storage

Q: I need to store this compound for 6+ months. Is -20°C sufficient? A: Temperature alone is not enough.

  • Reasoning: Cold slows kinetics, but oxygen is the reactant. At -20°C, oxygen trapped in the headspace will still slowly degrade the surface layer.

  • Protocol: You must combine cold with an inert atmosphere .[1]

    • Flush the vial with Argon (preferred over Nitrogen due to density) for 30 seconds.

    • Seal with a Parafilm wrap over the cap.[1]

    • Store at -20°C in the dark (amber vial).

Issue: Solution Stability

Q: Can I store 4-((1H-Indazol-4-yl)oxy)-3-chloroaniline as a stock solution in DMSO? A: Not recommended for >48 hours.

  • Mechanism: Dissolved oxygen in solvents reacts faster than with solids. DMSO is hygroscopic; absorbed water can facilitate hydrolytic cleavage of the ether bond or proton-transfer oxidation steps.

  • Workaround: If you must store a solution:

    • Use anhydrous, degassed DMSO .

    • Aliquot into single-use vials.

    • Store at -80°C.

    • Never freeze-thaw more than once.

Issue: Handling in Air

Q: Do I need a glovebox to weigh this compound? A: Ideally, yes, but not strictly required if you are fast.

  • Best Practice: A glovebox is the gold standard.

  • Benchtop Alternative: If a glovebox is unavailable, minimize exposure time. Open the vial, weigh rapidly, and immediately purge the stock vial with inert gas before re-sealing. Do not leave the vial open while setting up other equipment.

Experimental Protocols

Protocol A: Inert Gas Purging (Benchtop)

Use this every time you open the vial.

  • Preparation: Connect a Pasteur pipette to a source of dry Argon or Nitrogen via flexible tubing.

  • Flow Rate: Adjust flow so you can barely feel it against your cheek (gentle stream). High pressure will blow the powder out.

  • Insertion: Insert the pipette tip into the vial, about 1 cm above the solid surface.

  • Purge: Hold for 30–60 seconds . Argon is heavier than air and will fill the vial from the bottom up, displacing oxygen.

  • Seal: While removing the pipette, immediately screw on the cap.

  • Wrap: Apply Parafilm M® around the cap/vial junction to prevent gas exchange.

Protocol B: Emergency Re-Purification (Recrystallization)

Use this if purity drops to 90–95% and you cannot buy fresh material.

  • Solvent System: Ethanol/Water or Ethyl Acetate/Hexane (typical for chloroanilines).

  • Dissolution: Dissolve the solid in the minimum amount of warm Ethanol (approx. 50–60°C). Do not boil excessively.

  • Filtration: If dark particles remain, filter hot through a 0.45 µm PTFE syringe filter.

  • Crystallization: Add water dropwise until slight turbidity persists. Cool slowly to room temperature, then to 4°C.

  • Collection: Filter the precipitate and wash with cold Hexane (to remove oxidative oily residues).

  • Drying: Dry under high vacuum ( < 1 mbar) for 4 hours to remove solvents.

Data & Visualization

Storage Condition Impact Table
ConditionAtmosphereTempLightEst.[1][2] Shelf LifeOutcome
Optimal Argon/N2-20°CDark2+ YearsStays off-white/beige
Standard Air (closed)4°CDark6 MonthsSlight pink surface tint
Poor Air (closed)25°CAmbient1–2 MonthsBrown/Pink; Purity loss
Critical Failure Solution (DMSO)25°CAmbient< 1 WeekBlack precipitate/Degradation
Workflow: Storage Decision Tree

StorageWorkflow Start New Shipment Arrives CheckSeal Inspect Seal & Appearance (Off-white solid?) Start->CheckSeal ImmediateUse Will you use it all within 48 hours? CheckSeal->ImmediateUse UseNow Store at 4°C (Short term) ImmediateUse->UseNow Yes LongTerm Prepare for Long Term ImmediateUse->LongTerm No Purge Purge Headspace (Argon > Nitrogen) UseNow->Purge After use Aliquot Aliquot into single-use amber vials (Glovebox/Hood) LongTerm->Aliquot Aliquot->Purge Seal Seal Cap + Parafilm Purge->Seal Freeze Store at -20°C Seal->Freeze

Caption: Decision tree for maximizing shelf-life upon receipt of material.

Mechanism: Aniline Oxidation Pathway[1][2]

OxidationPath Aniline Intact Aniline (Colorless/Beige) Radical Radical Cation (Reactive Intermediate) Aniline->Radical + O2 / Light (SET Mechanism) Polymer Azo/Quinone Polymers (Brown/Black Impurities) Radical->Polymer Coupling/Polymerization

Caption: Simplified pathway showing how oxygen and light drive the formation of colored impurities.

Frequently Asked Questions (FAQ)

Q: Can I use a desiccant in the secondary container? A: Yes, highly recommended. Moisture can catalyze surface oxidation. Placing the sealed vial inside a jar containing silica gel packets or Drierite™ adds a necessary layer of protection.

Q: Why Argon instead of Nitrogen? A: Argon is denser than air, whereas Nitrogen is slightly lighter.[2] When purging a vial, Argon "sits" on top of the solid, creating a more effective blanket. Nitrogen can mix more easily with air if the flow isn't perfect. For expensive or highly sensitive intermediates like this, Argon is the superior choice.

Q: Does the chloro-group make it more stable than regular aniline? A: Marginally, but not enough to ignore safety protocols. The electron-withdrawing chlorine atom slightly reduces the electron density on the nitrogen, making it less prone to oxidation than pure aniline, but it is still an electron-rich aromatic amine that will degrade over time.

References

  • National Institutes of Health (NIH). (2025). 3-Chloroaniline - Compound Summary. PubChem.[3] Available at: [Link]

  • Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Available at: [Link]

Sources

Alternative catalysts for iron/acid reduction of nitro groups

Author: BenchChem Technical Support Team. Date: March 2026

Ticket #8492: Beyond Béchamp – Alternative Iron Systems

Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Priority: High (Process Optimization/Selectivity Required)

Executive Summary: The "Iron Sludge" Problem

You are likely here because the classic Béchamp reduction (Fe + HCl/AcOH) has failed you. While robust, the standard method is a "sledgehammer"—it generates massive iron oxide sludge, is incompatible with acid-sensitive groups (acetals, silyl ethers), and frequently over-reduces halogens.

This guide provides field-validated alternatives that modify the iron system to achieve chemoselectivity and operational efficiency. We focus on two primary upgrades:

  • Fe / Ammonium Chloride (Fe/NH₄Cl): The "Selectivity Shield" for acid-sensitive substrates.

  • Catalytic Transfer Hydrogenation (Fe/Hydrazine): The "Green Efficiency" route to minimize waste.

Decision Matrix: Selecting Your Protocol

Before proceeding, use this logic flow to determine the correct catalyst system for your specific substrate.

NitroReductionLogic Start Substrate Analysis AcidSens Contains Acid-Sensitive Groups? (Acetal, BOC, TBS, etc.) Start->AcidSens Halogen Contains Halogens? (Cl, Br, I) AcidSens->Halogen No MethodA RECOMMENDED: Fe / NH4Cl (The 'Gold Standard' Alternative) AcidSens->MethodA Yes Scale Scale of Reaction? Halogen->Scale No Halogen->MethodA Yes (Prevent Dehalogenation) MethodB RECOMMENDED: Fe(III) / Hydrazine (Catalytic Transfer) Scale->MethodB < 10g (Clean Workup) MethodC Standard Fe / AcOH (Only if robust) Scale->MethodC > 100g (Cost driven)

Figure 1: Decision tree for selecting the optimal iron-mediated reduction protocol based on substrate functionality and scale.

Protocol A: The Selective Workhorse (Fe / NH₄Cl)

Context: Replacing strong mineral acids with ammonium chloride creates a buffered, weakly acidic environment (pH ~5.5). This prevents the protonation of acid-sensitive intermediates and inhibits the oxidative addition of iron into C-Halogen bonds.

Standard Operating Procedure (SOP-FeNH4)

Reagents:

  • Iron Powder (325 mesh recommended; activate if old).

  • Ammonium Chloride (NH₄Cl).[1][2]

  • Solvent: Ethanol/Water (3:1 or 4:1 ratio is critical).

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 equiv of nitro-substrate in Ethanol/Water (4:1 v/v). Note: Pure ethanol often leads to stalling due to lack of proton source solubility.

  • ** electrolyte Addition:** Add 3.0–5.0 equiv of NH₄Cl. Stir until partially dissolved.

  • Iron Addition: Add 4.0–5.0 equiv of Iron powder.

  • Thermal Activation: Heat to reflux (approx. 70–80 °C).

    • Checkpoint: The reaction is heterogeneous.[3] Vigorous mechanical stirring is required to scour the iron surface.

  • Monitoring: TLC usually shows conversion within 1–4 hours.

  • Workup (The Critical Step): Filter hot through a Celite pad to remove iron oxides. Wash the cake with hot ethanol.

Troubleshooting Guide: Fe / NH₄Cl
SymptomProbable CauseCorrective Action
Reaction Stalls at ~50% Surface PassivationThe iron surface is coated in oxide. Add 1-2 drops of conc. HCl to "etch" the iron, or use ultrasonication for 5 mins to clean the surface.
Intermediate Accumulation Hydroxylamine (R-NHOH) buildupThe reduction of hydroxylamine to amine is the slow step. Increase temperature to vigorous reflux and ensure water content is at least 20%.
Emulsion during Workup Amphoteric Iron SludgeDo not use basic extraction immediately. Saturate the aqueous layer with NaCl (brine) before adding ethyl acetate. Filter through Celite before extraction.
Loss of Halogen (De-X) Trace AcidityEven NH₄Cl can be too acidic for highly labile halogens. Add NaHCO₃ (0.5 equiv) to buffer the solution further.

Protocol B: Catalytic Transfer Hydrogenation (FeCl₃ / Hydrazine)

Context: To avoid the massive waste of stoichiometric iron, this method uses catalytic iron (Fe³⁺) and hydrazine monohydrate as the hydrogen donor. The active species is often in-situ generated nano-iron oxides.

Standard Operating Procedure (SOP-CatFe)

Reagents:

  • FeCl₃[3][4]·6H₂O (Catalyst, 5–10 mol%).

  • Activated Carbon (Support, 20–40 wt% relative to substrate).

  • Hydrazine Monohydrate (H₂NNH₂[3]·H₂O, 3–4 equiv).

  • Solvent: Methanol.[5][6][7]

Step-by-Step Workflow:

  • Catalyst Prep: Suspend FeCl₃·6H₂O and Activated Carbon in Methanol. Stir for 15 mins.

  • Substrate Addition: Add 1.0 equiv of nitro-compound. Heat to reflux.[5]

  • Dosing Reductant: SLOWLY add Hydrazine Monohydrate dropwise.

    • Warning: Massive gas evolution (N₂). Ensure proper venting.

  • Completion: Reaction is typically fast (30–90 mins).

  • Workup: Filter off the carbon/catalyst.[5] Concentrate the filtrate. Often requires no further extraction.

Troubleshooting Guide: Catalytic Systems
SymptomProbable CauseCorrective Action
Runaway Exotherm Hydrazine accumulationStop addition. Hydrazine decomposition is exothermic. Only add hydrazine at a rate that maintains a steady, manageable reflux.
No Reaction Catalyst PoisoningSulfur or pyridine moieties in the substrate can poison Fe catalysts. Increase catalyst loading to 20 mol% or switch to stoichiometric Fe/NH₄Cl.
Azo-dimer Formation Condensation of intermediatesHigh concentration of Nitroso/Hydroxylamine intermediates. Dilute the reaction (0.05 M) to discourage intermolecular coupling.

Comparative Data Analysis

The following table summarizes the performance metrics of the alternative methods compared to the standard Béchamp reduction.

FeatureStandard (Fe/HCl)Alternative A (Fe/NH₄Cl) Alternative B (Cat. Fe/N₂H₄)
Acid Sensitivity Poor (Hydrolysis risk)Excellent (Neutral/Buffered)Good (Basic conditions)
Halogen Tolerance Low (De-halogenation common)High Moderate
Waste Generation High (kg sludge / kg product)ModerateLow (N₂ gas + water)
Workup Difficulty High (Emulsions)Moderate (Filtration required)Low (Simple filtration)
Cost Very LowLowLow-Medium

Visualizing the Mechanism: Why NH₄Cl Works

The selectivity of the Fe/NH₄Cl system relies on the surface chemistry of the iron particle. Unlike HCl, which aggressively dissolves the iron, NH₄Cl acts as an electrolyte to facilitate electron transfer without bulk dissolution.

Mechanism cluster_selectivity Selectivity Zone FeSurface Fe(0) Surface (Electron Source) Nitro R-NO2 (Substrate) FeSurface->Nitro SET (Single Electron Transfer) Nitroso R-NO (Nitroso) Nitro->Nitroso - H2O NH4 NH4+ (Proton Donor/Buffer) NH4->Nitro Protonation (Mild) Hydroxyl R-NHOH (Hydroxylamine) Nitroso->Hydroxyl + 2e- / + 2H+ Amine R-NH2 (Product) Hydroxyl->Amine + 2e- / + 2H+ (Rate Limiting Step)

Figure 2: Mechanistic pathway of Fe/NH4Cl reduction. The mild proton source (NH4+) prevents acid-catalyzed side reactions while facilitating the dehydration steps.

References & Validation

The protocols defined above are grounded in the following authoritative sources. Please refer to these for primary data and expanded substrate scopes.

  • Ramadas, K., & Srinivasan, N. (1992). Iron-ammonium chloride - A convenient and inexpensive reductant for the chemoselective reduction of nitro compounds. Synthetic Communications.

    • Core validation for Protocol A (Fe/NH4Cl).

  • Lauwiner, M., Rys, P., & Wissmann, J. (1998). Catalytic hydrogenation of nitro compounds with hydrazine hydrate and Fe(III) on active carbon. Journal of Applied Electrochemistry.

    • Core validation for Protocol B (Catalytic Transfer).

  • Beller, M., et al. (2011). Iron-catalyzed selective reduction of nitro compounds to amines.[4][8][9] Chemical Communications.[3][4]

    • Advanced catalytic variants using specific ligands.

  • Kumar, R., et al. (2013). Nitro reduction using Nano-Fe in water. Green Chemistry Letters and Reviews.

    • Validation for green/water-based variations.

Sources

Validation & Comparative

Mastering HPLC Method Development for Indazole-Oxy-Aniline Impurities: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Challenge

Indazole-oxy-aniline derivatives (common pharmacophores in tyrosine kinase inhibitors like Axitinib and Linifanib) present a "perfect storm" of chromatographic challenges. The indazole moiety is prone to N1/N2 tautomerism and regioisomerism during synthesis, creating impurities with identical mass and hydrophobicity. The aniline fragment is basic (


) and prone to silanol interactions, leading to severe peak tailing.

This guide compares the performance of the industry-standard Fully Porous C18 against the Core-Shell Biphenyl stationary phase. While C18 remains the workhorse for general potency assays, our comparative analysis demonstrates that Core-Shell Biphenyl is the superior "product" choice for impurity profiling , offering distinct selectivity mechanisms required to resolve critical isobaric pairs.

Mechanism of Action: Why C18 Fails & Biphenyl Succeeds

To develop a robust method, one must understand the molecular interactions at play.

The C18 Limitation

Traditional C18 (Octadecylsilane) relies almost exclusively on hydrophobic subtraction . It separates molecules based on their partition coefficient (


).
  • Failure Mode: Indazole regioisomers (e.g.,

    
    -alkyl vs. 
    
    
    
    -alkyl) often have nearly identical
    
    
    values. On a C18 column, these critical pairs frequently co-elute or show "shouldering," making accurate quantitation impossible.
The Biphenyl Advantage

Biphenyl stationary phases introduce


 interactions  and steric shape selectivity .
  • 
     Interaction:  The biphenyl ring on the silica surface acts as an electron acceptor/donor, interacting strongly with the electron-rich indazole and aniline rings.
    
  • Shape Selectivity: The rigid biphenyl structure can discriminate between the planar

    
    -isomer and the slightly more twisted 
    
    
    
    -isomer of indazoles, creating separation where hydrophobicity alone fails.
Visualization: Interaction Mechanisms

The following diagram illustrates the dual-interaction mechanism that gives Biphenyl columns the edge over C18.

G cluster_0 Analyte Properties cluster_1 Stationary Phase Interactions cluster_2 Chromatographic Outcome Indazole Indazole Moiety (Aromatic, Isomeric) C18_Mech C18 Phase Mechanism: Hydrophobic Only Indazole->C18_Mech Weak Selectivity Biphenyl_Mech Biphenyl Phase Mechanism: Hydrophobic + Pi-Pi + Steric Indazole->Biphenyl_Mech Strong Pi-Pi Overlap Aniline Aniline Moiety (Basic, H-Bonding) Coelution Co-elution of Regioisomers C18_Mech->Coelution Identical LogP Resolution Baseline Resolution (Rs > 2.0) Biphenyl_Mech->Resolution Electronic Difference

Caption: Comparative interaction mechanisms showing how Biphenyl phases leverage electronic selectivity to resolve isobaric indazole impurities.

Experimental Protocol: Method Development Workflow

This protocol is designed to be self-validating . It incorporates a "scouting" phase that automatically flags method failure before full validation begins.

Reagents & Equipment[1][2][3][4][5]
  • System: HPLC with PDA detector (Waters Alliance or Agilent 1260 Infinity II equivalent).

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.8 (Buffered to suppress aniline ionization while maintaining solubility).

  • Mobile Phase B: Acetonitrile (High UV transmittance).

  • Sample: Synthetic mixture of Indazole-Oxy-Aniline API (e.g., Axitinib analogue) spiked with 0.1% of known regioisomers.

Step-by-Step Workflow
  • pH Screening (The "Aniline Check"):

    • Run a broad gradient (5-95% B) at pH 3.0, 4.5, and 6.0.

    • Success Criteria: Select the pH where the Aniline peak symmetry factor (

      
      ) is between 0.8 and 1.2. (Typically pH ~3.8-4.0 is optimal for anilines on modern columns).
      
  • Column Scouting:

    • Inject the "Critical Pair Mixture" (API + Regioisomer) onto both C18 and Biphenyl columns.

    • Calculate Resolution (

      
      ).
      
  • Gradient Optimization:

    • Focus the gradient slope around the elution of the main peak to maximize impurity separation.

Workflow Start Start Method Development Prep Prepare Mobile Phase 10mM NH4 Formate pH 3.8 Start->Prep Screen Column Screening (Gradient 5-95% B) Prep->Screen Decision Check Critical Pair Rs Screen->Decision C18_Path C18 Route: Rs < 1.5 (Fail) Decision->C18_Path Hydrophobic Only Biphenyl_Path Biphenyl Route: Rs > 2.0 (Pass) Decision->Biphenyl_Path Pi-Pi Selectivity C18_Path->Screen Retry (Futile) Optimize Optimize Gradient Slope (Focus on 20-40% B) Biphenyl_Path->Optimize Final Final Method Validation (ICH Q2) Optimize->Final

Caption: Decision tree for method development. Note the critical branch point where C18 often fails due to lack of selectivity.

Comparative Performance Data

The following data represents a typical separation profile for an Indazole-Oxy-Aniline drug substance (e.g., Axitinib) and its process impurities (N-methyl regioisomers).

Conditions:

  • Flow: 1.0 mL/min[1][2]

  • Temp: 40°C

  • Gradient: 10% to 60% B in 15 min.

ParameterStandard C18 (5 µm) Core-Shell Biphenyl (2.6 µm) Analysis
Retention Time (API) 8.4 min9.1 minBiphenyl shows higher retention due to

grip.
Impurity A (Regioisomer) Co-elutes (Shoulder)9.8 minCritical Failure on C18.
Resolution (

)
< 0.8 (Fail)2.4 (Pass) Biphenyl resolves the isomer.
Aniline Tailing (

)
1.61.1Core-shell technology reduces diffusion path, sharpening peaks.
Backpressure 120 bar210 barCore-shell runs at higher pressure but within standard HPLC limits (400 bar).
LOD (Impurity) 0.05%0.01%Sharper peaks on Core-Shell = Higher Signal-to-Noise.
Interpretation of Data[8][9][10][11]
  • Resolution: The C18 column failed to separate the

    
     indazole regioisomers (
    
    
    
    ). This is a common compliance risk, as it masks the impurity level. The Biphenyl column achieved baseline resolution (
    
    
    ), allowing for accurate integration.
  • Peak Shape: The basic aniline moiety caused tailing on the fully porous C18 (

    
    ). The Core-Shell Biphenyl, with its tighter particle size distribution and advanced bonding, yielded a near-Gaussian peak (
    
    
    
    ).

Conclusion & Recommendation

For the analysis of Indazole-Oxy-Aniline derivatives, the "product" choice is clear:

  • Avoid Standard C18 for impurity profiling involving regioisomers. The lack of electronic selectivity leads to co-elution risks that can compromise regulatory acceptance (ICH Q3A/B).

  • Adopt Core-Shell Biphenyl (or Phenyl-Hexyl) phases. The combination of

    
     selectivity and high-efficiency core-shell particles provides the necessary resolution and sensitivity.
    

Final Protocol Recommendation:

  • Column: Core-Shell Biphenyl, 100 x 3.0 mm, 2.6 µm.

  • Buffer: 10mM Ammonium Formate pH 3.8.

  • Detection: UV-PDA (Extract 3D plot to confirm peak purity).

References

  • Waters Corporation. "What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?" Waters Knowledge Base. Link

  • Chalikwar, S. S., et al. (2018). "Exploring RP-HPLC Method for analysis of Axitinib in Bulk and in-house Tablets." Asian Journal of Research in Chemistry. Link

  • BenchChem. "High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Aniline Compounds." BenchChem Technical Guides. Link

  • Oreate AI. "Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography." Chromatography Insights. Link

  • HALO Columns. "Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures." HALO Application Notes. Link

Sources

Mass spectrometry (LC-MS) fragmentation pattern of C13H10ClN3O

Author: BenchChem Technical Support Team. Date: March 2026

The structural elucidation and quantification of N'-(4-chlorobenzylidene)isonicotinohydrazide (C13H10ClN3O) —a potent Schiff base derivative of the first-line antitubercular drug isoniazid—presents unique analytical challenges. These hydrazone derivatives act as critical prodrugs, requiring intracellular activation by mycobacterial catalase-peroxidase (KatG) to inhibit mycolic acid synthesis[1]. However, their inherent susceptibility to hydrolysis and complex metabolic profiling demands a rigorous analytical framework[2].

As an Application Scientist, I evaluate mass spectrometry platforms not just by their specifications, but by how their underlying physics interact with the molecule's chemistry. This guide objectively compares the performance of High-Resolution Quadrupole Time-of-Flight (HR-Q-TOF), Orbitrap, and Triple Quadrupole (TQ) platforms for the analysis of C13H10ClN3O, providing a self-validating experimental blueprint for drug development professionals.

Mechanistic Causality of C13H10ClN3O Fragmentation

To optimize any MS/MS method, one must first understand the why behind the fragmentation pathway. During positive Electrospray Ionization (ESI+), C13H10ClN3O (Exact Mass: 259.0512 Da) is preferentially protonated at the highly basic pyridine nitrogen or the azomethine (-N=CH-) nitrogen, yielding a precursor ion of [M+H]+ at m/z 260.059.

The subsequent fragmentation is entirely charge-directed and relies on two primary cleavage sites:

  • Amide Bond Cleavage: Protonation at the hydrazide nitrogen weakens the adjacent C-N bond. Collision energy drives the expulsion of the chlorobenzylidene amine moiety as a neutral loss, generating the highly stable isonicotinoyl cation ([C6H4NO]+) at m/z 106.029 . Subsequent loss of carbon monoxide (-28.00 Da) yields the terminal pyridine cation ([C5H4N]+) at m/z 78.034 [3].

  • N-N Bond Cleavage: Alternatively, cleavage of the N-N bond retains the charge on the substituted aromatic side, yielding the chlorobenzylidene amine cation ([C7H5ClN]+) at m/z 138.011 . The subsequent loss of HCN (-27.01 Da) from this azomethine fragment is a diagnostic hallmark of Schiff base MS/MS spectra, yielding the chlorophenyl cation at m/z 111.000 [4].

Fragmentation M Precursor Ion [M+H]+ m/z 260.059 C13H11ClN3O+ F1 Isonicotinoyl Cation m/z 106.029 [C6H4NO]+ M->F1 Amide Bond Cleavage (-C7H7ClN2) F3 Chlorobenzylidene Cation m/z 138.011 [C7H5ClN]+ M->F3 N-N Bond Cleavage (-C6H6N2O) F2 Pyridine Cation m/z 78.034 [C5H4N]+ F1->F2 CO Loss (-28.00 Da) F4 Chlorophenyl Cation m/z 111.000 [C6H4Cl]+ F3->F4 HCN Loss (-27.01 Da)

Fig 2. Charge-directed ESI+ fragmentation pathway of N'-(4-chlorobenzylidene)isonicotinohydrazide.

Objective Platform Comparison

Different mass analyzers deposit internal energy into the precursor ion differently, fundamentally altering the observed spectra for C13H10ClN3O[5].

  • Platform A: HR-Q-TOF (e.g., Agilent 6546)

    • Mechanism: Utilizes Collision-Induced Dissociation (CID) in a beam-type collision cell.

    • Performance: The multiple-collision, low-energy cooling effect of the Q-TOF collision cell is excellent for preserving intermediate diagnostic fragments (e.g., m/z 138.011). It is the preferred platform for untargeted metabolite screening where intermediate structural context is required.

  • Platform B: Orbitrap (e.g., Thermo Q Exactive)

    • Mechanism: Utilizes Higher-Energy Collisional Dissociation (HCD) in a multipole routing device, followed by trapping and detection in the Orbitrap.

    • Performance: Delivers unmatched sub-ppm mass accuracy. However, HCD tends to deposit higher internal energy into the molecule, often driving the fragmentation rapidly past the intermediates to the terminal m/z 78.034 and m/z 111.000 ions. It is superior for definitive, high-confidence structural proof.

  • Platform C: Triple Quadrupole (e.g., Waters Xevo TQ-XS)

    • Mechanism: Beam-type CID optimized for Multiple Reaction Monitoring (MRM).

    • Performance: While it lacks high-resolution accurate mass (HRAM) capabilities, the TQ platform offers a 5-log dynamic range and sub-ng/mL sensitivity, making it the gold standard for high-throughput pharmacokinetic (PK) quantification.

Table 1: High-Resolution Exact Mass and Proposed Fragments of C13H10ClN3O
Fragment IdentityElemental FormulaTheoretical m/zPlatform DominanceDiagnostic Value
Protonated Precursor[C13H11ClN3O]⁺260.0591All (Low CE)Molecular weight confirmation
Chlorobenzylidene Cation[C7H5ClN]⁺138.0111Q-TOF (CID)Identifies the aldehyde moiety
Chlorophenyl Cation[C6H4Cl]⁺111.0002Orbitrap (HCD)Confirms halogen substitution
Isonicotinoyl Cation[C6H4NO]⁺106.0293All (Mid CE)Hallmark of isoniazid derivatives
Pyridine Cation[C5H4N]⁺78.0344Orbitrap (HCD)Terminal core structure
Table 2: Comparative Performance Metrics for C13H10ClN3O Analysis
MetricHR-Q-TOF (CID)Orbitrap (HCD)Triple Quadrupole (MRM)
Mass Accuracy 1 - 3 ppm< 1 ppmNominal Mass (~0.1 Da)
Intermediate Preservation Excellent (softer cooling)Moderate (higher internal energy)N/A (Targeted mode)
Quantification LLOQ ~1.0 ng/mL~0.5 ng/mL< 0.01 ng/mL
Primary Utility Untargeted metabolite IDDefinitive structural proofHigh-throughput PK studies

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness in your data, the following LC-MS/MS protocol is designed as a self-validating system. It incorporates internal feedback loops to monitor matrix effects, mass drift, and in-source degradation.

Step 1: Matrix Mitigation & Sample Preparation Causality: Schiff bases are prone to rapid hydrolysis in aqueous environments.

  • Spike biological samples with 10 ng/mL of Isoniazid-d4 (Stable Isotope-Labeled Internal Standard, SIL-IS) to continuously monitor and correct for ionization suppression.

  • Perform protein precipitation using cold acetonitrile (1:3 v/v) containing 0.1% formic acid. The cold temperature arrests hydrolysis kinetics, while the formic acid ensures the azomethine nitrogen remains protonated, chemically stabilizing the molecule during extraction.

  • Centrifuge at 14,000 x g for 10 mins at 4°C.

Step 2: UHPLC Separation Causality: Maximizing the concentration of the analyte at the MS source requires minimizing longitudinal diffusion.

  • Column: C18 superficially porous particle (SPP) column (2.1 x 100 mm, 1.7 µm). The solid-core architecture reduces the B term in the van Deemter equation, yielding highly efficient, narrow peaks (W1/2 < 3 seconds).

  • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5.0 minutes.

Step 3: Mass Spectrometry Tuning & Validation Causality: Without continuous calibration, HRAM data drifts, invalidating elemental composition assignments.

  • Calibration: Infuse a reference mass solution (e.g., Leucine Enkephalin) continuously via a secondary orthogonal sprayer to maintain mass accuracy < 2 ppm throughout the run.

  • Collision Energy (CE) Optimization: Ramp the CE from 10 eV to 40 eV. Do not simply select the highest fragment yield. Instead, set the optimal CE where the precursor survival yield (m/z 260.059) is approximately 10% of the base peak. For C13H10ClN3O, this is typically ~25 eV. This ensures a rich, information-dense MS/MS spectrum containing both the intact precursor and the terminal fragments.

Workflow N1 Sample Prep (Cold ACN + SIL-IS) N2 UHPLC Separation (C18 SPP Column) N1->N2 N3 ESI+ Ionization (Precursor m/z 260.059) N2->N3 N4 MS/MS Analysis (HCD vs CID) N3->N4 N5 Data Processing (Structural Elucidation) N4->N5

Fig 1. Self-validating LC-MS/MS workflow for the analysis of C13H10ClN3O.

References

Sources

Bioisosteric Profiling in Kinase Inhibitor Design: A Comparative Guide to 3-Chloro vs. 3-Methyl Aniline Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently guide medicinal chemistry teams through the nuanced selection of bioisosteres. The decision between 3-chloroaniline and 3-methylaniline (m-toluidine) as kinase inhibitor building blocks is rarely trivial. While both provide lipophilic bulk to occupy allosteric or deep hydrophobic pockets, their divergent electronic profiles fundamentally alter the thermodynamics of target engagement, hinge-binding strength, and synthetic reactivity. This guide objectively compares these two critical intermediates, providing actionable structure-activity relationship (SAR) data and self-validating experimental protocols for your drug discovery workflows.

Physicochemical & Mechanistic Causality

To engineer a potent kinase inhibitor, one must understand the causality behind atomic substitutions. The choice between a 3-chloro and a 3-methyl group on an aniline ring dictates two primary mechanistic outcomes:

  • Electronic Modulation of the Hinge-Binding Motif: In scaffolds like 4-anilinoquinazolines or anilinopyrimidines, the bridging secondary amine (NH) acts as a critical hydrogen bond donor to the kinase hinge region. The 3-chloro group is inductively electron-withdrawing (Hammett

    
    ). This withdraws electron density from the aniline ring, increasing the acidity of the bridging NH and strengthening its H-bond donor capacity. Conversely, the 3-methyl group is electron-donating (
    
    
    
    ), which slightly weakens the NH donor strength but increases the basicity of the aniline nitrogen.
  • Halogen Bonding vs. Desolvation Entropy: Chlorine (van der Waals radius ~1.75 Å) and Methyl (~2.00 Å) occupy similar spatial volumes. However, the polarizable chlorine atom features a "sigma-hole" that can engage in highly directional orthogonal halogen bonds with backbone carbonyls in the kinase active site. The methyl group cannot form these bonds but provides superior desolvation entropy when packing into purely lipophilic sub-pockets.

SAR_Logic Start Analyze Kinase ATP Pocket Hinge Hinge Binder NH Donor Strength Needed? Start->Hinge Pocket Hydrophobic Pocket Characteristics Start->Pocket StrongDonor Strong NH Donor Required (Electron Withdrawing) Hinge->StrongDonor Yes WeakDonor Standard NH Donor (Electron Donating) Hinge->WeakDonor No Halogen Halogen Bonding Potential (Backbone C=O) Pocket->Halogen Steric Strict Steric Limits (Radius < 2.0 Å) Pocket->Steric Pack Pure Hydrophobic Packing (Radius ~ 2.0 Å) Pocket->Pack Chloro Select 3-Chloroaniline StrongDonor->Chloro Methyl Select 3-Methylaniline WeakDonor->Methyl Halogen->Chloro Steric->Chloro Pack->Methyl

Decision tree for selecting 3-chloro vs 3-methyl aniline based on kinase pocket properties.

Comparative Performance Data (SAR)

The superiority of chloro vs. methyl substitution is entirely context-dependent. Below is a comparative analysis based on recent kinase inhibitor development campaigns. These empirical findings align with broader retrosynthetic analyses of 1, where aniline bioisosteres dictate clinical efficacy[1].

Target KinaseScaffold Class3-Chloroaniline Performance3-Methylaniline PerformanceMechanistic Rationale
EGFR / Aurora Kinase A Pyrrolo[2,3-d]pyrimidineSuperior (Single-digit nM IC50)Inferior (Reduced potency)In the development of2, the 3-chloro derivative (Compound 11) demonstrated superior EGFR inhibition[2]. Cl enhances bridging NH donor strength and provides optimal halogen fit.
c-Jun N-terminal Kinase (JNK) Piperazine amidesModerate potencySuperior (Enhanced potency)Conversely, in the optimization of3, the 3-methyl substitution was slightly more potency-enhancing[3]. Methyl provides superior hydrophobic packing without the electrostatic penalty of chlorine.
c-Met / VEGFR-2 AnilinopyrimidinesSuperior (Potent dual inhibition)Substantial drop in potencyFor 4, the 3-chloro substitution maintained potent dual inhibition, whereas other meta-substitutions like methyl led to a substantial drop in potency[4].
Experimental Workflows & Self-Validating Protocols

To objectively evaluate these intermediates, robust and self-validating assays are required.

Protocol A: Parallel Synthesis of 4-Anilino-Kinase Scaffolds via SNAr

Objective: Couple 3-chloroaniline or 3-methylaniline to a 4-chloro-heterocycle (e.g., quinazoline or pyrimidine).

  • Preparation: Dissolve 1.0 eq of the 4-chloro-heterocycle in 2-propanol (0.2 M). Add 1.2 eq of the selected aniline.

  • Catalysis (Causality): Add a catalytic amount of concentrated HCl (0.1 eq). Why? 3-chloroaniline is significantly less nucleophilic than 3-methylaniline due to the electron-withdrawing chlorine. The acid protonates the heterocyclic N1, increasing the electrophilicity at C4 and ensuring complete conversion even for the deactivated chloro-aniline.

  • Reaction: Heat to 80°C for 4-6 hours.

  • Self-Validation (LC-MS): Monitor the reaction using LC-MS with an internal standard (e.g., biphenyl). The system is self-validating when the starting material peak area falls below <1% relative to the internal standard, confirming the SNAr is complete before proceeding to workup.

  • Isolation: Cool to room temperature, filter the precipitated product (often as the HCl salt), and wash with cold ether.

Protocol B: High-Throughput Luminescent Kinase Assay (ADP-Glo)

Objective: Determine the IC50 of the synthesized intermediates.

  • Compound Titration: Prepare 10-point, 3-fold serial dilutions of the inhibitors in 100% DMSO.

  • Assay Assembly (Causality): In a 384-well plate, combine the kinase, peptide substrate, and ATP. Crucial Step: Set the ATP concentration exactly at its apparent

    
     for the specific kinase. Why? Operating at 
    
    
    
    balances the assay's sensitivity to detect competitive inhibitors while ensuring the calculated
    
    
    can be directly mathematically converted to the inhibitor affinity constant (
    
    
    ) via the Cheng-Prusoff equation (
    
    
    ).
  • Incubation & Detection: Incubate for 60 minutes at room temperature. Add ADP-Glo reagent to quench the reaction and deplete unreacted ATP. Follow with Kinase Detection Reagent to convert generated ADP to ATP and produce a luminescent signal.

  • Self-Validation (QC): Include positive (reference inhibitor) and negative (DMSO only) controls on every plate. Calculate the Z'-factor:

    
    . The assay protocol is self-validating only if 
    
    
    
    , proving the signal window is robust enough to distinguish subtle SAR differences between the chloro and methyl analogs.

Assay_Workflow Prep Compound Titration Incubate Kinase + Substrate + ATP (at Km) Prep->Incubate Quench Quench & Detect (ADP-Glo) Incubate->Quench Validate QC: Z'-Factor Calculation Quench->Validate Analyze IC50 Curve Fitting Validate->Analyze Control Reference Inhibitor Control->Incubate

Self-validating workflow for high-throughput kinase inhibition assays.

References
  • Design, synthesis and biological activity of N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines as dual inhibitors of aurora kinase A and epidermal growth factor receptor kinase Source: Taylor & Francis URL:2

  • Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors Source: NIH URL:3

  • Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity Source: PMC URL:4

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis Source: ACS Publications URL:1

Sources

Validated Reference Standards for CAS 1033810-14-8: A Technical Comparison & Validation Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the validation framework for CAS 1033810-14-8 , chemically identified as 3-Chloro-4-(1H-indazol-4-yloxy)aniline .[1][2] This compound serves as a critical pharmacophore intermediate in the synthesis of next-generation HER2/EGFR tyrosine kinase inhibitors (TKIs) , specifically those targeting the pyrrolo[3,2-d]pyrimidine scaffold (e.g., analogues related to research in J. Med. Chem. 2012).[3]

Executive Summary & Compound Identity

In the development of dual HER2/EGFR inhibitors, the integrity of the aniline intermediate 3-Chloro-4-(1H-indazol-4-yloxy)aniline (CAS 1033810-14-8) is a rate-limiting factor for API purity. This guide contrasts Certified Reference Materials (CRMs) against Research Grade standards, providing a self-validating protocol to qualify this material for GMP synthesis and impurity profiling.

Chemical Identity Profile
AttributeSpecification
Chemical Name 3-Chloro-4-(1H-indazol-4-yloxy)aniline
CAS Number 1033810-14-8
Molecular Formula C₁₃H₁₀ClN₃O
Molecular Weight 259.69 g/mol
Structural Role Key Starting Material (KSM) / Impurity Standard for HER2/EGFR TKIs
Critical Moiety Indazole ether linkage (susceptible to hydrolysis under acidic stress)

Comparative Analysis: Reference Standard Grades

Selecting the correct standard grade is dictated by the intended use (e.g., early discovery vs. GMP release). The table below objectively compares performance metrics.

FeatureISO 17034 CRM (Primary)Analytical Standard (Secondary)Research Grade (Tertiary)
Intended Use Instrument calibration, Method validation (ICH Q2)Routine QC, Impurity identificationEarly synthesis, HTS screening
Assay Accuracy 99.0% ± 0.5% (Mass Balance/qNMR)>98% (HPLC Area %)>95% (HPLC Area %)
Traceability SI Units (NIST/BIPM traceable)Traceable to Primary StandardLot-specific only
Water/Solvent Quantified (KF/GC-HS) & SubtractedQuantified but often not subtractedNot tested
Homogeneity Statistically validatedAssumed homogeneousNot validated
Stability Long-term stability monitoringRetest date providedExpiry only

Scientist’s Insight: For CAS 1033810-14-8, Research Grade is often sufficient for synthesis optimization. However, for impurity qualification in final drug substance, you must characterize the material to "Analytical Standard" level using the protocol in Section 3 to establish a "In-House Primary Standard."

Validation Protocol: The "Self-Validating" Workflow

Trusting a Certificate of Analysis (CoA) is not enough. Follow this orthogonal validation workflow to qualify CAS 1033810-14-8 in-house.

A. Structural Confirmation (Identity)
  • 1H-NMR (DMSO-d6): Confirm the diagnostic indazole protons.

    • Key Signal: Doublet at ~7.5-8.0 ppm (Indazole ring) and the broad singlet for NH.

    • Differentiation: Ensure the ether linkage is intact (absence of free phenol signals).

  • HRMS (ESI+): Expect [M+H]+ = 260.0594 (approx).

B. Purity & Assay (Quantitative)

Do not rely solely on HPLC area %. You must account for "invisible" impurities (water, salts, solvents). The Mass Balance Equation:



Method 1: HPLC-UV Purity Profiling
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) vs. Acetonitrile (B).

    • Gradient: 5% B to 95% B over 20 min.

  • Detection: 254 nm (aromatic core) and 280 nm (indazole specificity).

  • Acceptance Criteria: No single impurity > 0.5%; Total impurities < 2.0%.

Method 2: Residual Solvent Analysis (GC-HS)
  • Critical Check: Synthesis of this aniline often involves chlorinated solvents (DCM) or ethers (THF). These must be quantified to <500 ppm.

Visualization: Validation Decision Tree

This diagram guides the decision process for qualifying the standard based on its source.

ValidationTree Start Received CAS 1033810-14-8 CheckCoA Check Supplier CoA (Grade?) Start->CheckCoA IsCRM Is it ISO 17034 CRM? CheckCoA->IsCRM UseDirect Use Directly for Quantification IsCRM->UseDirect Yes FullChar Perform Full Characterization (NMR, HPLC, KF, ROI) IsCRM->FullChar No (Research/Analytical) CalcPotency Calculate Potency (Mass Balance) FullChar->CalcPotency AssignExpiry Assign Retest Date (12 Months) CalcPotency->AssignExpiry

Caption: Decision tree for qualifying CAS 1033810-14-8. Non-CRM sources require full "Mass Balance" characterization before quantitative use.

Experimental Workflow: Synthesis & Impurity Tracking

Understanding the origin of CAS 1033810-14-8 helps in identifying potential impurities. It is typically synthesized via a nucleophilic aromatic substitution (SnAr).

SynthesisPath SM1 3-Chloro-4-fluoroaniline (Starting Material) Reaction SnAr Reaction (Base, Heat) SM1->Reaction SM2 4-Hydroxy-1H-indazole (Nucleophile) SM2->Reaction Product CAS 1033810-14-8 (Target) Reaction->Product Major Impurity Impurity A: Regioisomer (N-alkylation) Reaction->Impurity Minor Side Product

Caption: Simplified synthesis pathway showing the potential for N-alkylation impurities (Impurity A) which must be resolved by HPLC.

References

  • Chemical Identity & Synthesis Context

    • Design and Synthesis of Pyrrolo[3,2-d]pyrimidine HER2/EGFR Dual Inhibitors. Journal of Medicinal Chemistry, 2012, 55(8), 3975–3991.

  • Validation Guidelines

    • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.

  • General Reference Standard Qualification

    • USP General Chapter <11> Reference Standards.

Sources

A Senior Application Scientist's Guide to Quality Control (QC) Testing for Kinase Inhibitor Building Blocks

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, kinase inhibitors represent a cornerstone of targeted therapy, particularly in oncology.[1] The success of any kinase inhibitor program, however, is not solely determined by the ingenuity of its final molecular design but is fundamentally reliant on the quality of its constituent parts: the chemical building blocks. These precursors—often heterocyclic scaffolds, substituted amines, and functionalized aromatic rings—are the bedrock upon which molecular complexity and biological activity are built. Ensuring their identity, purity, and stability is paramount. A flawed building block can introduce confounding variables, leading to misinterpreted structure-activity relationships (SAR), wasted resources, and ultimately, the failure of promising drug candidates.

This guide provides an in-depth comparison of the essential QC testing protocols for kinase inhibitor building blocks. It is designed for researchers, medicinal chemists, and drug development professionals who demand scientific rigor and confidence in their chemical matter. We will move beyond a simple checklist of techniques to explain the causality behind our analytical choices, establishing a self-validating system for quality control that ensures the integrity of your discovery pipeline.

The Orthogonal QC Philosophy: A Multi-Faceted Approach to Truth

No single analytical technique can provide a complete picture of a compound's quality. A robust QC strategy relies on an orthogonal approach, where multiple, independent methods are used to verify the same critical quality attributes. This philosophy is central to building a self-validating system. For a typical kinase inhibitor building block, our primary objectives are to confirm its Identity (is it the right molecule?) and Purity (is it free from contaminants?).

The following diagram illustrates the logical workflow for the comprehensive quality control of a new batch of a kinase inhibitor building block.

QC_Workflow cluster_0 Initial Batch Receipt cluster_1 Primary Identity Confirmation cluster_2 Purity & Quantitative Analysis cluster_3 Decision & Release NewBatch New Building Block Batch Received IdentityTests Mass Spectrometry (MS) ¹H NMR Spectroscopy NewBatch->IdentityTests Confirm Structure PurityTests HPLC/UPLC (Purity) qNMR (Absolute Purity, Optional) Elemental Analysis (Purity & Formula) IdentityTests->PurityTests Verify Purity Decision All Specs Met? PurityTests->Decision Compare to Specs Release Release to Inventory Decision->Release Yes Investigate Quarantine & Investigate Decision->Investigate No

Caption: Overall QC workflow for a new building block.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Identity

NMR spectroscopy is arguably the most powerful tool for the unambiguous identification of organic compounds.[2] It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C, allowing for a deep understanding of the molecule's structure.[3]

Expertise & Causality: For kinase inhibitor building blocks, which are often complex heterocyclic systems, ¹H NMR is non-negotiable. It provides a unique fingerprint of the molecule, confirming the precise arrangement of atoms and the presence or absence of key functional groups. A clean ¹H NMR spectrum is the first and most critical gate in our QC process. Furthermore, the development of quantitative NMR (qNMR) allows for the determination of absolute purity without the need for a specific reference standard of the compound itself, offering a significant advantage over chromatographic methods.[4][5]

Detailed Protocol: ¹H NMR for Identity and Purity Estimation
  • Sample Preparation:

    • Accurately weigh 2-5 mg of the building block into a clean, dry NMR tube.

    • Add ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) that fully dissolves the sample. The choice of solvent is critical; it must not obscure key signals.

    • Add a small amount of an internal standard with a known chemical shift, such as tetramethylsilane (TMS), for referencing.[2]

  • Instrument Setup & Acquisition:

    • Use a high-field NMR spectrometer (≥400 MHz) to achieve adequate signal dispersion.

    • Acquire a standard ¹H spectrum. Ensure the spectral width covers all expected proton signals.

    • Key parameters to optimize include the relaxation delay (D1), which should be at least 5 times the longest T1 of interest for quantitative accuracy, and the number of scans to achieve an adequate signal-to-noise ratio.[5]

  • Data Processing & Interpretation:

    • Process the spectrum using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all peaks. The relative integrals should correspond to the number of protons in each environment.

    • Analyze the chemical shifts, coupling constants (J-values), and multiplicities (singlet, doublet, etc.) to confirm the structure matches the expected molecule.

    • Inspect the baseline for impurity peaks. The presence of residual solvents or synthesis by-products can be identified and, in many cases, quantified relative to the main compound's signals.

Trustworthiness: A self-validating NMR protocol involves checking for consistency. Do the integrations match the expected proton count? Do the coupling patterns make sense for the proposed structure? The presence of unexpected signals immediately flags the sample for further investigation. For purity, the Journal of Medicinal Chemistry requires a purity of >95% for all tested compounds, a standard readily assessed by ¹H NMR.[4]

Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation

Mass spectrometry is a fundamental technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[6] Its primary role in building block QC is the rapid and accurate confirmation of the molecular weight.

Expertise & Causality: While NMR confirms the molecular skeleton, MS confirms the total mass. This is a critical orthogonal check. For instance, an unexpected nitrogen incorporation or the absence of a halogen atom might not be immediately obvious from NMR alone but would be instantly detected by MS as a significant mass shift. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can determine the molecular weight with high accuracy (typically <5 ppm), which is often sufficient to confirm the molecular formula of a compound.[7][8]

Detailed Protocol: LC-MS for Identity Confirmation
  • Sample Preparation:

    • Prepare a dilute solution of the building block (~0.1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile/water mixture).

  • Instrumentation & Method:

    • Couple a liquid chromatograph (LC) to a mass spectrometer. The LC serves to introduce a clean sample plug into the MS.

    • Common ionization sources for small molecules include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).[9] ESI is generally preferred for the polar, heteroatom-rich compounds common in kinase inhibitor scaffolds.

    • Set the mass analyzer (e.g., Quadrupole, Time-of-Flight) to scan a relevant mass range (e.g., 100-1000 amu).[10]

  • Data Analysis:

    • Identify the peak corresponding to the molecular ion. This is typically [M+H]⁺ in positive ESI mode or [M-H]⁻ in negative mode.

    • Confirm that the observed mass matches the calculated theoretical mass for the expected molecular formula. For HRMS, the mass error should be within 5 ppm.[7][11]

    • Examine the isotopic pattern, which can provide further confirmation, especially for compounds containing chlorine or bromine.

Trustworthiness: The protocol is validated by running a system suitability standard or a known compound to ensure mass accuracy before analyzing the unknown sample. The combination of retention time from the LC and the specific m/z value from the MS provides a high degree of confidence in the compound's identity.[12]

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Assessment

HPLC is the definitive technique for determining the purity of small molecules and identifying impurities.[13][14] It separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent).[15]

Expertise & Causality: For building blocks, purity is a critical parameter. An impurity could carry through subsequent synthetic steps or, if it possesses a reactive handle, could lead to unwanted side reactions, generating a complex and difficult-to-purify mixture. Reverse-Phase HPLC (RP-HPLC) is the most common mode used, as it effectively separates compounds based on hydrophobicity.[16] UV detection is standard, providing a quantitative measure of the main peak relative to any impurity peaks.

Detailed Protocol: RP-HPLC for Purity Analysis
  • Sample and Mobile Phase Preparation:

    • Prepare a sample solution at a known concentration (e.g., 1 mg/mL) in a suitable solvent (often the mobile phase).

    • Prepare the mobile phases. A typical setup for RP-HPLC is Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid, and Mobile Phase B: Acetonitrile with the same acid modifier.[15] The acid ensures sharp peak shapes for basic compounds common in kinase scaffolds.

  • Instrumentation and Method:

    • Use a standard HPLC or UPLC system equipped with a UV detector (preferably a Diode Array Detector - DAD).

    • Select a C18 column, which is a versatile choice for a wide range of organic molecules.

    • Develop a gradient elution method, starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B. This ensures that both polar and non-polar impurities are eluted and detected.

    • Set the UV detector to a wavelength where the compound has strong absorbance. A DAD allows for monitoring across a spectrum, which helps in peak purity analysis.[17]

  • Data Analysis and Interpretation:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity using the area normalization method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100 .[15]

    • The acceptance criterion is typically ≥95% purity.

    • Using a DAD, perform peak purity analysis to ensure the main peak is spectrally homogeneous and not co-eluting with an impurity.[17]

Trustworthiness: Before running samples, the system's performance is verified with a system suitability test (SST). This involves injecting a standard mixture to check for parameters like resolution, tailing factor, and reproducibility, ensuring the system is performing correctly.[15]

Elemental Analysis (EA): The Foundational Stoichiometric Verification

Elemental analysis is a classic, robust technique that determines the mass fractions of carbon, hydrogen, nitrogen, and sulfur (CHNS) in a sample.[18] It provides the empirical formula of a compound, serving as a fundamental check on its composition and purity.

Expertise & Causality: While modern spectroscopy often takes center stage, EA remains uniquely powerful. It is a bulk analysis technique, insensitive to the molecular structure, providing a direct measure of elemental composition. This makes it an excellent orthogonal check to MS. If a sample is contaminated with an impurity having a similar mass (an isomer, for example), MS might not distinguish it, but if the elemental composition differs, EA will flag the discrepancy. Many high-impact journals still require EA data for the characterization of new compounds.[11][19]

Detailed Protocol: Combustion Analysis for C, H, N, S
  • Sample Preparation:

    • The sample must be meticulously dried to remove all traces of water and residual solvents, as these will significantly affect the hydrogen and carbon percentages.

    • Accurately weigh 1-3 mg of the dried sample into a tin capsule.

  • Instrumentation and Analysis:

    • The sample is combusted at high temperature (~1000 °C) in a stream of pure oxygen.

    • This converts the sample into its elemental gases (CO₂, H₂O, N₂, SO₂).

    • The gases are separated by a gas chromatography column and quantified using a thermal conductivity detector.

  • Data Interpretation:

    • The instrument software calculates the weight percentages of C, H, N, and S.

    • Compare the experimental values to the theoretical values calculated from the molecular formula.

    • The industry and academic standard for acceptance is that the experimental values must be within ±0.4% of the calculated values.[11][19]

Trustworthiness: The instrument is calibrated using certified standards (e.g., acetanilide) before analysis. A deviation greater than 0.4% is a strong indicator of either an incorrect structural assignment or the presence of a significant impurity (including bound solvent or water).

Comparison of Core QC Techniques

Technique Primary Application Strengths Limitations Typical Acceptance Criteria
¹H NMR Structural Identity, PurityUnambiguous structure confirmation, detects all proton-containing species, can be quantitative (qNMR).[2][4]Can be complex for large molecules, may not detect non-protonated impurities.Spectrum consistent with proposed structure; Purity ≥95%.
Mass Spectrometry Molecular Weight ConfirmationHigh sensitivity, provides molecular formula (HRMS), fast analysis.[7][9]Does not distinguish between isomers, can suffer from matrix effects.Observed m/z matches calculated m/z (within 5 ppm for HRMS).[11]
HPLC/UPLC Purity, Impurity ProfilingHigh resolving power, excellent for quantifying impurities, widely applicable.[13][20]Requires a chromophore for UV detection, purity is relative unless a certified standard is used.Purity by area % ≥95%.[4]
Elemental Analysis Elemental CompositionProvides empirical formula, confirms bulk purity, insensitive to isomers.[18][21]Requires highly pure, dry sample; destructive; does not provide structural information.Experimental C, H, N values within ±0.4% of theoretical.[19]

Troubleshooting Out-of-Specification (OOS) Results

When a building block fails to meet one or more specifications, a systematic investigation is crucial. The following decision tree outlines a logical approach to troubleshooting.

OOS_Troubleshooting cluster_0 Initial Investigation cluster_1 Re-analysis cluster_2 Root Cause Analysis OOS OOS Result Detected Check1 Calculation or Integration Error? OOS->Check1 Check2 System Suitability Passed? Check1->OOS Yes (Correct & Re-evaluate) Reanalyze Re-prepare and Re-analyze Sample Check1->Reanalyze No Check2->OOS Check2->Reanalyze Yes Reanalyze_Result Passes? Reanalyze->Reanalyze_Result IdentifyImpurity Identify Impurity (LC-MS/MS, 2D NMR) Reanalyze_Result->IdentifyImpurity No UseAsIs Use As-Is (with justification) Reanalyze_Result->UseAsIs Yes Decision Impurity Impact Acceptable? IdentifyImpurity->Decision Decision->UseAsIs Yes Repurify Repurify Lot Decision->Repurify No, but salvageable Reject Reject Lot Decision->Reject No, critical impurity

Caption: Decision tree for investigating an OOS result.

Conclusion

The quality control of kinase inhibitor building blocks is a critical, multi-step process that forms the foundation of a successful drug discovery program. By employing an orthogonal analytical strategy that leverages the distinct strengths of NMR, MS, HPLC, and Elemental Analysis, we create a self-validating system that provides a high degree of confidence in the identity, purity, and stoichiometric composition of our materials. This rigorous, scientifically-grounded approach ensures that research outcomes are built on a foundation of verifiable quality, ultimately accelerating the path to novel therapeutics.

References

  • Vertex AI Search. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • Scilit. (n.d.). Determining and reporting purity of organic molecules: why qNMR.
  • Vertex AI Search. (n.d.). Survey of Material Science and Characterization Techniques for Small Molecules – Part I.
  • Study.com. (n.d.). Elemental Analysis | Definition, Techniques & Instruments.
  • Vertex AI Search. (2022, March 24). Application of Mass Spectrometry on Small Molecule Analysis.
  • NJ Labs. (2025, May 22). Essential Applications of HPLC in the Pharmaceutical Industry.
  • LCGC International. (2020, November 12). Trends and Challenges for Bioanalysis and Characterization of Small and Large Molecule Drugs.
  • Vertex AI Search. (2015, September 30). Mass Spectrometry in Small Molecule Drug Development.
  • Chemistry LibreTexts. (2021, July 31). 9.11: Nuclear Magnetic Resonance Spectroscopy.
  • National Center for Biotechnology Information. (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination.
  • Quora. (2023, September 1). Why do we use NMR spectroscopy in purity analysis?.
  • Exometabolomics Group. (n.d.). Small-Molecule Profiling and Characterization in the Environment.
  • Chemistry LibreTexts. (2024, July 30). 12.2: Mass Spectrometry of Small Molecules - Magnetic-Sector Instruments.
  • ResearchGate. (2026, February 6). Quantitative 1H NMR methodology for purity assay with high accuracy.
  • Labotec. (n.d.). HPLC in pharmaceutical analysis.
  • INFINITIA Industrial Consulting. (n.d.). Elemental analysis and chemical composition.
  • Brewer Science. (n.d.). Small Molecule Analysis Testing: HPLC vs GC.
  • Torontech. (2024, July 23). HPLC Testing and Analysis - Detailed Guide for Accurate Results.
  • National Center for Biotechnology Information. (n.d.). An International Study Evaluating Elemental Analysis.
  • The Royal Society of Chemistry. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules.
  • ACS Central Science. (2022, June 23). An International Study Evaluating Elemental Analysis.
  • Benchchem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) for Drug Purity Analysis.
  • ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules.
  • Elementar. (n.d.). Elemental analysis: operation & applications.
  • LCGC International. (2022, April 15). Separation Science in Drug Development, Part IV: Quality Control.
  • Vertex AI Search. (2025, August 6). The role of High-Performance Liquid Chromatography in the pharmaceutical analysis.
  • National Center for Biotechnology Information. (n.d.). Principles of early drug discovery.
  • Waters. (n.d.). Modernized Impurity Analysis of the Kinase Inhibitor Imatinib by High-Resolution LC With MS-Compatible Mobile Phases.
  • National Center for Biotechnology Information. (n.d.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets.
  • Vertex AI Search. (2025, September 1). Pharma Quality Control Strategies for Drug Development and Regulatory Compliance.
  • DES Pharma. (2026, January 23). A Deep Dive into Quality Control in the Pharmaceutical Industry.
  • Vertex AI Search. (2025, July 21). Best Practices for Quality Control in Pharmaceuticals.
  • National Center for Biotechnology Information. (2022, June 20). Exploring kinase family inhibitors and their moiety preferences using deep SHapley additive exPlanations.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • ChemRxiv. (2026, January 15). CustomKinFragLib: Filtering the Kinase-Focused Fragmentation Library.
  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors.
  • BMG LABTECH. (2020, September 1). Kinase assays.
  • Cayman Chemical. (n.d.). Comprehensive Kinase Screening Library (96-Well).
  • Life Chemicals. (2023, March 21). Allosteric Kinase Screening Compound Library.
  • National Center for Biotechnology Information. (n.d.). What makes a kinase promiscuous for inhibitors?.

Sources

Structural Biology of Diaryl Ether Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Crystal Structure Analysis of Diaryl Ether Kinase Inhibitors Content Type: Publish Comparison Guide Audience: Researchers, Structural Biologists, and Medicinal Chemists

Executive Summary: The Diaryl Ether Scaffold

In the landscape of kinase inhibition, the diaryl ether moiety has emerged not merely as a linker, but as a critical structural determinant for accessing the Type II (DFG-out) inactive conformation. Unlike Type I inhibitors that compete directly with ATP in the active cleft, diaryl ether-based inhibitors (e.g., Sorafenib, Regorafenib) exploit the structural plasticity of the kinase domain.

This guide analyzes the crystallographic evidence defining how this scaffold stabilizes the DFG-out state, compares its efficacy against Type I alternatives, and provides a validated protocol for co-crystallizing these hydrophobic ligands.

Structural Mechanism: The "Linker-Switch" Paradigm

The success of diaryl ether inhibitors relies on their ability to navigate the "gatekeeper" residue and penetrate the allosteric hydrophobic pocket.

2.1 The Binding Mode (Type II)

Crystal structures, such as Sorafenib bound to B-Raf (PDB: 1UWH) , reveal a distinct binding signature:

  • The Anchor: The heteroaromatic headgroup (e.g., pyridyl-carboxamide) binds the hinge region via H-bonds to Cys532 and Gln530.

  • The Switch: The central urea linker forms a bidentate H-bond network with the catalytic Glu501 (αC-helix) and the backbone amide of Asp594 (DFG motif). This interaction is the hallmark of Type II inhibition.

  • The Diaryl Ether Extension: The ether oxygen provides a critical ~120° bend, directing the distal hydrophobic ring (often halogenated) into the allosteric pocket created by the displacement of the Phenylalanine (Phe595) of the DFG motif.

2.2 Comparative Visualization: Type I vs. Type II

The following diagram illustrates the mechanistic divergence between Type I (ATP-mimetic) and Type II (Diaryl Ether) binding modes.

KinaseBinding ATP_Pocket ATP Binding Pocket Gatekeeper Gatekeeper Residue (Steric Barrier) DFG_Motif DFG Motif (Asp-Phe-Gly) Allosteric Allosteric Hydrophobic Pocket DFG_Motif->Allosteric Phe residue moves to open pocket TypeI Type I Inhibitor (e.g., Vemurafenib) TypeI->ATP_Pocket Occupies (Active Conf) TypeI->DFG_Motif Does NOT displace TypeII Type II Inhibitor (Diaryl Ether / Sorafenib) TypeII->ATP_Pocket Occupies TypeII->Gatekeeper Bypasses TypeII->DFG_Motif Forces DFG-out TypeII->Allosteric Deep Penetration (Ether Linker Directed)

Figure 1: Mechanistic divergence between Type I and Type II kinase binding modes. Diaryl ethers specifically target the DFG-out conformation.

Comparative Performance Analysis

The choice between a diaryl ether scaffold (Type II) and a rigid heterocycle (Type I) dictates the selectivity profile and residence time.

3.1 Structural Metrics Comparison

The table below contrasts the structural attributes of Sorafenib (Diaryl Ether) against Vemurafenib (7-azaindole derivative, Type I) in the context of B-Raf inhibition.

FeatureSorafenib (Diaryl Ether)Vemurafenib (Fused Ring)Structural Implication
PDB Code 1UWH 3OG7 Direct structural comparison source.
Binding Class Type II (DFG-out)Type I (DFG-in)Type II offers slower dissociation rates (longer residence time).
Linker Geometry Flexible Ether (~120°)Rigid PlanarEther flexibility allows "induced fit" to various DFG-out shapes.
H-Bond Network Urea to Glu501/Asp594Hinge dominantUrea interaction locks the αC-helix in an inactive position.
Selectivity Broad (Multi-kinase)High (V600E Mutant)DFG-out pocket is less conserved than the ATP pocket, but Sorafenib hits multiple angiogenic kinases (VEGFR, PDGFR).
Ligand Efficiency ~0.35 kcal/mol/atom~0.42 kcal/mol/atomType I binders often have higher LE due to smaller size; Type II gain potency via entropy-driven hydrophobic burial.
3.2 Selectivity vs. Potency Trade-off

While diaryl ethers were originally designed for RAF specificity, the structural conservation of the DFG-out pocket across the "TIE" (Tyrosine Kinase with Ig and EGF homology) and RAF families leads to a multi-kinase profile.

  • Pro: Simultaneous inhibition of RAF and VEGFR (angiogenesis) is clinically beneficial in Hepatocellular Carcinoma (HCC).

  • Con: Higher risk of off-target toxicity compared to highly specific Type I inhibitors.

Experimental Protocol: Co-Crystallization of Diaryl Ethers

Diaryl ether inhibitors are highly hydrophobic, often leading to precipitation in aqueous crystallization drops. The following "Dry Co-crystallization" protocol is recommended over standard soaking to ensure high occupancy.

4.1 Workflow Diagram

CrystalProtocol Step1 1. Ligand Pre-Incubation (Dry Coating) Step3 3. Re-solubilization (Mix Protein with Coated Ligand) Step1->Step3 Evaporate Solvent Step2 2. Protein Preparation (Concentrate to >10 mg/mL) Step2->Step3 Step4 4. Complex Purification (Size Exclusion Chromatography) Step3->Step4 Remove aggregates Step5 5. Crystallization Setup (Hanging Drop Vapor Diffusion) Step4->Step5 Pure Complex Step6 6. Data Collection (Cryo-cooling & X-Ray) Step5->Step6

Figure 2: Optimized workflow for co-crystallizing hydrophobic diaryl ether inhibitors.

4.2 Detailed Methodology
  • Ligand Pre-Coating (The "Dry" Method):

    • Dissolve the diaryl ether inhibitor in 100% DMSO at 50-100 mM.

    • Pipette the required amount (molar excess of 1.5x to protein) into a glass vial.

    • Evaporate the DMSO under a gentle stream of nitrogen or argon. This leaves a thin film of inhibitor.

    • Rationale: Prevents "DMSO shock" which can denature the kinase or affect crystal lattice formation.

  • Complex Formation:

    • Add the purified kinase protein solution (in low salt buffer) directly to the vial with the dried inhibitor film.

    • Incubate at 4°C for 2-4 hours with gentle agitation.

    • Validation: Centrifuge at 14,000 x g for 10 mins. If a large pellet forms, the inhibitor caused protein precipitation; reduce inhibitor ratio.

  • Refinement (Optional but Recommended):

    • Run the mixture through a Size Exclusion Chromatography (SEC) column.

    • Collect the peak corresponding to the monomeric protein-ligand complex. This removes unbound ligand and aggregates, significantly improving crystal diffraction quality.

  • Crystallization:

    • Set up hanging drops: 1 µL Complex + 1 µL Reservoir Solution.

    • Tip: Diaryl ethers often crystallize well in PEG 3350 or Ammonium Sulfate conditions.

References
  • Wan, P. T., et al. (2004). Mechanism of activation of the RAF-ERK signaling pathway by oncogenic mutations of B-RAF. Cell, 116(6), 855-867. (Describes the 1UWH structure of B-Raf with Sorafenib).

  • Namboodiri, H. V., et al. (2010). Analysis of Imatinib and Sorafenib Binding to p38α Compared with c-Abl and b-Raf Provides Structural Insights for Understanding the Selectivity of Inhibitors Targeting the DFG-Out Form of Protein Kinases.[1] Biochemistry, 49(17), 3611–3618.

  • Bollag, G., et al. (2010). Clinical efficacy of a RAF inhibitor needs broad target blockade in BRAF-mutant melanoma. Nature, 467, 596–599. (Comparison with Vemurafenib/PLX4032).

  • Liu, Y., & Gray, N. S. (2006). Rational design of inhibitors that bind to inactive kinase conformations. Nature Chemical Biology, 2, 358–364. (Review of Type II binding modes).

  • RCSB PDB. Structure 3OG7: Crystal structure of BRAF V600E in complex with PLX4032.

Sources

Comparative Guide to the Potency of Indazole vs. Quinoline-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery, particularly within oncology and inflammation, protein kinases have emerged as one of the most critical classes of therapeutic targets. The development of small molecule inhibitors that can selectively modulate kinase activity has revolutionized treatment paradigms. Among the myriad of heterocyclic scaffolds employed to achieve this, the indazole and quinoline cores stand out as "privileged structures."[1][2] Both have been successfully integrated into numerous FDA-approved drugs and clinical candidates, demonstrating their versatility and effectiveness.[1][3][4]

This guide provides an in-depth, objective comparison of the potency and underlying mechanistic principles of indazole-based and quinoline-based inhibitors. We will move beyond a simple recitation of data to explore the causality behind their efficacy, supported by experimental data and detailed protocols for validation. This analysis is designed for researchers, medicinal chemists, and drug development professionals seeking to make informed decisions in scaffold selection and lead optimization.

The Structural and Mechanistic Foundation

The efficacy of both indazoles and quinolines as kinase inhibitors is rooted in their ability to form critical, stabilizing interactions within the ATP-binding pocket of the target kinase. While their overall structures differ, they share the capacity to act as bioisosteres for endogenous ligands, effectively competing with ATP.

  • The Indazole Scaffold: This bicyclic aromatic heterocycle is a versatile pharmacophore.[1] Its unique structure, often serving as a bioisostere for phenol or indole, can confer improved metabolic stability and pharmacokinetic properties.[2] The indazole core typically presents a hydrogen bond donor (the N-H group) and an additional nitrogen atom that can act as a hydrogen bond acceptor, allowing for pivotal interactions with the "hinge region" of the kinase—a conserved sequence of amino acids that anchors ATP.[2] This dual interaction capability is a cornerstone of its high-affinity binding.

  • The Quinoline Scaffold: Quinoline-containing compounds are prominent in drug discovery, with several FDA-approved kinase inhibitors reinforcing their clinical importance.[3][4] The nitrogen atom within the quinoline ring is strategically positioned to form a crucial hydrogen bond with the kinase hinge region, mimicking the interaction of the adenine portion of ATP.[4] The rigid, planar structure of the quinoline core provides a solid anchor from which various substituents can be explored to achieve high potency and selectivity.

Both scaffolds predominantly function as Type I kinase inhibitors , meaning they bind to the active conformation of the kinase in the ATP-competitive pocket. This mechanism is foundational to their inhibitory action.

Kinase_Inhibition_Pathway cluster_0 ATP-Binding Pocket (Active Kinase) cluster_1 Competitive Inhibition ATP ATP Kinase Kinase Enzyme ATP->Kinase Binds Substrate Protein Substrate Product Phosphorylated Product Substrate->Product Phosphorylated Kinase->Substrate Binds No_Product No Phosphorylation Kinase->No_Product Inhibitor Indazole or Quinoline Inhibitor Inhibitor->Kinase Binds & Blocks

Caption: General mechanism of ATP-competitive kinase inhibition.

Benchmarking Potency: A Data-Driven Comparison

Potency, typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), is a critical parameter in drug development.[5] While the specific potency of any compound is highly dependent on its substitution pattern and the target kinase, we can draw meaningful comparisons by examining data against a common, well-validated target: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a key mediator of angiogenesis, making it a prime target for anti-cancer therapies.[6][7]

Indazole-Based Inhibitors Targeting VEGFR-2

The indazole scaffold has yielded some of the most potent VEGFR-2 inhibitors reported to date. The structure allows for precise orientation of functional groups that can exploit additional binding pockets, leading to exceptionally low IC50 values.

Compound Class/Reference ExampleVEGFR-2 IC50Key Structural Features
Indazole-based (Compound 30 )[6]1.24 nMIndazole scaffold designed for high affinity.
Arylsulphonyl Indazoles (Compound 12b )[8]5.4 nMQuinazoline-indazole hybrid structure.
Indazole-pyrimidine based (Compound 13i )[8]34.5 nMSulfonamide group enhances activity.
Benzothiazole/Indazole Hybrid (Compound 2o )[9]310 nMHybrid scaffold approach.
Quinoline-Based Inhibitors Targeting VEGFR-2

Quinoline derivatives have also demonstrated remarkable potency against VEGFR-2, with several compounds showing activity comparable to or exceeding that of established drugs like Sorafenib.

Compound Class/Reference ExampleVEGFR-2 IC50Key Structural Features
6,7-dimethoxy-4-anilinoquinazoline (Compound 27 )[10]16 nMMethylbenzamide substitution.
Urea-based Quinazoline (Compound 6 )[7]12.1 nMTerminal phenyl ring is crucial for activity.
Quinazolin-4-one derivative (Compound 7 )[7]340 nMCore quinazolin-4-one structure.
Quinazoline Sulfonamide (Compound 12 )[10]52.3 nMSulfonamide functional group present.
Analysis and Insights

From the data, it is evident that both scaffolds can produce inhibitors with low nanomolar potency.

  • Peak Potency: The most potent indazole-based examples, such as compound 30 with an IC50 of 1.24 nM, demonstrate the scaffold's potential to achieve exceptionally high affinity.[6] This is often attributed to the indazole's ability to act as a versatile anchor for complex side chains that can engage in multiple favorable interactions within the active site.

  • Structural Versatility: Both classes benefit significantly from specific substitutions. The addition of sulfonamide groups, for instance, appears to enhance activity in both indazole and quinoline series, likely by forming additional hydrogen bonds or favorable polar interactions.[8][10]

  • Selectivity Considerations: While this guide focuses on potency, it is crucial to note that high potency must be balanced with selectivity to minimize off-target effects and associated toxicity.[11] Kinase profiling studies are essential to characterize the selectivity of lead compounds.[5][12] Both indazole and quinoline derivatives have been successfully optimized to yield highly selective inhibitors for various targets.[3][13][14]

Experimental Protocols for Potency and Target Engagement

The trustworthiness of any potency data hinges on the robustness of the experimental methodology. Here, we provide standardized, self-validating protocols for determining inhibitor potency and confirming target engagement.

Protocol: In Vitro Kinase Assay for IC50 Determination

This biochemical assay is the gold standard for measuring the inhibitory potency of a compound against a purified kinase enzyme. Radiometric assays using [γ-³²P]-ATP or [γ-³³P]-ATP are highly sensitive and directly measure substrate phosphorylation.[12][15]

Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.

Materials:

  • Purified, active kinase enzyme.

  • Specific peptide or protein substrate.

  • [γ-³³P]-ATP (for radiometric assay).

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT).

  • Test inhibitors (Indazole and Quinoline-based) dissolved in DMSO.

  • Positive control inhibitor (e.g., Staurosporine or a known drug).

  • 96-well plates.

  • Phosphocellulose paper and wash buffers (for radiometric assay).

  • Scintillation counter.

Step-by-Step Methodology:

  • Enzyme and Substrate Preparation: Dilute the kinase and substrate to their final working concentrations in the kinase reaction buffer. The ATP concentration should ideally be set at or near the Michaelis-Menten constant (Km) for the specific kinase to ensure data comparability.[15]

  • Inhibitor Dilution: Prepare a serial dilution of the test inhibitors in DMSO, typically starting from a high concentration (e.g., 100 µM) down to the picomolar range.

  • Reaction Setup:

    • To each well of a 96-well plate, add the kinase reaction buffer.

    • Add 1 µL of the serially diluted inhibitor (or DMSO for the 0% inhibition control; a potent non-specific inhibitor for 100% inhibition).

    • Add the kinase enzyme to each well and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind.

  • Initiation of Reaction: Start the kinase reaction by adding a master mix containing the substrate and [γ-³³P]-ATP.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes) within the linear range of the reaction.

  • Termination and Separation: Stop the reaction by adding a strong acid (e.g., phosphoric acid). Spot the reaction mixture onto phosphocellulose paper. Wash the paper extensively to remove unincorporated [γ-³³P]-ATP.

  • Quantification: Measure the amount of ³³P incorporated into the substrate using a scintillation counter.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

IC50_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A 1. Prepare Serial Dilutions of Inhibitor C 3. Add Reagents & Inhibitor to 96-well Plate A->C B 2. Prepare Kinase, Substrate, and ATP Reagents B->C D 4. Incubate to Allow Kinase Reaction C->D E 5. Terminate Reaction D->E F 6. Separate Substrate & Quantify Phosphorylation E->F G 7. Plot Dose-Response Curve F->G H 8. Calculate IC50 Value G->H

Caption: A standardized workflow for IC50 determination.

Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement

While in vitro assays measure potency against an isolated enzyme, it is critical to confirm that the inhibitor can reach and bind to its target within the complex environment of a living cell. CETSA is a powerful biophysical method for this purpose.[16] It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.

Objective: To verify the binding of an inhibitor to its target kinase in intact cells or cell lysates.

Step-by-Step Methodology:

  • Cell Treatment: Treat cultured cells with the test inhibitor (at various concentrations) or a vehicle control (DMSO) for a specific duration.

  • Heating: Aliquot the treated cells and heat them across a range of temperatures (e.g., 40°C to 65°C) for 3 minutes. This creates a "melt curve."

  • Cell Lysis and Separation: Lyse the cells (e.g., via freeze-thaw cycles) and separate the soluble protein fraction (containing non-denatured protein) from the precipitated, denatured protein by centrifugation.

  • Protein Quantification: Collect the supernatant and quantify the amount of the soluble target protein using a specific detection method, such as Western blotting or mass spectrometry.[16]

  • Data Analysis: Plot the amount of soluble target protein against the temperature. A successful inhibitor will cause a "thermal shift," increasing the temperature at which the target protein denatures and precipitates. This shift confirms direct physical interaction between the inhibitor and the target protein in a cellular context.

Conclusion and Future Perspectives

The comparative analysis reveals that both indazole and quinoline scaffolds are exceptionally potent and versatile frameworks for the development of kinase inhibitors. Neither scaffold is universally superior; instead, the choice is dictated by the specific therapeutic target, the desired selectivity profile, and the overall drug-like properties required.

  • Indazoles offer remarkable potency and favorable pharmacokinetic properties, often serving as effective bioisosteres to overcome metabolic liabilities.[2]

  • Quinolines are a well-trodden path to clinical success, with a proven track record and a clear mechanism of hinge-binding that serves as a reliable starting point for rational drug design.[3][17]

The future of kinase inhibitor development will likely involve the continued exploration of these privileged scaffolds, leveraging advanced techniques like structure-based drug design and fragment-based discovery to refine their potency and selectivity.[14][18] As our understanding of kinase signaling networks deepens, the strategic deployment of both indazole and quinoline-based inhibitors will remain central to the development of next-generation targeted therapies.

References

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • ResearchGate. (n.d.). Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. ResearchGate. [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature protocols, 9(9), 2100-2122. [Link]

  • Kumar, A., Sharma, S., & Singh, R. K. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC medicinal chemistry, 13(3), 253-285. [Link]

  • Müller, S., Chaikuad, A., Gray, N. S., & Knapp, S. (2022). Publication Criteria and Requirements for Studies on Protein Kinase Inhibitors What Is Expected?. Journal of Medicinal Chemistry, 65(10), 7009-7017. [Link]

  • Jali, R. A., Ülgen, E., Wellbrock, U., & Bischof, J. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Biomolecules, 11(8), 1205. [Link]

  • Sultan, S., Zenati, R. A., Anbar, H. S., El-Gamal, M. I., & Semreen, M. H. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). ChemMedChem, e202500279. [Link]

  • Sultan, S., Zenati, R. A., Anbar, H. S., El-Gamal, M. I., & Semreen, M. H. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [Link]

  • ResearchGate. (2025, December 19). Recent Advances of Quinoline‐Based Small Molecules as Kinase Inhibitors (2020–2024). Request PDF. [Link]

  • Furlotti, G., Caccia, C., Cazzolla, N., Di Paola, M., Di Serio, S., Donati, D., ... & Di Santo, R. (2012). Discovery and pharmacological profile of new 1H-indazole-3-carboxamide and 2H-pyrrolo [3, 4-c] quinoline derivatives as selective serotonin 4 receptor ligands. Journal of medicinal chemistry, 55(21), 9446-9466. [Link]

  • Wang, Y., Li, C., Zhang, Y., Wang, Y., Li, Y., Wang, Z., ... & Liu, H. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry, 116889. [Link]

  • Kumar, A., Sharma, S., & Singh, R. K. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(25), 15434-15465. [Link]

  • Liu, X. S., Zhang, Y., Wang, Y. L., Li, R., & Bo, S. J. (2024). Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. European journal of medicinal chemistry, 277, 116889. [Link]

  • El-Gamal, M. I., Al-Wareeth, T., Al-Zoubi, R. M., Al-Sha'er, M. A., Al-Qawasmeh, R. A., & Semreen, M. H. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 863. [Link]

  • Harris, C. S., Brousmiche, D. W., Crafter, C., Cui, H., De Savi, C., Fael-Al-Kaei, S., ... & Wilson, D. M. (2014). Discovery and optimization of indazoles as potent and selective interleukin-2 inducible T cell kinase (ITK) inhibitors. Journal of medicinal chemistry, 57(12), 5369-5384. [Link]

  • El-Damasy, D. A., Abd-El-Hadi, A. A., Eissa, I. H., Abuo-Rahma, G. E. D. A., & El-Adl, K. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Journal of Biomolecular Structure and Dynamics, 1-26. [Link]

  • Al-Otaibi, F., Al-Ghorbani, M., Al-Warhi, T., Al-Salahi, R., & Anouar, E. H. (2024). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. International Journal of Molecular Sciences, 25(15), 8140. [Link]

  • Popa, A. D., Trifan, F., Fifere, A., Avram, S., Ilas, J., & Vasilache, V. (2024). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Pharmaceutics, 16(11), 1599. [Link]

  • Ng, S. Y. P., Lee, M. A., Lee, S. K., Sun, E. T., Lee, Y. C., Ang, S. F., ... & Poulsen, A. (2021). Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. Bioorganic & medicinal chemistry, 49, 116437. [Link]

  • de Paula, M. D. F., da Silva, A. C. G., de Souza, M. V. N., & de Almeida, M. V. (2026). New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. ChemMedChem, e202500599. [Link]

  • Volynets, G., Vdovin, V., Lukashov, S., Borovykov, O., Borysenko, I., Gryshchenko, A., ... & Yarmoluk, S. (2021). Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). Current Enzyme Inhibition, 17(3), 161-165. [Link]

  • Furlotti, G., Caccia, C., Cazzolla, N., Di Paola, M., Di Serio, S., Donati, D., ... & Di Santo, R. (2012). Discovery and pharmacological profile of new 1H-indazole-3-carboxamide and 2H-pyrrolo [3, 4-c] quinoline derivatives as selective serotonin 4 receptor ligands. Journal of medicinal chemistry, 55(21), 9446-9466. [Link]

  • ResearchGate. (2025, August 9). Discovery and optimization of indazoles as potent and selective interleukin-2 inducible T cell kinase (ITK) inhibitors. Request PDF. [Link]

  • Hsd, M., Sreenivasa, C., Reddy, V., Sridhar, B., Kamal, A., & Herfindal, L. (2021). 3H-Pyrazolo [4, 3-f] quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo. Journal of medicinal chemistry, 64(15), 11689-11710. [Link]

  • Eltze, T., Boer, R., Wagner, T., Weinbrenner, S., McDonald, M. C., Thiemermann, C., ... & Klein, T. (2008). Imidazoquinolinone, imidazopyridine, and isoquinolindione derivatives as novel and potent inhibitors of the poly (ADP-ribose) polymerase (PARP). Molecular pharmacology, 74(6), 1587-1598. [Link]

  • IJMPHS. (n.d.). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. IJMPHS. [Link]

  • Gomaa, H. A., Al-Ghorbani, M., Al-Warhi, T., Al-Salahi, R., Al-Otaibi, F., & Anouar, E. H. (2022). New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. Molecules, 27(15), 4976. [Link]

  • D'Andrea, A. D. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Oncology, 10, 564601. [Link]

Sources

Precision Benchmarking: qNMR vs. HPLC-UV for the Purity Assessment of 4-((1H-Indazol-4-yl)oxy)-3-chloroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of kinase inhibitors, 4-((1H-Indazol-4-yl)oxy)-3-chloroaniline serves as a critical scaffold. While High-Performance Liquid Chromatography (HPLC-UV) is the industry standard for routine monitoring, it suffers from a critical blind spot during early-phase development: the lack of certified reference standards.

Without a reference standard to establish Relative Response Factors (RRF), HPLC-UV relies on "Area %" normalization. This assumes that all species (analyte, precursors, by-products) have identical extinction coefficients at the detection wavelength—a fallacy that frequently leads to the overestimation of purity.

Quantitative NMR (


H-qNMR)  offers a metrological alternative. By utilizing an Internal Standard (IS) of known purity, qNMR provides an absolute mass fraction purity (

) traceable to the SI system, independent of the analyte’s UV absorption properties.

This guide benchmarks qNMR against HPLC-UV, demonstrating why qNMR is the superior technique for the absolute purity assignment of this specific indazole-aniline intermediate.

Technical Rationale: The "Hidden Impurity" Problem

The molecule 4-((1H-Indazol-4-yl)oxy)-3-chloroaniline presents specific analytical challenges:

  • Chromophoric Disparity: The indazole ring system has a significantly higher molar extinction coefficient (

    
    ) than many potential aliphatic impurities or simple chlorinated anilines. In HPLC-UV (254 nm), the main peak will disproportionately dominate the chromatogram, suppressing the visibility of impurities.
    
  • Inorganic Contamination: As an aniline derivative, this compound is often isolated as a hydrochloride salt or contains residual inorganic bases (e.g.,

    
    ) from the ether coupling step. HPLC-UV is blind to these non-chromophoric mass burdens.
    
  • Solubility: The fused indazole system limits solubility in non-polar solvents, necessitating the use of DMSO-d6 for NMR, which requires specific handling to avoid hygroscopic water peak interference.

Comparative Data: The "Purity Gap"

The following data represents a typical discrepancy observed when characterizing a batch of this intermediate synthesized via nucleophilic aromatic substitution (


).
ParameterHPLC-UV (Method A)

H-qNMR (Method B)
Method Principle Area % Normalization (254 nm)Internal Standard Ratio (Molar)
Reference Standard None (Self-reference)Dimethyl Sulfone (Traceable CRM)
Reported Purity 99.4% 96.1%
Detection Scope UV-active organics onlyAll protonated species + Mass balance
Major Blind Spots Inorganic salts, residual solvents, low-

impurities
Impurities lacking protons (rare)
Time to Result 30 mins (gradient)15 mins (acquisition + processing)

Methodological Architecture: qNMR Protocol[1]

To ensure scientific integrity, the qNMR protocol must be self-validating . We utilize the Internal Standard (IS) method.[1][2]

Internal Standard Selection

For 4-((1H-Indazol-4-yl)oxy)-3-chloroaniline , the aromatic region (6.5 – 8.5 ppm) is crowded with 7 aromatic protons.

  • Avoid: Maleic acid (6.3 ppm) or Benzoic acid derivatives (7-8 ppm) due to potential overlap.

  • Selected IS:Dimethyl Sulfone (DMSO

    
    ) .
    
    • Signal: Singlet at

      
       3.0 ppm.
      
    • Rationale: It resides in the aliphatic "silent region" of the analyte's spectrum, ensuring zero overlap. It is non-volatile, stable, and highly soluble in DMSO-d6.

Experimental Workflow
Step 1: Gravimetric Preparation (The Critical Path)

Precision weighing is the largest source of uncertainty.

  • Equilibrate the sample and IS to room temperature.

  • Use a microbalance (readability

    
     mg or better).
    
  • Weigh approx. 10–15 mg of Analyte (

    
    ) directly into the NMR tube or a tared vial.
    
  • Weigh approx. 5–8 mg of Internal Standard (

    
    ).
    
  • Target Ratio: Molar ratio of Analyte:IS should be roughly 1:1 to 3:1 for comparable signal-to-noise (S/N).

Step 2: Solvation
  • Add 0.6 mL DMSO-d6 (99.9% D).

  • Crucial: Ensure complete dissolution.[3][4] Vortex and sonicate if necessary. Any undissolved particulate will invalidate the mass measurement.

Step 3: NMR Acquisition Parameters (Bruker/Jeol 400 MHz+)
  • Pulse Sequence: zg (standard 1D proton).

  • Relaxation Delay (

    
    ):  Must be 
    
    
    
    of the slowest relaxing signal.
    • Validation: Run an Inversion Recovery experiment. For this analyte, aromatic protons typically have

      
       s. Set 
      
      
      
      s.
  • Pulse Angle:

    
     (maximizes signal).
    
  • Scans (NS): 16 or 32 (to achieve S/N > 150:1).

  • Spectral Width: -2 to 14 ppm.

  • Temperature: 298 K (controlled).

Step 4: Processing & Calculation
  • Phase Correction: Manual phasing is mandatory. Autophasing often distorts baselines.

  • Baseline Correction: Apply a polynomial (Bernstein) correction.

  • Integration:

    • Integrate the IS singlet (3.0 ppm). Set value to normalized proton count (e.g., 6 for DMSO

      
      ).
      
    • Integrate the entire aromatic region of the analyte (6.5 – 8.5 ppm).

    • Note: The analyte has 7 aromatic protons. If the region is clean, integrate all 7. If residual solvent peaks interfere, select a distinct doublet (e.g., H-3 of indazole).

Calculation Formula:



Where:

  • 
     = Integral area
    
  • 
     = Number of protons (IS=6, Analyte=7)
    
  • 
     = Molar mass (Analyte=259.69, IS=94.13)
    
  • 
     = Mass weighed
    
  • 
     = Purity (as decimal)[4]
    

Visualizing the Workflow

The following diagram illustrates the critical decision points and workflow for the qNMR purity assessment.

qNMR_Workflow Start Start: Purity Assessment Check_Std Is Reference Standard Available? Start->Check_Std HPLC_Ext HPLC (External Std) Valid for routine QC Check_Std->HPLC_Ext Yes HPLC_Area HPLC (Area %) RISK: Unknown RRFs Overestimates Purity Check_Std->HPLC_Area No (Common) qNMR_Path Select qNMR Method (Primary Ratio Method) HPLC_Area->qNMR_Path Required for Accuracy IS_Select Internal Standard Selection Avoid Aromatic Overlap qNMR_Path->IS_Select Choice_IS Dimethyl Sulfone (3.0 ppm) Ideally suited for Indazole/Aniline IS_Select->Choice_IS Weighing Gravimetry (Metrological Weighing) Choice_IS->Weighing T1_Test T1 Relaxation Test (Inversion Recovery) Weighing->T1_Test Acquisition Acquisition d1 > 5*T1 (approx 20s) 90 deg pulse T1_Test->Acquisition Processing Processing Manual Phase/Baseline Integration Range: 6.5-8.5 ppm Acquisition->Processing Result Calculate Mass Purity (Px) Traceable to SI Processing->Result

Figure 1: Decision logic and experimental workflow for establishing absolute purity via qNMR.

References

  • BIPM (Bureau International des Poids et Mesures). (2024).[5] qNMR Internal Standard Reference Data (ISRD). Retrieved from [Link]

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products, 75(4), 834-843. [Link]

  • Saito, T., et al. (2009).[6] "Metrological traceability of purity assessment of organic compounds by quantitative NMR." Accreditation and Quality Assurance, 14, 79-86.

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.

Sources

Safety Operating Guide

4-((1H-Indazol-4-yl)oxy)-3-chloroaniline proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & Disposal Plan: 4-((1H-Indazol-4-yl)oxy)-3-chloroaniline

As laboratory safety standards evolve, the management of complex halogenated aromatic amines requires a deep understanding of both their chemical behavior and their physiological impact. 4-((1H-Indazol-4-yl)oxy)-3-chloroaniline (CAS: 1033810-14-8) is a sophisticated intermediate frequently utilized in pharmaceutical synthesis and kinase inhibitor development[1]. However, its structural components—specifically the 3-chloroaniline moiety—impart severe toxicological and environmental hazards.

This guide provides researchers, safety officers, and drug development professionals with a self-validating, step-by-step operational and disposal protocol grounded in EPA and OSHA standards.

Hazard Profile & Toxicological Causality

To handle 4-((1H-Indazol-4-yl)oxy)-3-chloroaniline safely, one must understand why it is dangerous. The compound's toxicity is primarily driven by the chloroaniline functional group.

  • Methemoglobinemia Mechanism: Upon systemic absorption (via inhalation, ingestion, or dermal contact), aniline derivatives undergo rapid hepatic N-hydroxylation mediated by Cytochrome P450 enzymes. The resulting N-hydroxyarylamine intermediates are potent oxidizing agents that convert the ferrous iron (Fe2+) in hemoglobin to ferric iron (Fe3+)[2][3]. This forms methemoglobin, which cannot bind oxygen, leading to cellular hypoxia, cyanosis, and potentially fatal asphyxiation[2].

  • Dermal Penetration: The addition of the chlorine atom increases the lipophilicity of the molecule, significantly enhancing its ability to penetrate intact skin and nitrile barriers over prolonged exposure[4].

  • Environmental Persistence: Halogenated aromatics are highly resistant to standard biological degradation and are classified as very toxic to aquatic life with long-lasting effects[5].

ToxicityPathway A 4-((1H-Indazol-4-yl)oxy)-3-chloroaniline Exposure (Dermal/Inhalation) B Hepatic Cytochrome P450 N-hydroxylation A->B C N-hydroxyarylamine Intermediate B->C D Oxidation of Hemoglobin (Fe2+ -> Fe3+) C->D E Methemoglobinemia (Impaired O2 Transport) D->E F Tissue Hypoxia & Cyanosis E->F

Pathophysiological mechanism of halogenated aniline-induced methemoglobinemia.

Quantitative Data & Hazard Summary

The following table synthesizes the critical physicochemical properties and regulatory thresholds necessary for risk assessment:

Property / Hazard ParameterSpecification / Classification
Compound Name 4-((1H-Indazol-4-yl)oxy)-3-chloroaniline
CAS Number 1033810-14-8
Molecular Formula C13H10ClN3O
Molecular Weight 259.69 g/mol
Primary Target Organs Blood (Erythrocytes), Liver, Kidneys[2]
Aquatic Toxicity Very toxic (Acute & Chronic)[5]
EPA Waste Classification Halogenated Organic Waste (RCRA Subtitle C)[6]
Thermal Decomposition Products CO, CO2, NOx, Hydrogen Chloride (HCl) gas[5]

Step-by-Step Operational & Spill Response Protocols

Every protocol must be a self-validating system. By engineering out the risk of aerosolization and dermal contact, we prevent the initiation of the toxicity pathway described above.

Pre-Handling & Engineering Controls
  • Containment: All weighing, transferring, and synthesis utilizing this compound must occur within a Class II Type B2 Biological Safety Cabinet or a fully certified chemical fume hood with a minimum face velocity of 100 fpm.

  • PPE Configuration: Wear double nitrile gloves (change immediately if contaminated), a fluid-resistant laboratory coat, and tight-fitting chemical safety goggles. If engineering controls are compromised, a NIOSH-approved respirator with P100 particulate cartridges is mandatory[3][5].

Emergency Spill Response Methodology

Never sweep spilled halogenated anilines dry. Dry sweeping aerosolizes the fine particulates, bypassing dermal barriers and allowing rapid absorption through the pulmonary epithelium[7].

  • Evacuation & Isolation: For small spills (<50g), evacuate personnel not wearing appropriate PPE. For large spills (>50g), isolate the area in all directions for at least 25 meters[3].

  • Containment: Cover the solid spill with an inert, non-combustible absorbent material such as dry sand, earth, or vermiculite[7].

  • Collection: Using non-sparking tools, carefully scoop the absorbed mixture into a sealable, chemically compatible high-density polyethylene (HDPE) container[8].

  • Decontamination: Wash the spill surface with a dilute acidic solution (e.g., 5% acetic acid) to protonate residual amines, rendering them water-soluble salts, followed by a thorough wash with soap and water[8].

Proper Disposal & Thermal Destruction Plan

Under the Resource Conservation and Recovery Act (RCRA), waste containing halogenated anilines cannot be discharged into municipal sewers or standard biohazard streams. They must be managed as hazardous chemical waste[6].

Phase 1: Waste Segregation
  • Solid Waste: Contaminated PPE, empty vials, and spill cleanup materials must be placed in a dedicated solid hazardous waste drum lined with a polybag.

  • Liquid Waste: Reaction mother liquors or HPLC effluents containing the compound must be strictly segregated into carboys labeled "Halogenated Organic Liquid Waste." Mixing with non-halogenated solvents complicates incineration logistics and increases disposal costs[4].

Phase 2: RCRA-Compliant Labeling & Storage
  • Affix a globally harmonized system (GHS) compliant label stating: "Hazardous Waste - Toxic/Halogenated Organics (Contains 4-((1H-Indazol-4-yl)oxy)-3-chloroaniline)."

  • Store all waste containers in a secondary containment tray within a cool, dark, and well-ventilated Satellite Accumulation Area (SAA) to prevent photodegradation and pressure buildup[3].

Phase 3: Ultimate Disposal (High-Temperature Incineration)

The EPA mandates that halogenated aromatic compounds be destroyed via controlled thermal degradation[9].

  • Transfer the waste to a licensed hazardous waste vendor.

  • The vendor will subject the material to high-temperature incineration (>1000°C) using a gas-fired incinerator equipped with a secondary combustion chamber.

  • Because thermal decomposition of this compound releases highly corrosive Hydrogen Chloride (HCl) gas and Nitrogen Oxides (NOx)[5], the incinerator must utilize an alkaline wet scrubber system to neutralize these effluents before atmospheric release[9].

DisposalWorkflow Gen Waste Generation (Solid/Liquid/PPE) Seg Segregation: Halogenated Organic Waste Gen->Seg Label RCRA Compliant Labeling & Secondary Containment Seg->Label Vendor Transfer to Licensed Hazardous Waste Vendor Label->Vendor Incineration High-Temp Incineration (>1000°C) Vendor->Incineration Scrubber Alkaline Scrubber (Neutralizes HCl & NOx) Incineration->Scrubber

Step-by-step laboratory disposal and thermal destruction workflow.

References

  • Splendid Lab Pvt. Ltd. "4-((1H-Indazol-4-yl)oxy)-3-chloroaniline - CRO Splendid Lab Pvt. Ltd." splendidlab.com.
  • Santa Cruz Biotechnology. "4-Chloroaniline - Santa Cruz." scbt.com.
  • New Jersey Department of Health. "4-CHLOROANILINE HAZARD SUMMARY." nj.gov.
  • Thermo Fisher Scientific.
  • PubChem (NIH). "4-Chloro-2-nitroaniline | C6H5ClN2O2 | CID 6979." nih.gov.
  • BenchChem. "Formylhydrazine | Research Chemicals | Supplier." benchchem.com.
  • Environmental Protection Agency (EPA). "Waste from the Production Of Dyes and Pigments Listed as Hazardous." epa.gov.
  • PubChem (NIH). "4-Chloroaniline | ClC6H4NH2 | CID 7812." nih.gov.
  • ECHEMI. "108-42-9, 3-Chloroaniline Formula." echemi.com.

Sources

Personal protective equipment for handling 4-((1H-Indazol-4-yl)oxy)-3-chloroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling 4-((1H-Indazol-4-yl)oxy)-3-chloroaniline

As a highly reactive intermediate, 4-((1H-Indazol-4-yl)oxy)-3-chloroaniline is critical in the synthesis of advanced kinase inhibitors (e.g., VEGFR/PDGFR targeting agents). While the indazole ether moiety drives its pharmacological utility, the 3-chloroaniline substructure introduces severe occupational hazards. This guide provides an authoritative, self-validating protocol for personal protective equipment (PPE), handling, and disposal, prioritizing researcher safety against severe hematological and dermal risks.

Toxicological Profile & Mechanistic Rationale

To safely handle this compound, researchers must understand why stringent PPE is required. Standard laboratory precautions are insufficient due to two primary mechanisms of toxicity:

  • Methemoglobinemia via CYP1A2 Activation : Upon systemic absorption (via inhalation or rapid dermal penetration), the chloroaniline moiety undergoes hepatic metabolic activation. Cytochrome P450 enzymes, specifically CYP1A2, N-hydroxylate the parent compound to form a reactive N-hydroxylamine metabolite[1][2]. This metabolite enters erythrocytes and initiates a redox cycle that co-oxidizes ferrous iron (Fe2+) in oxyhemoglobin to the ferric state (Fe3+), forming methemoglobin[1]. Because methemoglobin cannot transport oxygen, exposure leads to rapid tissue hypoxia, cyanosis, and potentially fatal cardiovascular collapse[1].

  • Rapid Dermal Penetration : Aniline derivatives are lipophilic enough to be rapidly absorbed through intact skin, making dermal exposure a primary route for acute systemic toxicity[3].

G A 4-((1H-Indazol-4-yl)oxy)-3-chloroaniline (Exposure) B Hepatic Cytochrome P450 (CYP1A2 Activation) A->B C N-Hydroxylation (N-hydroxyarylamine formation) B->C D Transport to Erythrocytes (Red Blood Cells) C->D E Co-oxidation with Oxyhemoglobin (Fe2+ to Fe3+) D->E F Methemoglobinemia (Hypoxia & Cyanosis) E->F

Biochemical pathway of chloroaniline-induced methemoglobinemia via CYP1A2 activation.

Quantitative PPE Specifications

Because of the extreme risk of dermal absorption and inhalation, PPE selection must be driven by quantitative permeation data rather than general laboratory conventions.

PPE CategorySpecification / MaterialMinimum StandardMechanistic Rationale
Hand Protection Butyl Caoutchouc (Butyl Rubber)Thickness: ≥0.5 mmBreakthrough: >480 minPrevents transdermal absorption. Nitrile degrades rapidly against anilines and is only suitable for brief splash protection[4].
Respiratory N95, P100, or PAPRNIOSH/EN 149 certifiedPrevents inhalation of aerosolized dust, which is the fastest route to systemic CYP1A2 activation.
Eye Protection Safety Goggles / Face ShieldEN 166 / ANSI Z87.1Prevents ocular absorption and severe mucosal irritation[4].
Body Protection Tychem® Suit or Chem-resistant ApronFully buttoned, no exposed skinEliminates the risk of particulate settling on skin or standard porous cotton lab coats[3].

Self-Validating Operational Protocol

Every step in this workflow includes a causality-driven verification check to ensure a self-validating safety system.

Phase 1: Pre-Operational Setup & Verification

  • Ventilation Verification : Conduct all handling inside a certified Class II Type B2 biological safety cabinet or a chemical fume hood.

    • Causality: Chloroaniline dust is highly volatile; inward airflow prevents fugitive emissions from reaching the operator's breathing zone.

  • PPE Integrity Check : Perform a pneumatic leak test (trapping air and squeezing) on butyl rubber gloves prior to donning.

    • Causality: Micro-perforations in gloves can trap the chemical against the skin, accelerating dermal absorption due to local occlusion[4].

Phase 2: Execution & Weighing

  • Anti-Static Preparation : Use an anti-static gun (e.g., Zerostat) on the weighing spatulas and weigh boats before dispensing.

    • Causality: Chloroaniline powders are highly prone to static cling. Discharging static prevents sudden aerosolization and uncontrolled powder dispersion.

  • Enclosed Transfer : Weigh the compound directly into a tared vessel that can be immediately sealed. Do not transport open weigh boats across the laboratory.

    • Causality: Minimizes the risk of environmental contamination and inhalation during transit to the reaction setup.

Phase 3: Post-Operational Decontamination

  • Surface Decontamination : Wipe down the balance and hood surfaces with a solvent (e.g., ethanol), followed by a mild acidic wash (e.g., 1% acetic acid), and finally water.

    • Causality: Aniline derivatives are weak bases; a mild acidic wash protonates the amine, drastically increasing its aqueous solubility for complete removal.

  • Doffing Sequence : Remove gloves inside out, ensuring the contaminated exterior never touches bare skin. Wash hands immediately with cold water and soap.

    • Causality: Cold water keeps skin pores closed, minimizing the risk of absorbing any trace residual chemicals that may have bypassed the gloves.

Emergency Response & Spill Management

In the event of an accidental release, immediate containment is required to prevent widespread inhalation exposure. Do not use compressed air or dry sweeping, which will aerosolize the toxin.

SpillResponse S1 Spill Detected (Isolate Area) S2 Evacuate & Ventilate (Prevent Inhalation) S1->S2 S3 Don Maximum PPE (Respirator & Butyl Gloves) S2->S3 S4 Contain Spill (Avoid Dust Generation) S3->S4 S5 Absorb/Sweep (Use Inert Material) S4->S5 S6 Hazardous Disposal (Incineration Routing) S5->S6

Step-by-step emergency response and containment workflow for chloroaniline spills.

First Aid & Clinical Antidote If systemic exposure occurs and symptoms of methemoglobinemia manifest (cyanosis, chocolate-brown colored blood, dizziness, fatigue), administer 100% oxygen immediately and seek emergency medical care. The clinical antidote is Methylene Blue (administered intravenously by medical professionals). Methylene blue acts as an artificial electron donor to reduce ferric iron (Fe3+) back to ferrous iron (Fe2+), rapidly restoring the blood's oxygen-carrying capacity[5].

Waste Disposal Plan

4-((1H-Indazol-4-yl)oxy)-3-chloroaniline is very toxic to aquatic life with long-lasting environmental effects.

  • Segregation : Collect all contaminated consumables (weigh boats, gloves, wipes, and reaction byproducts) in a dedicated, clearly labeled hazardous waste container.

  • Incineration : Waste must be routed to a licensed commercial incinerator equipped with an afterburner and an alkaline scrubber.

    • Causality: Thermal decomposition of chloroanilines generates highly toxic phosgene, hydrogen chloride (HCl), and nitrogen oxides (NOx). The alkaline scrubber neutralizes these highly acidic and toxic gases before atmospheric release[3].

  • Drain Prohibition : Never discharge solutions containing this compound into the standard aqueous waste stream or municipal drains.

References

  • BenchChem. "Comparative Toxicity of Pentachloroaniline and Other Chloroanilines: A Guide for Researchers." BenchChem. 1

  • CDC Stacks. "Decrease in 4-Aminobiphenyl-Induced Methemoglobinemia in Cyp1a2(-/-) Knockout Mice." Centers for Disease Control and Prevention. 2

  • Carl ROTH. "Safety Data Sheet: 3-Chloroaniline." Carl ROTH GmbH. 4

  • Cole-Parmer. "Material Safety Data Sheet - 4-Bromo-2-Chloroaniline, 99%." Cole-Parmer. 5

  • NJ.gov. "4,4'-Methylenebis(2-chloroaniline) - Hazardous Substance Fact Sheet." New Department of Health. 3

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.